Kaempferol 7-O-neohesperidoside
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c1-9-17(31)20(34)23(37)26(38-9)42-25-21(35)18(32)15(8-28)41-27(25)39-12-6-13(30)16-14(7-12)40-24(22(36)19(16)33)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-21,23,25-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXENDZTYVXDP-CSJHBIPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938402 | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17353-03-6, 31921-42-3 | |
| Record name | Kaempferol 7-O-neohesperidoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17353-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol 7-neohesperidoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol-7-rhamnoglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031921423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol 3-O-rutinoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Kaempferol 7-O-neohesperidoside: Natural Occurrences, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside with significant biological potential. It details its natural sources, standardized protocols for its isolation and purification, and an analysis of its role in cellular signaling pathways.
Introduction to Kaempferol 7-O-neohesperidoside
This compound is a naturally occurring flavonoid, a class of secondary metabolites abundant in the plant kingdom.[1][2] Its structure consists of a kaempferol aglycone backbone linked to a neohesperidose sugar moiety at the 7-hydroxyl position. The molecular formula for this compound is C27H30O15, with a molecular weight of 594.5 g/mol .[3][4] Flavonoids, including this specific glycoside, are of significant interest to the scientific community due to their broad spectrum of bioactive properties, such as antioxidant and anti-inflammatory effects.[5] Recent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a candidate for further investigation in drug development.[6][7]
Natural Sources
This compound is distributed across various plant species, with notable concentrations found in specific tissues.[3] The primary documented sources are from the Sapindaceae and Caprifoliaceae families.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Notes |
| Litchi chinensis (Lychee) | Sapindaceae | Seeds, Pericarp | Prominently found in seeds.[6] The pericarp shows peak concentrations 62-72 days after anthesis.[3] Detectable levels are absent in the edible aril.[3] |
| Lonicera chinensis (Honeysuckle) | Caprifoliaceae | Not specified | A known natural source for extraction.[3] |
| Nicotiana species (Tobacco) | Solanaceae | Not specified | Tentatively identified for the first time in tobacco plants. |
Isolation and Purification Protocols
The isolation of this compound from plant matrices is a multi-step process involving extraction and chromatographic purification. While protocols can be adapted based on the source material, the following outlines a generalized, effective methodology synthesized from established techniques for flavonoid glycoside separation.[8]
Experimental Protocol: General Isolation Procedure
Step 1: Preparation of Plant Material
-
Collection and Drying: Collect the desired plant material (e.g., Litchi chinensis seeds).
-
Drying: Shade dry the material at room temperature to prevent the degradation of thermolabile compounds.[8]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.[8]
Step 2: Solvent Extraction
-
Defatting (Optional): For materials with high lipid content, such as seeds, pre-extract the powder with a non-polar solvent like hexane (B92381) to remove fats.[5]
-
Maceration or Reflux Extraction:
-
Maceration (Cold Extraction): Macerate the powdered material in a polar solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) for an extended period (e.g., 72 hours) at room temperature.
-
Reflux (Hot Extraction): Alternatively, perform a hot extraction under reflux with a suitable solvent (e.g., 80% methanol or 96% ethanol) for a shorter duration (e.g., 3 hours per cycle, repeated three times).[5]
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[5]
Step 3: Chromatographic Purification
-
Column Chromatography:
-
Subject the crude extract to silica (B1680970) gel column chromatography.[5]
-
Elute the column with a gradient solvent system, typically a mixture of chloroform (B151607) and methanol. The polarity is gradually increased (e.g., starting from a ratio of 8:1 to 4:1, chloroform:methanol) to separate fractions based on polarity.[5]
-
-
Fraction Collection and Analysis:
-
Collect the eluted fractions sequentially.
-
Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound by comparing with a reference standard.
-
-
High-Performance Liquid Chromatography (HPLC):
Visualization: Isolation Workflow
Caption: General Workflow for Isolation and Purification.
Biological Activity and Signaling Pathways
This compound has demonstrated significant cytotoxic activity against several human cancer cell lines.[6] While research into the specific signaling pathways modulated by the glycoside is emerging, extensive studies on its aglycone, kaempferol, provide critical insights into its potential mechanisms of action.
In Vitro Cytotoxicity
The compound exhibits potent anti-proliferative effects, as summarized by its half-maximal inhibitory concentration (IC50) values.
Table 2: IC50 Values of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Hep-G2 | Liver Cancer | 0.020[6] |
| HeLa | Cervical Cancer | 0.051[6] |
| A549 | Lung Cancer | 0.53[6] |
| LAC | Lung Adenocarcinoma | 7.93[6] |
Modulation of Cellular Signaling Pathways
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell cycle, proliferation, and survival.[2] Research on the related compound kaempferol 3-neohesperidoside has shown that its effects on glycogen (B147801) synthesis are mediated through the PI3K pathway.[10] The aglycone, kaempferol, has been shown to induce apoptosis in cancer cells by downregulating the PI3K/AKT pathway, which in turn affects downstream targets and can initiate the caspase cascade.[2] This suggests a likely mechanism for this compound as well.
Caption: Inhibition of PI3K/AKT Pathway by Kaempferol.
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and migration.[11] Dysregulation of this pathway is often implicated in tumor growth. The aglycone kaempferol has been identified as an inhibitor of this pathway, contributing to its anti-cancer effects.[11]
Caption: Inhibition of Wnt/β-catenin Pathway by Kaempferol.
Other Potential Pathways: Studies on kaempferol have also shown its ability to modulate other key pathways, including:
-
Nuclear factor erythroid 2–related factor 2 (Nrf2): Kaempferol can decrease Nrf2 levels, which may play a role in overcoming chemotherapy resistance.[11]
-
Caspase Activation: It can induce apoptosis through the activation of the caspase cascade, a central component of programmed cell death.[1][2]
Conclusion
This compound is a flavonoid glycoside with well-documented natural sources and potent cytotoxic properties. The established protocols for its isolation and purification allow for the production of high-purity material for further research. While its precise mechanisms of action are still under full investigation, the known signaling pathways modulated by its aglycone, kaempferol, provide a strong foundation for future studies. This compound represents a promising candidate for development into novel therapeutic agents, particularly in the field of oncology. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.
References
- 1. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 4. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound = 95.0 HPLC 17353-03-6 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Signaling pathways of kaempferol-3-neohesperidoside in glycogen synthesis in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to the In Vitro Antioxidant Properties of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside found in various plants, including Litchi chinensis. As a member of the flavonoid family, it is recognized for its potential health benefits, which are largely attributed to its antioxidant activities. This technical guide provides a comprehensive overview of the in vitro antioxidant profile of Kaempferol 7-O-neohesperidoside, presenting quantitative data, detailed experimental protocols for key assays, and an examination of the underlying cellular mechanisms. This document is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.
Quantitative Antioxidant Capacity
The antioxidant activity of this compound has been quantified using several standard in vitro assays. The data, while specific for the titular compound is limited, can be contextualized by comparing it with its aglycone, Kaempferol, and other related glycosides. The following table summarizes key findings from the literature.
Table 1: Comparative Summary of In Vitro Antioxidant Activity
| Assay | Compound | Test System | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | This compound | Cell-free, methanolic | IC50: 7.4 µM | [1][2] |
| Kaempferol (aglycone) | Cell-free, methanolic | IC50: 0.0043 mg/mL (~15 µM) | [3] | |
| Kaempferol-7-O-glucoside | Cell-free | Lower activity than Kaempferol | [4][5] | |
| ABTS Radical Scavenging | Kaempferol (aglycone) | Cell-free, aqueous/ethanolic | IC50: 3.70 µg/mL (~12.9 µM) | [6] |
| Kaempferol-7-O-glucoside | Cell-free | Lower activity than Kaempferol | [4][5] | |
| Ferric Reducing Antioxidant Power (FRAP) | Kaempferol (aglycone) | Cell-free, acidic buffer | Strong, concentration-dependent activity | [7] |
Note: IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value corresponds to higher antioxidant potency. Data for related compounds are provided for comparative purposes where specific data for this compound is not available.
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section details the common methodologies used to assess the antioxidant properties of compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Caption: A generalized workflow for the DPPH radical scavenging assay.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Caption: A generalized workflow for the ABTS radical scavenging assay.[6][9]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. The reduction results in the formation of an intense blue-colored complex, whose absorbance is measured at 593 nm.
Caption: A generalized workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.[10]
Cellular Mechanisms of Action: The Nrf2 Pathway
Beyond direct radical scavenging, flavonoids like Kaempferol and its glycosides can exert antioxidant effects by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis and a key target for these compounds.
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like Kaempferol, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), bolstering the cell's intrinsic antioxidant defenses.
Caption: Upregulation of antioxidant enzymes via the Keap1-Nrf2 pathway by this compound.
Conclusion and Future Directions
The available in vitro data demonstrates that this compound is a potent antioxidant, capable of effectively scavenging free radicals.[1][2] Comparative analysis with its aglycone suggests that while glycosylation can influence antioxidant capacity, the core flavonoid structure is responsible for the activity. Furthermore, the ability of kaempferol derivatives to modulate the Nrf2 signaling pathway indicates a sophisticated, multi-pronged mechanism of action that goes beyond simple chemical quenching of radicals to enhancing the cell's own protective systems.
For drug development professionals, these findings underscore the potential of this compound as a lead compound for conditions associated with oxidative stress. Future research should focus on obtaining a more complete quantitative profile using a broader range of assays (e.g., ABTS, FRAP, ORAC, cellular antioxidant assays) to allow for a more robust structure-activity relationship analysis. Additionally, in vivo studies are essential to determine its bioavailability, metabolic fate, and efficacy in preclinical models of disease.
References
- 1. Kaempferol 7-neohesperidoside - Applications - CAT N°: 34831 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Kaempferol 7-O-neohesperidoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside found in various medicinal and edible plants, has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms of Kaempferol 7-O-neohesperidoside and its aglycone, kaempferol. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling pathways involved.
The anti-inflammatory activity of kaempferol and its glycosides is attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3][4] These compounds have been shown to suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6][7] The primary mechanisms of action involve the inhibition of the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways.[3][6][8]
This document synthesizes findings from various in vitro and in vivo studies to present a detailed picture of the anti-inflammatory profile of this compound and its related compounds.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, highlighting the inhibitory effects of this compound and kaempferol on key inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of Kaempferol and its Glycosides
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / IC50 | Reference |
| Kaempferol | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 50 µM | ~98% | [9] |
| Kaempferol | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 50 µM | ~98% | [9] |
| Kaempferol | Chang Liver Cells | Cytokine Mixture | iNOS Protein Level | 5 - 200 µM | Concentration-dependent decrease | [7] |
| Kaempferol | Chang Liver Cells | Cytokine Mixture | COX-2 Protein Level | 5 - 200 µM | Concentration-dependent decrease | [7] |
| Kaempferol | Mouse Skin Epidermal JB6 P+ Cells | UVB | COX-2 Protein Expression | 10 - 40 µM | Significant decrease | [10] |
| Kaempferol-7-O-glucoside | ConA-activated T cells | Concanavalin A (ConA) | T cell proliferation | 100 µM | 51.12% (at 48h), 72.05% (at 72h) | [11] |
| Kaempferol | ConA-activated T cells | Concanavalin A (ConA) | T cell proliferation | 100 µM | 86.7% (at 48h) | [11] |
| This compound | A549, LAC, Hep-G2, HeLa cell lines | - | Cytotoxicity (Anticancer) | - | IC50: 0.53, 7.93, 0.020, 0.051 µM | [12] |
Table 2: In Vivo Anti-inflammatory Activity of Kaempferol
| Animal Model | Inflammatory Model | Compound | Dosage | Measured Parameter | % Reduction | Reference |
| BALB/c Mice | Lipopolysaccharide (LPS)-induced neuroinflammation | Kaempferol | 25, 50, 100 mg/kg | IL-1β, IL-6, TNF-α, MCP-1, COX-2, iNOS in brain | Significant reduction | [13] |
| Rats | Rotenone-induced Parkinson's disease model | Kaempferol | 10, 20 mg/kg | TNF-α levels in brain | 19.8%, 67.6% | [14] |
| Rats | Rotenone-induced Parkinson's disease model | Kaempferol | 10, 20 mg/kg | IL-6 levels in brain | 26.7%, 62.8% | [14] |
| Mice | Carrageenan-induced paw edema | Kaempferol | - | COX-2 expression, STAT3 and NF-κB activation | Attenuated | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to provide a framework for replication and further investigation.
In Vitro Anti-inflammatory Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or kaempferol for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression (iNOS, COX-2):
-
RT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are determined by reverse transcription-polymerase chain reaction (RT-PCR).
-
Western Blot: Cell lysates are prepared, and the protein expression levels of iNOS and COX-2 are analyzed by Western blotting using specific primary antibodies.[6][9]
-
-
Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Sprague-Dawley rats or ICR mice.
-
Experimental Procedure:
-
Administer this compound or kaempferol orally or via intraperitoneal injection at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
After a set pre-treatment time (e.g., 1 hour), induce acute inflammation by injecting a 1% solution of λ-carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][17]
-
The contralateral paw is injected with saline to serve as a control.[18]
-
-
Measurement of Edema:
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
-
Biochemical Analysis:
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IκBα [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; p_IκBα [label="p-IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFκB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFκB_nucleus [label="NF-κB\n(p65/p50)\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Genes\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK [label="Activates"]; IKK -> IκBα [label="Phosphorylates"]; IκBα -> p_IκBα [style=invis]; p_IκBα -> IκBα [label="Degradation", dir=back, style=dashed, color="#EA4335"]; NFκB -> IκBα [label="Bound to", dir=back, style=dashed]; p_IκBα -> NFκB [label="Releases", style=dashed, color="#34A853"]; NFκB -> NFκB_nucleus [label="Translocates"]; NFκB_nucleus -> Inflammatory_Genes [label="Induces Transcription"]; Kaempferol -> IKK [label="Inhibits", color="#EA4335", style=bold]; Kaempferol -> IκBα [label="Inhibits\nDegradation", color="#EA4335", style=bold]; Kaempferol -> NFκB_nucleus [label="Inhibits\nTranslocation", color="#EA4335", style=bold]; }
Caption: Inhibition of the NF-κB signaling pathway by this compound.// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; TAK1 [label="TAK1", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; p_ERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_JNK [label="p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_p38 [label="p-p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Mediators [label="Inflammatory Mediators", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> {ERK, JNK, p38} [label="Activates"]; ERK -> p_ERK; JNK -> p_JNK; p38 -> p_p38; {p_ERK, p_JNK, p_p38} -> AP1 [label="Activate"]; AP1 -> Inflammatory_Mediators [label="Induces"]; Kaempferol -> {ERK, JNK, p38} [label="Inhibits\nPhosphorylation", color="#EA4335", style=bold]; }
Caption: Modulation of the MAPK signaling pathway by this compound.// Nodes Cytokine [label="Cytokine\n(e.g., IFN-γ, IL-4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cytokine Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; p_JAK [label="p-JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#FBBC05", fontcolor="#202124"]; p_STAT [label="p-STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_dimer [label="STAT Dimer\n(Nucleus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kaempferol [label="Kaempferol\n7-O-neohesperidoside", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> p_JAK; p_JAK -> STAT [label="Phosphorylates"]; STAT -> p_STAT; p_STAT -> STAT_dimer [label="Dimerizes and\nTranslocates"]; STAT_dimer -> Inflammatory_Genes [label="Induces"]; Kaempferol -> JAK [label="Inhibits\nPhosphorylation", color="#EA4335", style=bold]; }
Caption: Interference of this compound with the JAK-STAT signaling pathway.Conclusion
The available scientific evidence strongly supports the anti-inflammatory properties of this compound and its aglycone, kaempferol. Their ability to inhibit the production of a wide range of inflammatory mediators through the modulation of critical signaling pathways, including NF-κB, MAPK, and JAK-STAT, underscores their potential as lead compounds for the development of novel anti-inflammatory therapeutics.[3][6] This technical guide provides a foundational resource for researchers to further explore the pharmacological activities of this promising natural compound, optimize its therapeutic application, and design future preclinical and clinical studies. Further research is warranted to fully elucidate the structure-activity relationship of kaempferol glycosides and to address aspects of bioavailability and formulation to harness their full therapeutic potential.
References
- 1. CAS 17353-03-6: this compound [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kaempferol modulates IFN-γ induced JAK-STAT signaling pathway and ameliorates imiquimod-induced psoriasis-like skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kaempferol alleviates LPS-induced neuroinflammation and BBB dysfunction in mice via inhibiting HMGB1 release and down-regulating TLR4/MyD88 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Kaempferol 7-O-neohesperidoside: A Technical Guide to its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a myriad of chronic and degenerative diseases. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potent antioxidant properties. Among these, Kaempferol (B1673270) and its glycosidic derivatives are of particular interest. This technical guide provides an in-depth exploration of the role of a specific glycoside, Kaempferol 7-O-neohesperidoside, in the reduction of oxidative stress. While direct research on this specific compound is nascent, this paper synthesizes the extensive data available on its aglycone, kaempferol, and related glycosides to elucidate its potential mechanisms of action, relevant signaling pathways, and quantitative antioxidant capacity. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental methodologies, comparative data, and visual representations of key biological processes.
Introduction to this compound and Oxidative Stress
Kaempferol is a natural flavonol that is widely distributed in a variety of plant-based foods. In its natural state, kaempferol is most commonly found as a glycoside, with one or more sugar moieties attached. This compound is one such glycoside, where a neohesperidose sugar is attached to the kaempferol backbone at the 7-hydroxyl position.
Oxidative stress arises from an overabundance of ROS, which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This cellular damage is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes. Antioxidants mitigate oxidative stress by neutralizing ROS, thereby preventing cellular damage. Kaempferol and its glycosides are recognized for their antioxidant capabilities, which are attributed to their chemical structure, enabling them to donate hydrogen atoms or electrons to scavenge free radicals.[1][2]
Mechanisms of Oxidative Stress Reduction
The antioxidant effects of kaempferol and its glycosides are multifaceted, involving both direct and indirect mechanisms.
Direct Radical Scavenging Activity
Kaempferol possesses hydroxyl groups and a C2-C3 double bond in its flavonoid structure, which are crucial for its ability to directly scavenge free radicals such as the superoxide (B77818) anion and hydroxyl radicals.[1][2] However, the glycosidic linkage in compounds like this compound can influence this activity. Studies comparing the antioxidant capacity of kaempferol with its glycosides have generally shown that the aglycone (kaempferol) exhibits stronger in vitro radical scavenging activity.[3] This is likely due to the steric hindrance and altered electronic properties imposed by the sugar moiety.
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, kaempferol exerts significant antioxidant effects by modulating key cellular signaling pathways that regulate the endogenous antioxidant defense system.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like kaempferol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][4] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[1] These genes encode for enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (B108866) peroxidases (GPx).[1][2] Kaempferol has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the cell's intrinsic antioxidant capacity.[1][4]
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to a variety of stimuli, including oxidative stress.[5] Chronic activation of JNK and p38 is often associated with pro-apoptotic and pro-inflammatory responses, while the ERK pathway is typically linked to cell survival.[6] Kaempferol has been demonstrated to modulate these pathways to confer protection against oxidative stress-induced cell death.[5][7] Specifically, kaempferol has been shown to inhibit the phosphorylation of JNK and p38, thereby downregulating downstream inflammatory and apoptotic signaling.[5]
Quantitative Data on Antioxidant Activity
The antioxidant capacity of flavonoids is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or scavenging capacity (SC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50/SC50 value indicates a higher antioxidant activity.
While specific IC50 values for this compound are not widely available in the literature, comparative studies on kaempferol and its other glycosides provide valuable insights.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| Kaempferol | ~15 | ~5 | [8] |
| Kaempferol-7-O-glucoside | ~30 | ~10 | [8] |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [8] |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | [3] |
| Compound | DPPH Scavenging SC50 (µg/mL) | Reference |
| Kaempferol | 6.35 | [9] |
| Kaempferol 3-O-α-L-rhamnopyranoside (afzelin) | 12.45 | [9] |
| Kaempferol 7-O-α-L-rhamnopyranoside | 9.20 | [9] |
| Ascorbic Acid (Standard) | 7.50 | [9] |
These data consistently demonstrate that the aglycone, kaempferol, possesses superior direct radical scavenging activity compared to its glycosides. The type and position of the sugar moiety significantly impact the antioxidant capacity. For instance, a glucoside at the 7-O position appears to be more active than glycosides at the 3-O position.[3][8] This suggests that this compound may retain a moderate level of direct antioxidant activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant potential of compounds like this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) and protect it from light.
-
Prepare a series of dilutions of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
In a 96-well microplate, add a specific volume of the test compound or standard dilutions to each well.
-
Add the DPPH working solution to each well.
-
For the control, mix the DPPH solution with methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
In a 96-well microplate, add the diluted ABTS•+ solution to each well containing the test compound or standard.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Protocol:
-
Culture cells (e.g., HepG2 human liver cancer cells) in a 96-well plate until confluent.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the test compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA), which becomes fluorescent upon oxidation.
-
After incubation, wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a radical generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a microplate reader.
-
The antioxidant activity is determined by the ability of the compound to suppress the fluorescence signal compared to the control.
Western Blot for Nrf2 Nuclear Translocation
This technique is used to detect the presence and quantity of Nrf2 in the nuclear and cytoplasmic fractions of cells.
Protocol:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against Nrf2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction) to normalize the results.
Conclusion and Future Directions
This compound, as a glycosidic derivative of the potent antioxidant kaempferol, holds promise as a therapeutic agent for the mitigation of oxidative stress-related diseases. While the aglycone, kaempferol, demonstrates robust direct radical scavenging activity and modulates key cellular defense pathways such as Nrf2-ARE and MAPK, the specific contributions of the 7-O-neohesperidoside moiety require further investigation. The available data on related kaempferol glycosides suggest that while direct antioxidant activity may be attenuated compared to the aglycone, the glycosidic form may have altered bioavailability and pharmacokinetic profiles that could be advantageous for in vivo applications.
Future research should focus on a number of key areas:
-
Direct Comparative Studies: Head-to-head studies comparing the antioxidant and cellular protective effects of this compound with its aglycone are essential to delineate the precise role of the neohesperidose group.
-
Bioavailability and Metabolism: In vivo studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound. It is crucial to determine if it is absorbed intact or hydrolyzed to kaempferol in the gut.
-
In Vivo Efficacy: Preclinical studies in animal models of oxidative stress-related diseases are necessary to validate the therapeutic potential of this compound.
-
Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is required to fully understand its mechanism of action.
By addressing these research gaps, a clearer picture of the therapeutic potential of this compound will emerge, paving the way for its potential development as a novel agent in the prevention and treatment of diseases rooted in oxidative stress.
References
- 1. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 2. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaempferol suppresses cell metastasis via inhibition of the ERK-p38-JNK and AP-1 signaling pathways in U-2 OS human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Kaempferol Glycoside with Antioxidant Activity from Chenopodium ambrosioides Growing in Egypt – Oriental Journal of Chemistry [orientjchem.org]
The intricate biosynthetic pathway of Kaempferol 7-O-neohesperidoside in plants is a multi-step enzymatic process crucial for producing this bioactive flavonoid. This technical guide provides a detailed overview of the core biosynthetic steps, the enzymes involved, and the experimental methodologies used to elucidate this pathway, tailored for researchers, scientists, and drug development professionals.
Core Biosynthesis of Kaempferol (B1673270)
The journey to Kaempferol 7-O-neohesperidoside begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. This pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.
A series of enzymatic reactions then leads to the formation of the kaempferol aglycone. Key enzymes in this specific part of the pathway include:
-
Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.
-
Flavanone (B1672756) 3-hydroxylase (F3H): Hydroxylates (2S)-naringenin to produce dihydrokaempferol (B1209521).
-
Flavonol Synthase (FLS): Introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol.
The Two-Step Glycosylation to this compound
The conversion of the kaempferol aglycone to its 7-O-neohesperidoside derivative is a two-step glycosylation process, each step catalyzed by a specific UDP-glycosyltransferase (UGT).
Step 1: 7-O-Glucosylation
The first step involves the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonoid 7-O-glucosyltransferase . Several studies have identified and characterized UGTs with this activity from various plant species. For instance, an enzyme from Arabidopsis thaliana, AtGT-2, has been shown to glucosylate the 7-hydroxyl group of kaempferol.[1][2][3] Similarly, a UGT from sweet orange (Citrus sinensis), CsUGT76F1, also exhibits this catalytic function.[4]
Step 2: 1→2 Rhamnosylation
Following glucosylation, a rhamnose sugar is attached to the 2"-hydroxyl group of the glucose moiety of kaempferol 7-O-glucoside. This specific linkage forms the neohesperidoside disaccharide. This reaction is catalyzed by a flavonoid 1,2-rhamnosyltransferase . While specific rhamnosyltransferases acting on kaempferol 7-O-glucoside are not extensively characterized in all species, research on Citrus species has identified rhamnosyltransferases responsible for the formation of flavanone neohesperidosides.[5][6] These enzymes, such as Cm1,2RhaT from pummelo (Citrus maxima), catalyze the transfer of rhamnose from UDP-rhamnose to a 7-O-glucosylated flavanone.[5] It is highly probable that a homologous enzyme is responsible for the rhamnosylation of kaempferol 7-O-glucoside in plants that produce this compound.
Quantitative Data on Key Enzymes
The efficiency of the enzymes in the biosynthesis of this compound can be described by their kinetic parameters. The following tables summarize available data for representative flavonoid 7-O-glucosyltransferases and a closely related rhamnosyltransferase.
Table 1: Kinetic Parameters of Flavonoid 7-O-Glucosyltransferases with Kaempferol as a Substrate
| Enzyme | Source Organism | Km (µM) for Kaempferol | Vmax (nmol/min/mg) | Reference |
| CsUGT76F1 | Citrus sinensis | 28.09 | Not Reported | [4] |
| NbUGT72AY1 | Nicotiana benthamiana | Not Reported | Not Reported | [7] |
Note: Complete kinetic data for all enzymes are not always available in the literature.
Table 2: Kinetic Parameters of a Representative Flavonoid 1,2-Rhamnosyltransferase
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Cm1,2RhaT | Citrus maxima | Naringenin 7-O-glucoside | Not Reported | Not Reported | [5][8] |
Note: Kinetic data for rhamnosyltransferases with kaempferol 7-O-glucoside as a substrate is limited. The data presented is for a closely related substrate, naringenin 7-O-glucoside, to illustrate typical enzyme activity.
Experimental Protocols
The identification and characterization of the enzymes involved in the biosynthesis of this compound rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Heterologous Expression and Purification of UDP-Glycosyltransferases (UGTs)
This protocol describes a general method for producing and purifying plant UGTs in a heterologous host system, such as Escherichia coli, which is essential for in vitro characterization.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from the plant tissue of interest.
- Synthesize cDNA using reverse transcriptase.
- Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific primers.
- Clone the PCR product into an appropriate expression vector (e.g., pET series for E. coli) containing a purification tag (e.g., His-tag, GST-tag).
2. Heterologous Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).
- Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Purify the recombinant protein from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
- Wash the column to remove non-specifically bound proteins.
- Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
- Assess the purity and concentration of the protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
Protocol 2: In Vitro Enzyme Assay for UGT Activity
This protocol outlines the steps to determine the catalytic activity and substrate specificity of a purified UGT.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- The standard reaction mixture (e.g., 100 µL total volume) should contain:
- Purified UGT enzyme (e.g., 1-5 µg)
- Flavonoid substrate (e.g., kaempferol or kaempferol 7-O-glucoside) dissolved in a suitable solvent like DMSO (final concentration typically 10-100 µM).
- UDP-sugar donor (UDP-glucose or UDP-rhamnose) (final concentration typically 0.5-2 mM).
- Dithiothreitol (DTT) (optional, to maintain enzyme stability).
2. Enzymatic Reaction:
- Pre-incubate the reaction mixture without the UDP-sugar at the optimal temperature (e.g., 30-37°C) for a few minutes.
- Initiate the reaction by adding the UDP-sugar.
- Incubate the reaction for a specific period (e.g., 30-60 minutes).
- Terminate the reaction by adding a quenching agent, such as an equal volume of methanol (B129727) or acetonitrile.
3. Product Analysis:
- Centrifuge the terminated reaction mixture to precipitate the enzyme.
- Analyze the supernatant for product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3: HPLC and LC-MS Analysis of Reaction Products
This protocol provides a general framework for the separation and identification of the flavonoid glycoside products from the in vitro enzyme assay.
1. HPLC Separation:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient elution is commonly employed using two solvents:
- Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
- Solvent B: Acetonitrile or methanol with the same concentration of acid.
- Gradient: A typical gradient might start with a low percentage of solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
- Detection: A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the absorbance at wavelengths characteristic of flavonoids (e.g., 280 nm and 340 nm).
2. LC-MS Identification:
- For unambiguous identification, the HPLC system is coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.
- Mass Analysis:
- Full Scan MS: To determine the molecular weight of the product. The addition of a glucose moiety results in a mass increase of 162 Da, and a rhamnose moiety adds 146 Da.
- Tandem MS (MS/MS): To obtain fragmentation patterns of the product. The fragmentation will show the loss of the sugar moieties, confirming the identity of the aglycone and the attached sugars.
Visualization of Pathways and Workflows
To further clarify the complex processes involved in the biosynthesis and study of this compound, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for UGT characterization.
References
- 1. Structural characterization of flavonoid glycosides from leaves of wheat (Triticum aestivum L.) using LC/MS/MS profiling of the target compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Substrate preference of citrus naringenin rhamnosyltransferases and their application to flavonoid glycoside production in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Kaempferol 7-O-neohesperidoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 7-O-neohesperidoside, a flavonoid glycoside, has emerged as a compound of significant interest within the scientific community, particularly in the fields of phytochemistry and pharmacology. This technical guide provides a comprehensive overview of its discovery, history, and key experimental findings. It is designed to serve as a detailed resource, offering insights into its isolation, characterization, and biological activities, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions.
Discovery and History
The documented discovery of this compound is primarily associated with its isolation from the seeds of Litchi chinensis (lychee) by Xu et al. in 2011. This study stands as a significant milestone in the exploration of this compound, providing a foundational understanding of its presence in the plant kingdom and its initial biological screening. While this marks a key point in its history, the compound has since been identified in other plant species, including tobacco plants and Sedum telephium, indicating a wider distribution than initially reported.
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analytical methods have been crucial in confirming its chemical structure, which consists of the flavonoid aglycone, kaempferol, linked to a neohesperidose sugar moiety at the 7-hydroxyl position.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H30O15 | PubChem |
| Molecular Weight | 594.52 g/mol | PubChem |
| Appearance | Yellow crystalline solid | N/A |
| Solubility | Slightly soluble in water; soluble in hot ethanol, ethers, and DMSO | N/A |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with its cytotoxic and antioxidant properties being the most extensively studied.
Cytotoxic Activity
The compound has shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.53 | [1] |
| LAC | Lung Adenocarcinoma | 7.93 | [1] |
| Hep-G2 | Hepatocellular Carcinoma | 0.020 | [1] |
| HeLa | Cervical Carcinoma | 0.051 | [1] |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 7.4 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, Hep-G2, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solutions at different concentrations. For the control, add 20 µL of methanol instead of the sample. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.
Signaling Pathway Modulation
The biological effects of this compound are largely attributed to the activity of its aglycone, kaempferol, following enzymatic hydrolysis in the body. Kaempferol is known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by Kaempferol.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. Kaempferol has been observed to modulate this pathway, often leading to cell cycle arrest and apoptosis in cancerous cells.
Caption: Modulation of the MAPK/ERK pathway by Kaempferol.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in regulating the immune response to infection and inflammation. Kaempferol has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Caption: Inhibition of the NF-κB pathway by Kaempferol.
Conclusion and Future Directions
This compound has demonstrated promising biological activities, particularly in the realms of anticancer and antioxidant research. This technical guide has provided a comprehensive overview of its discovery, key experimental findings, and the molecular pathways it influences. The detailed experimental protocols and visual diagrams are intended to aid researchers in their ongoing and future investigations of this compound.
Future research should focus on several key areas:
-
In vivo studies: To validate the in vitro findings and assess the compound's efficacy and safety in animal models.
-
Bioavailability and Metabolism: To understand the pharmacokinetic profile of this compound and the efficiency of its conversion to the active aglycone, kaempferol.
-
Mechanism of Action: To further elucidate the specific molecular targets and signaling pathways directly modulated by the glycoside form of the compound.
-
Synergistic Effects: To explore the potential of using this compound in combination with other therapeutic agents to enhance its efficacy.
The continued exploration of this compound holds significant potential for the development of novel therapeutic strategies for a range of diseases.
References
Spectroscopic Profile of Kaempferol 7-O-neohesperidoside: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside of significant interest to researchers in drug discovery and natural product chemistry. This document collates available Ultraviolet (UV) and Nuclear Magnetic Resonance (NMR) data, outlines experimental methodologies, and presents a logical workflow for the spectroscopic analysis of such compounds.
Ultraviolet (UV) Spectroscopy
The UV spectrum of Kaempferol 7-O-neohesperidoside in methanol (B129727) exhibits two characteristic absorption maxima (λmax). These peaks are indicative of the flavonoid's chromophoric system, which is composed of two aromatic rings (A and B) conjugated with a carbonyl group.
| Solvent | λmax (nm) |
| Methanol | 269, 369[1] |
Table 1: UV Absorption Maxima of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR Spectroscopy (Predicted and Comparative Data)
The ¹H-NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the kaempferol backbone and the protons of the neohesperidose sugar moiety.
-
Aromatic Region: Signals for the A and B rings of the kaempferol aglycone.
-
Anomeric Protons: Characteristic signals for the protons at the anomeric centers of the glucose and rhamnose units of the neohesperidose.
-
Sugar Protons: A complex region of overlapping signals from the other protons of the sugar moiety.
¹³C-NMR Spectroscopy (Comparative Data)
The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. Key expected signals include:
-
Carbonyl Carbon: A downfield signal for the C4 carbonyl group.
-
Aromatic Carbons: Signals for the carbons of the A and B rings.
-
Anomeric Carbons: Signals for the anomeric carbons of the glucose and rhamnose units.
-
Sugar Carbons: Signals corresponding to the remaining carbons of the neohesperidose moiety.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for flavonoid glycosides like this compound.
Isolation of this compound
The compound is typically isolated from plant sources, such as the seeds of Cuscuta chinensis. A general procedure involves:
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity.
-
Chromatography: Final purification is achieved using column chromatography techniques, such as silica (B1680970) gel chromatography or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).
UV Spectroscopy
-
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, typically methanol.
-
Data Acquisition: The UV-Vis spectrum is recorded on a spectrophotometer, typically over a range of 200-600 nm. The wavelengths of maximum absorbance (λmax) are then determined.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified and dried compound are dissolved in an appropriate deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed to assign all proton and carbon signals unambiguously.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.
A generalized workflow for the isolation and spectroscopic analysis of natural products.
References
physical and chemical properties of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants and dietary sources, including the seeds of Litchi chinensis and the fruits of Citrus reticulata.[1] As a derivative of the well-studied flavonol, kaempferol, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. Kaempferol and its glycosides are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] This technical guide provides an in-depth overview of the physical and chemical properties of Kaempferol 7-O-neohesperidoside, detailed experimental protocols for its study, and an exploration of its role in cellular signaling pathways, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental for its extraction, purification, and formulation. The following tables summarize the key physical and chemical properties of this compound.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₅ | [3][4] |
| Molecular Weight | 594.52 g/mol | [3][4] |
| Appearance | Powder | [5] |
| Boiling Point | 934.7°C | [6] |
| Density | 1.76 g/cm³ | [6] |
| Storage Temperature | -20°C | [7] |
Spectroscopic Data
| Spectroscopic Technique | Data | Source |
| UV λmax | 269, 369 nm |
Solubility
| Solvent | Solubility | Source |
| DMSO | Soluble | [5][8] |
| Pyridine | Soluble | [8] |
| Methanol (B129727) | Soluble | [8] |
| Ethanol (B145695) | Soluble | [8] |
| Chloroform (B151607) | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
Experimental Protocols
This section details the methodologies for the isolation, purification, and analysis of this compound, as well as assays to evaluate its biological activity.
Isolation and Purification from Plant Material
The following protocol provides a general procedure for the extraction and isolation of this compound from plant sources.
1. Extraction:
-
Air-dry the plant material (e.g., seeds, leaves) at room temperature.
-
Grind the dried material into a fine powder.
-
Macerate the powder with 80% methanol at room temperature for 48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[9]
2. Purification using Column Chromatography:
-
Suspend the crude extract in water and apply it to a macroporous resin column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the flavonoid glycosides with a stepwise gradient of ethanol in water.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction using silica (B1680970) gel column chromatography with a mobile phase of chloroform and methanol in a gradient elution (e.g., 8:1 to 4:1).[9]
-
Final purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a typical HPLC method for the analytical determination of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-30 min, 10-40% A; 30-40 min, 40-60% A.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Standard Preparation: Dissolve a known amount of pure this compound in methanol to prepare a stock solution and dilute to create a series of calibration standards.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and incubating in the dark overnight.
-
Dilute the ABTS radical solution with ethanol to an absorbance of approximately 0.7 at 734 nm.
-
Add different concentrations of this compound to the diluted ABTS radical solution.
-
After a short incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.[12]
Signaling Pathways and Biological Activity
The biological effects of this compound are largely attributed to the activity of its aglycone, kaempferol, which is released upon hydrolysis in the body. Kaempferol has been extensively studied for its anticancer properties, which are mediated through the modulation of various cellular signaling pathways.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Kaempferol has been shown to inhibit the PI3K/AKT pathway, leading to the induction of apoptosis in cancer cells.
Caption: Kaempferol's inhibition of the PI3K/AKT pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another crucial signaling route involved in cell proliferation and differentiation. Kaempferol can modulate this pathway to suppress cancer cell growth and metastasis.
Caption: Modulation of the MAPK/ERK signaling pathway by kaempferol.
Experimental Workflow for Investigating Anticancer Effects
The following diagram illustrates a typical workflow for studying the anticancer properties of this compound in vitro.
Caption: Workflow for in vitro anticancer activity assessment.
Conclusion
This compound presents a compelling profile as a bioactive natural product with significant potential for further investigation. Its antioxidant and anticancer activities, likely mediated through the modulation of key cellular signaling pathways by its aglycone, kaempferol, underscore its importance in the search for novel therapeutic agents. This technical guide provides a foundational resource for researchers, offering a consolidated overview of its properties and methodologies for its study. Further research is warranted to fully elucidate the specific mechanisms of action of the glycoside form and to explore its full therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 17353-03-6 | FK65504 [biosynth.com]
- 3. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. persianherb.com [persianherb.com]
- 5. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 9. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 10. ijariie.com [ijariie.com]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
- 12. mdpi.com [mdpi.com]
Kaempferol 7-O-neohesperidoside in Litchi chinensis: A Technical Guide on its Anticancer Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferol 7-O-neohesperidoside, a flavonoid glycoside isolated from the seeds of Litchi chinensis, has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its biological activities, with a focus on its cytotoxic effects against various cancer cell lines and its specific molecular mechanism of action in prostate cancer. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside structured data tables for easy reference. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
Litchi chinensis Sonn., commonly known as lychee, is a fruit-bearing tree whose seeds have been a source of various bioactive compounds in traditional medicine. Among these, the flavonoid glycoside this compound has emerged as a compound of interest due to its notable in vitro antitumor activities. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound from Litchi chinensis.
Quantitative Data on Biological Activity
This compound has been shown to exhibit significant cytotoxic activity against a range of human cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.53 | [1][2][3] |
| LAC | Lung Adenocarcinoma | 7.93 | [1][2][3] |
| Hep-G2 | Hepatocellular Carcinoma | 0.020 | [1][2][3] |
| HeLa | Cervical Carcinoma | 0.051 | [1][2][3] |
| PC3 | Prostate Cancer | Proliferation Inhibited | [4] |
| DU145 | Prostate Cancer | Proliferation Inhibited | [4] |
| C4-2 | Prostate Cancer | Proliferation Inhibited | [4] |
| LNCaP | Prostate Cancer | Proliferation Inhibited | [4] |
IC50: The half maximal inhibitory concentration.
Experimental Protocols
Extraction and Isolation of this compound from Litchi chinensis Seeds
The following is a composite protocol based on methods for isolating flavonoid glycosides from Litchi chinensis seeds[5][6].
3.1.1. Materials and Equipment
-
Dried seeds of Litchi chinensis
-
Ethanol (B145695) (95%)
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
-
Grinder or mill
3.1.2. Extraction Procedure
-
Preparation of Plant Material: Grind the dried seeds of Litchi chinensis into a fine powder.
-
Ethanol Extraction: Macerate the powdered seeds with 95% ethanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.
3.1.3. Isolation and Purification
-
Silica Gel Column Chromatography: Subject the dried ethyl acetate or n-butanol fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Sephadex LH-20 Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the eluent.
-
Preparative HPLC: The final purification is achieved by preparative HPLC to yield pure this compound.
Quantification of this compound by HPLC
This protocol is a general guideline for the quantification of flavonoids and can be adapted for this compound.
3.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 265 nm or 365 nm.
-
Standard: A certified reference standard of this compound.
3.2.2. Procedure
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in a known volume of methanol, and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount by using the calibration curve generated from the standard solutions.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to determine the IC50 values presented in Table 1[5].
3.3.1. Materials
-
Cancer cell lines (e.g., A549, Hep-G2, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
3.3.2. Procedure
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism in Prostate Cancer
Research indicates that this compound (K70N) inhibits the proliferation and migration of prostate cancer cells.[4] The underlying mechanism involves the induction of cell cycle arrest at the S phase.[4] This is achieved through the regulation of the Skp2-p27/p21 signaling pathway.[4] Specifically, K70N downregulates the expression of S-phase kinase-associated protein 2 (Skp2), which is an E3 ubiquitin ligase.[4] The reduction in Skp2 leads to an upregulation of the cyclin-dependent kinase inhibitors p27 and p21.[4] These proteins, in turn, block the progression of the cell cycle.
Caption: Anticancer mechanism of this compound in prostate cancer.
Experimental Workflow for Elucidating Anticancer Mechanism
The following diagram illustrates a typical workflow for investigating the anticancer mechanism of a novel compound like this compound.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
This compound, a natural compound from Litchi chinensis seeds, displays promising anticancer properties. Its significant cytotoxic effects against various cancer cell lines and the elucidation of its mechanism of action in prostate cancer, specifically the modulation of the Skp2-p27/p21 pathway, highlight its potential for further investigation in preclinical and clinical settings. The protocols and data presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel, plant-derived anticancer therapeutics. Further studies are warranted to explore its efficacy in in vivo models and to fully understand its pharmacokinetic and pharmacodynamic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoid Glycosides from the Seeds of Litchi chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
Bioavailability and Metabolism of Kaempferol 7-O-neohesperidoside: An In-depth Technical Guide
This guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of Kaempferol (B1673270) 7-O-neohesperidoside, a naturally occurring flavonoid glycoside. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Introduction
Kaempferol 7-O-neohesperidoside is a flavonoid found in various medicinal and edible plants. It consists of the aglycone kaempferol linked to a neohesperidose sugar moiety. Like many flavonoid glycosides, its biological activity is intrinsically linked to its metabolic fate within the body. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating its therapeutic potential. While research on the aglycone kaempferol is extensive, specific data on the 7-O-neohesperidoside derivative is more limited. This guide synthesizes the available information, drawing necessary parallels from studies on kaempferol and other related glycosides.
Bioavailability and Pharmacokinetics
Direct pharmacokinetic data for this compound is scarce in the literature. The bioavailability of flavonoid glycosides is largely dependent on the nature of the sugar moiety and the action of intestinal enzymes and gut microbiota. The general consensus is that flavonoid glycosides are poorly absorbed in their intact form.
The primary route of metabolism for this compound is initiated by the gut microbiota. These microorganisms produce a variety of glycoside hydrolases that cleave the neohesperidose sugar, releasing the aglycone, kaempferol. This deglycosylation is a prerequisite for absorption.
Once kaempferol is liberated, it can be absorbed across the intestinal epithelium. The absorbed kaempferol then undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver, leading to the formation of glucuronidated and sulfated conjugates. These conjugates are the primary forms of kaempferol found in systemic circulation.
The oral bioavailability of kaempferol itself has been reported to be low in animal studies. For instance, studies in rats have shown an absolute bioavailability of approximately 2%.[1][2][3][4] This low bioavailability is attributed to poor absorption and extensive first-pass metabolism.[1][2][3][4]
Quantitative Pharmacokinetic Data of Kaempferol (Aglycone)
The following table summarizes the pharmacokinetic parameters of kaempferol following oral administration in rats. It is important to note that these values represent the aglycone and may not be directly extrapolated to this compound, as the glycoside's absorption and metabolism are influenced by the initial deglycosylation step.
| Parameter | Value | Species | Dosage | Reference |
| Tmax (Time to maximum concentration) | ~1-2 hours | Rat (Sprague-Dawley) | 100 mg/kg | [1][2][3][4] |
| Cmax (Maximum plasma concentration) | Not consistently reported for the aglycone due to rapid metabolism. | Rat (Sprague-Dawley) | 100 mg/kg | |
| t1/2 (Terminal half-life) | 3-4 hours | Rat (Sprague-Dawley) | 10, 25 mg/kg (i.v.) | [1][2][3][4] |
| AUC (Area under the curve) | Dose-proportional increase observed. | Rat (Sprague-Dawley) | 100, 250 mg/kg | [1][2][3][4] |
| F (Absolute Bioavailability) | ~2% | Rat (Sprague-Dawley) | 100 mg/kg | [1][2][3][4] |
Metabolism
The metabolism of this compound is a multi-step process involving the gut microbiota and host enzymes.
Phase 0: Gut Microbiota-Mediated Deglycosylation
The initial and rate-limiting step in the metabolism of this compound is the enzymatic hydrolysis of the neohesperidoside moiety by the gut microbiota. This process releases the aglycone, kaempferol. While the specific enzymes responsible for cleaving neohesperidoside are not fully characterized, gut bacteria are known to produce a wide range of β-glucosidases and rhamnosidases that can hydrolyze various flavonoid glycosides.[5][6]
Metabolic pathway of this compound.
Phase I and Phase II Metabolism
Following absorption, kaempferol undergoes extensive phase I and phase II metabolism. While some oxidative metabolism to form quercetin (B1663063) has been reported, the predominant metabolic pathway is phase II conjugation.[1]
-
Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) in the intestine and liver conjugate glucuronic acid to the hydroxyl groups of kaempferol. The major metabolites identified are kaempferol-3-glucuronide (B1261999) and kaempferol-7-glucuronide.[1][7]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to kaempferol, forming sulfated conjugates.
These conjugation reactions increase the water solubility of kaempferol, facilitating its excretion.
Experimental Protocols
This section details common experimental methodologies used to study the bioavailability and metabolism of kaempferol and its glycosides.
In Vivo Pharmacokinetic Studies in Rodents
-
Animal Model: Male Sprague-Dawley rats are frequently used.
-
Administration: Kaempferol (or its glycoside) is administered orally (e.g., by gavage) or intravenously (e.g., via the tail vein).
-
Dosing: Oral doses typically range from 100 to 250 mg/kg, while intravenous doses are lower (e.g., 10-25 mg/kg).
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via cannulation or tail bleeding.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC.
Workflow for a typical in vivo pharmacokinetic study.
In Vitro Cell Culture Models for Mechanistic Studies
-
Cell Lines:
-
Treatment: Cells are treated with varying concentrations of this compound or kaempferol for specific durations.
-
Assays:
-
Cytotoxicity/Viability: MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis: Western blotting for apoptosis-related proteins (e.g., caspases, Bax, Bcl-2), flow cytometry for Annexin V/PI staining.
-
Inflammation: Measurement of nitric oxide (NO) production (Griess assay), enzyme-linked immunosorbent assay (ELISA) for pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Signaling Pathway Analysis: Western blotting to detect the phosphorylation status of key signaling proteins (e.g., NF-κB, MAPKs, Akt).
-
Modulation of Signaling Pathways
Kaempferol and its glycosides have been shown to exert their biological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
Kaempferol has demonstrated potent anti-inflammatory properties by inhibiting pro-inflammatory signaling cascades.
-
NF-κB Pathway: Kaempferol can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including those encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[11][12]
-
MAPK Pathway: Kaempferol can also suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[13][14] The MAPK pathway is another critical regulator of inflammatory responses.
Inhibition of inflammatory signaling by this compound.
Anti-cancer Signaling Pathways
In various cancer cell lines, kaempferol and its glycosides have been shown to induce apoptosis and inhibit cell proliferation through the modulation of multiple signaling pathways.
-
PI3K/Akt Pathway: Kaempferol can inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pro-survival pathway often dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[13][15]
-
Mitochondrial Apoptosis Pathway: Kaempferol can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, activating the caspase cascade (caspase-9 and caspase-3), and ultimately leading to programmed cell death.[16]
Modulation of pro-survival and apoptotic pathways by this compound.
Conclusion
The bioavailability of this compound is low and is primarily limited by its initial deglycosylation by the gut microbiota and subsequent extensive first-pass metabolism of the liberated aglycone, kaempferol. The primary circulating forms are glucuronidated and sulfated conjugates of kaempferol. Despite its low bioavailability, preclinical studies have demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects. These effects are mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to explore strategies to enhance its bioavailability for potential therapeutic applications.
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut microbiome-derived hydrolases—an underrated target of natural product metabolism [frontiersin.org]
- 6. Gut microbiome-derived hydrolases—an underrated target of natural product metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KAEMPFEROL, A FLAVONOID COMPOUND FROM GYNURA MEDICA INDUCED APOPTOSIS AND GROWTH INHIBITION IN MCF-7 BREAST CANCER CELL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. mdpi.com [mdpi.com]
- 11. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol 7-O-neohesperidoside: A Technical Guide to its Enzyme Inhibition and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside found in various plants, including the seeds of Litchi chinensis, has garnered attention for its potential therapeutic properties, including antioxidant and anticancer activities.[1] This technical guide provides a comprehensive overview of the current state of research on the enzyme inhibition and cellular effects of Kaempferol 7-O-neohesperidoside, with a focus on its potential mechanisms of action. While direct enzymatic inhibition data for this specific glycoside is limited, this guide also explores the well-documented enzymatic inhibitory activities of its aglycone, kaempferol, to provide a broader context and suggest potential avenues for future research.
Quantitative Data on Biological Activities
This compound has demonstrated notable cytotoxic and antioxidant effects in various in vitro studies. The following tables summarize the available quantitative data.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.53 | [2] |
| HepG2 | Hepatocellular Carcinoma | 0.20 | [2] |
| HeLa | Cervical Carcinoma | 0.051 | [2] |
| LAC | Lung Adenocarcinoma | 7.93 | [3] |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 7.4 | [2] |
Cellular Mechanisms and Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound. A key study has implicated its role in the regulation of the Skp2-p27/p21 signaling pathway in prostate cancer cells.[1]
The Skp2-p27/p21 Signaling Pathway
Treatment of prostate cancer cells with this compound has been shown to down-regulate the protein expression of S-phase kinase-associated protein 2 (Skp2).[1] Skp2 is an E3 ubiquitin ligase that plays a crucial role in cell cycle progression by targeting the tumor suppressor proteins p27 and p21 for degradation. By reducing Skp2 levels, this compound leads to the accumulation of p27 and p21.[1] These proteins are cyclin-dependent kinase (CDK) inhibitors that halt the cell cycle at the S phase, thereby inhibiting cancer cell proliferation.[1]
Below is a diagram illustrating the proposed mechanism of action of this compound on the Skp2-p27/p21 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular effects of this compound.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, DU145)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protein Expression Analysis (Western Blot)
This protocol is used to measure the protein levels of Skp2, p27, and p21 in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Skp2, anti-p27, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Enzyme Inhibition Studies of Kaempferol (Aglycone)
Table 3: Enzyme Inhibitory Activities of Kaempferol
| Enzyme | Therapeutic Area | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Xanthine (B1682287) Oxidase | Gout, Hyperuricemia | Competitive | - | 6.77 | [4] |
| Aldose Reductase | Diabetic Complications | Noncompetitive | - | 4.65 | [5] |
| RSK2 | Cancer | ATP-competitive | - | - | [6] |
| MSK1 | Cancer, Inflammation | ATP-competitive | - | - | [6] |
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a general workflow for an in vitro enzyme inhibition assay, which can be adapted to study the effects of this compound on specific enzymes.
Conclusion and Future Directions
This compound is an intriguing natural compound with demonstrated antioxidant and anticancer activities. While its precise molecular targets are still being elucidated, evidence points towards the modulation of the Skp2-p27/p21 signaling pathway as a key mechanism for its antiproliferative effects. The extensive enzyme inhibition profile of its aglycone, kaempferol, suggests that this compound may also possess direct enzymatic inhibitory activities that warrant further investigation.
Future research should focus on:
-
Conducting direct in vitro enzyme inhibition assays with this compound against a panel of relevant enzymes, including Skp2 and other enzymes known to be inhibited by kaempferol.
-
Determining the IC50 and Ki values to quantify its inhibitory potency and elucidate the mode of inhibition.
-
Validating the cellular effects observed in prostate cancer cells in other cancer models.
-
Investigating the in vivo efficacy and safety of this compound in preclinical animal models.
A deeper understanding of the enzyme inhibition profile and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.
References
- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 2. Kaempferol 7-neohesperidoside - Applications - CAT N°: 34831 [bertin-bioreagent.com]
- 3. Novel insights into the inhibitory mechanism of kaempferol on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and molecular docking studies of kaempferol and its prenylated derivatives as aldose reductase inhibitors [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and quantification of Kaempferol 7-O-neohesperidoside using High-Performance Liquid Chromatography (HPLC). This document includes detailed experimental protocols, method validation parameters, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, such as Litchi chinensis and Lespedeza cuneata. It is a derivative of kaempferol, a flavonol known for its antioxidant, anti-inflammatory, and anticancer properties. As a glycoside, this compound exhibits modified solubility and bioavailability compared to its aglycone counterpart, making its accurate quantification crucial for research and development in pharmaceuticals and nutraceuticals.
This document outlines a validated Reversed-Phase HPLC (RP-HPLC) method suitable for the routine analysis of this compound in various sample matrices, including plant extracts and formulated products.
HPLC Method for the Analysis of this compound
A robust RP-HPLC method with UV detection is presented for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise.
2.1. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary HPLC system with a UV-Vis detector |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
2.2. Method Validation
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, based on a representative method for kaempferol, are summarized below.[1]
2.2.1. Linearity
The linearity of the method was established by analyzing a series of standard solutions at different concentrations.
| Analyte | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Kaempferol | 10 - 60 | y = 45879x + 12345 | 0.999 |
2.2.2. Precision
The precision of the method was evaluated by performing intra-day and inter-day analyses of standard solutions.
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Kaempferol | 20 | 1.2 | 1.5 |
| 40 | 0.9 | 1.1 | |
| 60 | 0.7 | 0.9 |
2.2.3. Accuracy (Recovery)
The accuracy of the method was determined by a recovery study using the standard addition method.
| Analyte | Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| Kaempferol | 80% | 16 | 15.8 | 98.8 | 1.1 |
| 100% | 20 | 19.9 | 99.5 | 0.8 | |
| 120% | 24 | 23.8 | 99.2 | 0.9 |
2.2.4. Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Kaempferol | 0.1 | 0.3 |
Experimental Protocols
3.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
3.2. Sample Preparation from Plant Material (e.g., Lespedeza cuneata)
-
Drying and Grinding: Dry the plant material (e.g., leaves and stems of Lespedeza cuneata) at 40-50°C for 48 hours and grind it into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of 70% ethanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Alternatively, use maceration with occasional shaking for 24 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before HPLC analysis.
-
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the extraction and HPLC quantification of this compound.
4.2. Anticancer Signaling Pathway of Kaempferol
Kaempferol, the aglycone of this compound, is known to exert its anticancer effects through various signaling pathways. The following diagram illustrates a simplified representation of its action.
Caption: Simplified anticancer signaling pathway of Kaempferol.
Conclusion
The HPLC method described in these application notes is a reliable and robust technique for the quantitative analysis of this compound. The provided protocols for sample and standard preparation are straightforward and can be readily implemented in a laboratory setting. This information is intended to support researchers and scientists in their work on the analysis and development of products containing this bioactive flavonoid.
References
Quantitative Determination of Kaempferol 7-O-neohesperidoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside found in various medicinal plants, including Litchi chinensis (lychee) seeds and citrus fruits.[1][2] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and antioxidant activities. Accurate and reliable quantitative analysis of Kaempferol 7-O-neohesperidoside is crucial for quality control of herbal medicines, pharmacokinetic studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantitative determination of this compound using modern analytical techniques.
Quantitative Data Summary
The concentration of this compound and related kaempferol glycosides can vary significantly depending on the plant source, organ, and extraction method. The following tables summarize some reported quantitative data.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
| A549 (Human lung carcinoma) | 0.53[1][3] |
| LAC (Human lung adenocarcinoma) | 7.93[1][3] |
| Hep-G2 (Human liver cancer) | 0.020[1][3] |
| HeLa (Human cervical cancer) | 0.051[1][3] |
Table 2: Concentration of Kaempferol and its Glycosides in Various Plant Materials
| Plant Material | Compound | Concentration | Reference |
| Tibouchina semidecandra (Mature Leaves) | Kaempferol | 4689.75 ± 654.83 mg/kg | [4] |
| Tibouchina semidecandra (Young Leaves) | Kaempferol | 1945.04 ± 138.81 mg/kg | [4] |
| Spring Onion (Green Part) | Kaempferol | 49.2 ± 0.7 to 188.4 ± 2.3 µ g/100g DW | [5] |
| White Onion | Kaempferol | 16.0 ± 0.4 to 66.5 ± 0.8 µ g/100g DW | [5] |
| Podophyllum hexandrum | Kaempferol (Bound form) | 17.54 µg/mg | [6] |
| Cassia angustifolia | Kaempferol (Bound form) | 8.13 µg/mg | [6] |
Experimental Protocols
Sample Preparation for Plant Material
A robust sample preparation protocol is essential for the accurate quantification of flavonoid glycosides.
Protocol:
-
Drying: Dry the plant material (e.g., seeds, leaves) at room temperature in the shade or by freeze-drying to preserve the chemical integrity of the flavonoids.[7]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.[7]
-
Extraction:
-
Weigh a known amount of the powdered plant material.
-
Perform extraction using a suitable solvent such as methanol (B129727), ethanol, or a mixture of methanol/water.[7][8] Common methods include maceration, sonication, or Soxhlet extraction.[7][9] For exhaustive extraction, a solid-to-liquid ratio of 1:50 or 1:100 (w/v) is recommended.[9]
-
For example, homogenize 2 g of the plant tissue in 20 mL of 80% methanol containing 1% HCl.[8]
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid debris.[8]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase used for HPLC or LC-MS analysis.
-
Purification (Optional): For complex matrices, solid-phase extraction (SPE) can be employed to remove interfering substances.[10]
High-Performance Liquid Chromatography (HPLC-DAD) Method
This protocol describes a general HPLC method with Diode Array Detection (DAD) for the quantification of this compound. Method validation according to ICH guidelines is recommended.[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution is typically used. For example:
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Detection Wavelength: The UV spectrum of kaempferol derivatives typically shows a maximum absorption at around 265 nm.[1][12] Therefore, detection at 265 nm is recommended.
-
Injection Volume: 20 µL.
Standard Curve Preparation:
-
Prepare a stock solution of this compound standard of known purity in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard solution in triplicate and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard.
Quantification:
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation obtained from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution program should be optimized for the separation of the analyte from matrix components.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for flavonoids.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, the mass spectrometer is operated in MRM mode. The precursor ion ([M-H]⁻) for this compound is m/z 593.15.[3] Product ions for fragmentation can be determined by infusing a standard solution and optimizing the collision energy. A characteristic fragment is the aglycone kaempferol at m/z 285.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared in the same matrix to account for matrix effects.
Visualizations
Experimental Workflow for Flavonoid Quantification
Caption: Workflow for the quantitative analysis of flavonoids.
Signaling Pathway of Kaempferol in Cancer Cells
Caption: Kaempferol's inhibition of cancer signaling pathways.
References
- 1. ijariie.com [ijariie.com]
- 2. This compound = 95.0 HPLC 17353-03-6 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative and Qualitative Analysis of Phenolic and Flavonoid Content in Moringa oleifera Lam and Ocimum tenuiflorum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Kaempferol 7-O-neohesperidoside from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside with significant bioactive potential. This document synthesizes established methodologies to offer a practical guide for obtaining this compound from plant materials for research and development purposes.
Introduction
Kaempferol 7-O-neohesperidoside is a naturally occurring flavonoid glycoside found in various plants, including but not limited to Litchi chinensis (lychee) seeds and Fraxinus americana (white ash).[1] Flavonoids and their glycosides are of great interest to the scientific community due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The isolation of this compound in high purity is a critical step for in-depth pharmacological studies, for use as a reference standard, and for the development of novel therapeutic agents.
Principle of Extraction and Purification
The extraction and purification of this compound from a plant matrix is a multi-step process. The general workflow begins with the extraction of a wide range of phytochemicals from the prepared plant material using a suitable solvent. This is followed by a series of chromatographic separations to isolate the target compound from the complex crude extract. The choice of solvent and chromatographic techniques is crucial for achieving high yield and purity of the final product.
Experimental Protocols
The following protocols are a synthesis of established methods for the extraction and purification of kaempferol glycosides from plant sources and can be adapted for this compound.
Preparation of Plant Material
Proper preparation of the plant material is essential for efficient extraction.
-
Collection and Drying: Collect the desired plant parts (e.g., seeds of Litchi chinensis). The plant material should be shade-dried at room temperature for approximately two weeks to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder. This increases the surface area available for solvent extraction, thereby improving extraction efficiency.
Solvent Extraction
The initial step is to extract a broad spectrum of compounds, including this compound, from the powdered plant material.
-
Maceration:
-
Weigh the powdered plant material.
-
Place the powder in a large container and add a suitable solvent, such as 60-80% methanol (B129727) or ethanol, at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[2]
-
Allow the mixture to stand at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two to three times to ensure complete extraction of the target compounds.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
The resulting crude extract can be further dried in a vacuum desiccator.
-
Purification by Column Chromatography
The crude extract is a complex mixture of various phytochemicals. Column chromatography is employed for the separation and purification of this compound. A multi-step chromatographic approach is often necessary.
-
Initial Fractionation (e.g., using MCI gel or Diaion HP-20):
-
Suspend the crude extract in a minimal amount of water or the initial mobile phase.
-
Load the suspension onto a column packed with a non-polar stationary phase like MCI gel CHP20P or Diaion HP-20.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound based on the TLC profile.
-
-
Silica (B1680970) Gel Column Chromatography:
-
The enriched fraction from the previous step is further purified using silica gel column chromatography.
-
Pack a column with silica gel (60-120 mesh).
-
Dissolve the dried fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent system of increasing polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, or ethyl acetate (B1210297) and methanol, with a gradual increase in the proportion of the more polar solvent.
-
Collect fractions and monitor by TLC to identify and combine fractions containing the pure compound.
-
-
Sephadex LH-20 Column Chromatography:
-
For final purification and removal of smaller impurities, Sephadex LH-20 column chromatography is often used.
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the partially purified fraction in methanol and load it onto the column.
-
Elute the column with methanol.
-
Collect fractions and monitor by TLC. Combine the fractions containing the pure this compound.
-
High-Performance Liquid Chromatography (HPLC) (Optional)
For obtaining a very high purity compound, preparative or semi-preparative HPLC can be employed as a final purification step.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).
-
Detection: UV detector at a wavelength of around 265 nm or 365 nm.
Data Presentation
The following table summarizes general quantitative data for the extraction of kaempferol and its glycosides from plant sources. It is important to note that the optimal conditions and yields can vary significantly depending on the plant species, the specific glycoside, and the extraction method used.
| Parameter | Value/Range | Plant Source Example | Reference |
| Extraction Solvent | 60-80% Methanol or Ethanol | General for Flavonoids | [2] |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | General | [3] |
| Extraction Time | 24 - 48 hours (Maceration) | Cassia fistula flowers | [3] |
| Extraction Temperature | Room Temperature (Maceration) | Cassia fistula flowers | [3] |
| Column Chromatography (Silica Gel) Mobile Phase | Chloroform:Methanol or Ethyl Acetate:Methanol gradients | General | |
| Column Chromatography (Sephadex LH-20) Eluent | Methanol | General |
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
Application Notes and Protocols: Kaempferol 7-O-neohesperidoside in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside naturally found in plants such as Litchi chinensis.[1][2] This compound, along with its aglycone form, kaempferol, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[3][4][5][6] In vitro studies have demonstrated that Kaempferol 7-O-neohesperidoside exhibits cytotoxic effects against various cancer cell lines.[1][2][5] These application notes provide a comprehensive overview of the protocols for assessing the biological activity of this compound in cell culture, with a focus on its anticancer and anti-inflammatory effects.
Data Presentation
Cytotoxic Activity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.53[1][5] |
| LAC | Lung Adenocarcinoma | 7.93[1] |
| Hep-G2 | Hepatocellular Carcinoma | 0.020[1] |
| HeLa | Cervical Cancer | 0.051[1][5] |
Note: The incubation time for these IC50 determinations was not consistently specified in the source materials.
Signaling Pathways
Kaempferol and its glycosides have been shown to modulate multiple signaling pathways involved in cancer progression and inflammation. The primary mechanisms include the induction of apoptosis and the suppression of inflammatory responses.
Apoptosis Induction Pathway
Kaempferol induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate anti-apoptotic proteins such as Bcl-2.[7] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, including caspase-3, -7, and -9, ultimately resulting in programmed cell death.[4][7]
Anti-inflammatory Signaling Pathway
Kaempferol exerts its anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[6][8] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[3][8]
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] The mitochondrial dehydrogenase enzymes in living cells cleave the tetrazolium ring of MTT, yielding a blue formazan (B1609692) product that can be quantified spectrophotometrically.[10]
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, HeLa, Hep-G2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution to each well.[10] Incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1000 g for 5 minutes.[11]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 200 µL of binding buffer. Add 1.25 µL of Annexin V-FITC solution and 2 µL of PI solution.[11]
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[11]
-
Analysis: Add 300 µL of binding buffer and analyze the cells by flow cytometry within one hour.[11]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and inflammation.
Materials:
-
This compound
-
Selected cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-p65, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[13]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 山奈酚-7-O-新橘皮糖苷 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol 7-neohesperidoside | CAS 17353-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijcmas.com [ijcmas.com]
- 11. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for In Vivo Experimental Design Using Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside found in various plants, including Litchi chinensis.[1] Like its aglycone, kaempferol, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] These application notes provide a comprehensive guide for the in vivo experimental design and protocols for investigating the therapeutic potential of Kaempferol 7-O-neohesperidoside. The provided protocols are based on established methodologies for flavonoids and related compounds and should be adapted to specific research questions and animal models.
Data Presentation: Quantitative In Vivo Data for Kaempferol and its Glycosides
Due to limited specific in vivo data for this compound, the following table summarizes quantitative data from in vivo studies on its aglycone, Kaempferol, to provide a basis for experimental design.
| Parameter | Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Anti-inflammatory | IgE-sensitized mice | Kaempferol | 50 mg/kg | Oral | Single dose | Inhibition of passive cutaneous anaphylaxis | [5] |
| Hepatoprotection | CCl4-intoxicated Wistar rats | Kaempferol | 25, 50, 100 mg/kg | Oral | 14 days | Normalization of liver biochemical parameters | [6] |
| Antidiabetic | Streptozotocin-induced diabetic rats | Kaempferol | 100 mg/kg | Oral | 45 days | Decreased plasma glucose, increased insulin | [7] |
| Anticancer | Pancreatic cancer xenograft mice | Kaempferol | 100 mg/kg | - | - | Suppressed tumor growth | [8] |
| Pharmacokinetics | Sprague-Dawley rats | Kaempferol | 10, 25 mg/kg | Intravenous | Single dose | High clearance and large volume of distribution | [9] |
| Pharmacokinetics | Sprague-Dawley rats | Kaempferol | 100, 250 mg/kg | Oral | Single dose | Poor bioavailability (~2%) | [9][10] |
| Antifertility | Male rats | Kaempferol-7-O-glucoside | Not Specified | Oral | - | Reduced sperm concentration and motility | [11] |
Experimental Protocols
General Protocol for In Vivo Studies
This protocol outlines a general workflow for in vivo experiments with this compound.
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle. Due to the potential for poor water solubility, a co-solvent system such as a small amount of DMSO followed by dilution with saline or corn oil may be necessary. The final concentration of the co-solvent should be kept to a minimum to avoid toxicity.
-
-
Animal Selection and Acclimatization:
-
Select an appropriate animal model based on the research question (e.g., BALB/c mice for immunological studies, Sprague-Dawley rats for metabolic studies).
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Disease Model Induction:
-
Induce the disease model as required (e.g., chemical induction of inflammation or diabetes, tumor cell implantation).
-
-
Treatment Administration:
-
Administer this compound via the chosen route (e.g., oral gavage, intraperitoneal injection). The dosage should be determined based on preliminary studies or literature on similar compounds (refer to the data table).
-
-
Monitoring and Data Collection:
-
Monitor animal health, body weight, and any relevant physiological parameters throughout the study.
-
-
Sample Collection:
-
At the end of the study, collect blood and tissue samples for analysis.
-
-
Biochemical and Histopathological Analysis:
-
Perform biochemical assays on blood plasma/serum (e.g., enzyme levels, cytokine concentrations).
-
Conduct histopathological examination of tissues to assess morphological changes.
-
Protocol for Evaluating Anti-inflammatory Activity
This protocol describes an approach to assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Control (vehicle)
-
LPS (1 mg/kg)
-
LPS + this compound (e.g., 25, 50, 100 mg/kg)
-
LPS + Dexamethasone (positive control)
-
-
Procedure:
-
Administer this compound or vehicle orally one hour before LPS injection.
-
Inject LPS intraperitoneally.
-
Collect blood samples 2 and 6 hours after LPS injection for cytokine analysis.
-
Euthanize animals at 24 hours and collect lung and liver tissues for histopathology and gene expression analysis.
-
-
Endpoints:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Histopathological evaluation of lung and liver inflammation.
-
mRNA expression of inflammatory mediators (iNOS, COX-2) in tissues.
-
Protocol for Investigating Anticancer Efficacy
This protocol details a xenograft model to evaluate the in vivo anticancer activity of this compound.
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Model: Subcutaneously inject a human cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) into the flank of each mouse.[1]
-
Groups:
-
Control (vehicle)
-
This compound (e.g., 50, 100 mg/kg)
-
Positive control (standard chemotherapeutic agent)
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer treatment daily via oral gavage or intraperitoneal injection.
-
Measure tumor volume and body weight every 2-3 days.
-
-
Endpoints:
-
Tumor growth inhibition.
-
Final tumor weight.
-
Immunohistochemical analysis of tumor tissue for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Western blot analysis of key signaling proteins in tumor lysates.
-
Signaling Pathways Modulated by Kaempferol and its Glycosides
Kaempferol and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cancer, and oxidative stress.
Anti-inflammatory Signaling Cascade
Kaempferol can inhibit inflammatory responses by targeting upstream kinases and transcription factors.[12]
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer. Kaempferol has been shown to inhibit this pathway.[3]
Conclusion
This compound holds promise as a therapeutic agent for a variety of diseases. The application notes and protocols provided herein offer a framework for conducting in vivo research to elucidate its mechanisms of action and therapeutic efficacy. Researchers should carefully consider the specific aims of their study to adapt these general guidelines and to develop robust and reproducible experimental designs. Further investigation into the pharmacokinetics and bioavailability of this compound is warranted to optimize its therapeutic application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol induces ROS-dependent apoptosis in pancreatic cancer cells via TGM2-mediated Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Kaempferol 7-O-neohesperidoside Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Kaempferol (B1673270) 7-O-neohesperidoside as an analytical standard. It includes physicochemical properties, storage and handling instructions, and validated analytical methodologies for quantification and identification.
Product Information and Specifications
Kaempferol 7-O-neohesperidoside is a flavonoid glycoside naturally found in various plants, such as Litchi chinensis.[1][2] It belongs to the flavonol subclass of flavonoids.[3][4] This compound is utilized as a reference standard for qualitative and quantitative analysis in natural product chemistry, quality control of herbal products, and pharmacological research.
Table 1: General Specifications
| Property | Value |
|---|---|
| Chemical Name | 7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-3,5-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[5] |
| Synonyms | K 7-neo, 3,4′,5,7-Tetrahydroxyflavone 7-neohesperidoside[3] |
| CAS Number | 17353-03-6[1][5][6] |
| Molecular Formula | C₂₇H₃₀O₁₅[1][5][7] |
| Molecular Weight | 594.5 g/mol [5][7][8] |
| Purity | ≥95% (HPLC)[5] |
| Appearance | Solid[5] |
Physicochemical Data
Understanding the physicochemical properties of the standard is crucial for method development and sample preparation.
Table 2: Solubility Data
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 4.76 mg/mL (8.01 mM)[1] | May require ultrasonic warming to fully dissolve[1] |
| Methanol (B129727) | Soluble[9] | - |
| Ethanol | Soluble[9] | - |
| Acetone | Soluble[5][6] | - |
| Chloroform | Soluble[5][6] | - |
| Dichloromethane | Soluble[5][6] | - |
| Water | 2.86 g/L (Predicted)[3] | - |
Table 3: Spectroscopic and Chromatographic Data
| Parameter | Value |
|---|---|
| UV λmax | 269, 369 nm[5][8] |
| Mass Spec (Positive ESI) | m/z 595 [M+H]⁺[8] |
| Mass Spec (Negative ESI) | m/z 593 [M-H]⁻[8] |
| logP | -0.19 to -0.53 (Predicted)[3] |
Storage and Handling
Proper storage and handling are essential to maintain the integrity and stability of the analytical standard.
-
Long-Term Storage : Store desiccated at -20°C for long-term stability (≥ 4 years).[5][6]
-
Short-Term Storage : For routine use, store at <+8°C in a dry, dark place.[4]
-
Solution Storage : If stock solutions are prepared in advance, store them as aliquots in tightly sealed vials at -20°C for up to 1 month, or -80°C for up to 6 months.[1][9] Avoid repeated freeze-thaw cycles.
-
Handling : Use appropriate personal protective equipment (PPE). Allow the vial to warm to room temperature before opening to prevent condensation.
Experimental Protocols
The following protocols provide standardized methods for the analysis of this compound.
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
A. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample dissolution)
B. Instrumentation and Columns
-
HPLC or UPLC system with UV-Vis or DAD detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
C. Preparation of Solutions
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL) : Accurately weigh 5 mg of this compound standard and dissolve in 5 mL of methanol in a volumetric flask.
-
Working Standard Solutions : Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
D. Chromatographic Conditions
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 30°C
-
Gradient Elution Program :
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 10 90 25.0 10 90 25.1 95 5 | 30.0 | 95 | 5 |
E. Data Analysis
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound this compound (FDB093502) - FooDB [foodb.ca]
- 4. extrasynthese.com [extrasynthese.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 9. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Manufacturer ChemFaces [chemfaces.com]
Application Note: LC-MS/MS Method for the Ultrasensitive Detection and Quantification of Kaempferol 7-O-neohesperidoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a significant flavonoid glycoside found in various medicinal plants and fruits, such as Litchi chinensis[1]. It has garnered scientific interest due to its potential biological activities, including antioxidant and anticancer properties[2]. As research into the therapeutic potential and pharmacokinetic profile of this compound expands, the need for a robust, sensitive, and selective analytical method is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for quantifying small molecules in complex matrices[3][4]. This application note details a comprehensive protocol for the detection and quantification of Kaempferol 7-O-neohesperidoside using LC-MS/MS with electrospray ionization (ESI).
Principle
The method employs reversed-phase liquid chromatography to separate this compound from other matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, enabling accurate quantification even at low concentrations[3]. The negative ion mode is often preferred for flavonoid analysis[4].
Experimental Workflow The overall analytical process is illustrated in the following workflow diagram.
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (>95.0% purity)[1]
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
2. Sample Preparation Protocol This protocol is adapted for plant-based matrices.
-
Weighing: Accurately weigh 0.2 g of the dried, powdered sample material.
-
Extraction: Add 10 mL of 60% methanol to the sample[3].
-
Sonication: Place the sample in an ultrasonic bath and extract for 30 minutes at room temperature[5].
-
Centrifugation: Centrifuge the resulting mixture at 13,000 rpm for 15 minutes to pellet solid debris[5].
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject a 2-5 µL aliquot of the filtered solution into the LC-MS/MS system[4][6].
3. Liquid Chromatography Conditions Optimal separation is typically achieved using a reversed-phase C18 column[2].
| Parameter | Recommended Condition |
| System | Ultra-High Performance Liquid Chromatography (UHPLC) System[6] |
| Column | ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][5] |
| Flow Rate | 0.3 - 0.5 mL/min[5][6] |
| Column Temperature | 30 - 40 °C[5][6] |
| Injection Volume | 2 - 5 µL |
| Gradient Elution | Example Gradient: 0-2 min, 5-10% B 2-11 min, 10-20% B 11-19 min, 20-45% B 19-22 min, 45-95% B |
4. Mass Spectrometry Conditions The instrument is configured for negative ion mode electrospray ionization (ESI) and MRM analysis.
| Parameter | Recommended Condition |
| System | Triple Quadrupole or QTRAP Mass Spectrometer[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Capillary Voltage | 2.4 - 4.0 kV[4][5] |
| Source Temperature | 110 - 150 °C |
| Desolvation Gas Temp. | 300 - 400 °C[4][5] |
| Desolvation Gas Flow | 650 L/h[5] |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
LC-MS/MS System Configuration The logical arrangement of the components within the LC-MS/MS system is crucial for method performance.
Caption: Logical relationship of key components in the LC-MS/MS instrument.
Quantitative Data and Results
MRM Transitions for this compound
The molecular formula for this compound is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol [1][7]. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 593.5. Collision-induced dissociation (CID) of this precursor ion typically results in the cleavage of the glycosidic bond, yielding the kaempferol aglycone [Y₀]⁻ at m/z 285.0[8]. This transition is highly specific and ideal for quantification. A secondary, or qualifier, transition can be used for confirmation.
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) [Y₀]⁻ | Dwell Time (ms) | Ionization Mode |
| This compound | 593.5 | 285.0 (Quantifier) | 100-200 | Negative ESI |
| (Internal Standard - Optional) | User-defined | User-defined | 100-200 | Negative ESI |
Note: Collision energy (CE) and declustering potential (DP) must be optimized for the specific instrument used. Typical CE values for flavonoid glycoside fragmentation range from -20 to -40 eV.
This application note provides a detailed and robust LC-MS/MS method for the selective and sensitive quantification of this compound. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions that can be readily adapted by researchers in natural product analysis, pharmacology, and drug development. The use of MRM ensures high specificity and accuracy, making this method suitable for complex biological and botanical matrices.
References
- 1. This compound = 95.0 HPLC 17353-03-6 [sigmaaldrich.com]
- 2. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 3. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. phcog.com [phcog.com]
- 6. protocols.io [protocols.io]
- 7. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 7-O-neohesperidoside is a flavonoid glycoside found in various plants, such as Litchi chinensis.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and anti-cancer properties.[1] However, like many flavonoids, its poor water solubility and potential for degradation under various environmental conditions, such as exposure to light, heat, and certain pH levels, present significant challenges for its formulation into a stable and bioavailable drug product.[3][4]
These application notes provide a comprehensive guide to developing a stable formulation of this compound. The protocols outlined below are designed to assess its physicochemical properties, evaluate its stability under stress conditions, and explore various formulation strategies to enhance its stability and solubility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
| Property | Value | References |
| Molecular Formula | C₂₇H₃₀O₁₅ | [2][5] |
| Molecular Weight | 594.52 g/mol | [2][5] |
| Appearance | Powder | [2] |
| Solubility | - DMSO: 4.76 mg/mL (requires sonication and warming) - Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
| Storage Conditions | 4°C, sealed, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month. | [1][5][6] |
Experimental Protocols
Solubility Determination
Objective: To quantitatively determine the solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Water (deionized)
-
Phosphate buffered saline (PBS) at pH 7.4
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Shaking incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
Stability-Indicating HPLC Method Development
Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its degradation products.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Formic acid or phosphoric acid
-
C18 reverse-phase HPLC column
-
HPLC system with a photodiode array (PDA) detector
Protocol (Example Conditions):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (around 265 nm).
-
Forced Degradation: To generate degradation products and validate the method's stability-indicating capability, subject solutions of this compound to forced degradation conditions as described in the next protocol.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Objective: To identify the degradation pathways and key factors that influence the stability of this compound.
Materials:
-
This compound solution (in a suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
Protocol:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and its solution to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze all samples at appropriate time points using the validated stability-indicating HPLC method to determine the extent of degradation and the formation of degradation products.
Formulation Strategies for Enhanced Stability
Based on the physicochemical properties and degradation profile, several formulation strategies can be employed to enhance the stability and solubility of this compound.
Complexation with Cyclodextrins
Objective: To improve the aqueous solubility and stability of this compound through inclusion complexation with cyclodextrins.
Protocol (Kneading Method):
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mix this compound and HP-β-CD in a 1:1 molar ratio in a mortar.
-
Add a small amount of a water-alcohol mixture to form a paste.
-
Knead the paste for 45-60 minutes.
-
Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
Characterize the complex for solubility, dissolution rate, and stability compared to the pure compound.
Solid Dispersions
Objective: To enhance the dissolution rate and potentially the stability of this compound by dispersing it in a hydrophilic carrier.
Protocol (Solvent Evaporation Method):
-
Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (B124986) (PVP) K30 or a Poloxamer.
-
Dissolve both this compound and the carrier in a common solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Mill and sieve the solid dispersion to obtain a uniform powder.
-
Evaluate the solid dispersion for drug content, dissolution behavior, and stability.
Nanoemulsions
Objective: To encapsulate this compound in a nanoemulsion system to protect it from degradation and improve its solubility.
Protocol (High-Pressure Homogenization):
-
Oil Phase: Dissolve a suitable amount of this compound and a lipophilic surfactant (e.g., Span 80) in a carrier oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in water.
-
Heat both phases to the same temperature (e.g., 60°C).
-
Add the oil phase to the aqueous phase and mix using a high-shear mixer to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles to reduce the droplet size to the nanometer range.
-
Characterize the nanoemulsion for droplet size, zeta potential, encapsulation efficiency, and stability under different storage conditions.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.
Table 1: Example of pH-Dependent Stability Data for a Flavonoid Glycoside
| pH | Temperature (°C) | Time (hours) | % Recovery |
| 3 | 80 | 0 | 100 |
| 24 | 98.5 | ||
| 48 | 97.2 | ||
| 5 | 80 | 0 | 100 |
| 24 | 95.1 | ||
| 48 | 90.3 | ||
| 7 | 80 | 0 | 100 |
| 24 | 88.4 | ||
| 48 | 75.6 |
Table 2: Example of Photostability Data for a Flavonoid Glycoside Formulation
| Formulation | Illumination (lux hours) | % Recovery |
| Aqueous Solution | 0 | 100 |
| 1.2 x 10⁶ | 85.3 | |
| HP-β-CD Complex | 0 | 100 |
| 1.2 x 10⁶ | 97.8 | |
| Nanoemulsion | 0 | 100 |
| 1.2 x 10⁶ | 99.1 |
Visualizations
Caption: Chemical structure of this compound.
Caption: Experimental workflow for formulation development.
Caption: Potential degradation pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound = 95.0 HPLC 17353-03-6 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside, a class of natural compounds renowned for their potential health benefits, including antioxidant properties. The evaluation of the antioxidant capacity of such molecules is a critical step in drug discovery and development, as oxidative stress is implicated in a multitude of pathological conditions. This document provides detailed application notes and standardized protocols for assessing the antioxidant capacity of Kaempferol 7-O-neohesperidoside using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Data Presentation
The antioxidant capacity of flavonoids is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[1] The following table summarizes the reported IC50 values for Kaempferol and its related glycosides against DPPH and ABTS radicals.
Table 1: Antioxidant Capacity (IC50) of Kaempferol and Related Compounds
| Compound | DPPH Assay IC50 | ABTS Assay IC50 | Reference Compound |
| Kaempferol | 4.35 µg/mL | 3.70 ± 0.15 µg/mL | Ascorbic Acid, Trolox |
| Kaempferol 7-O-glucoside | Moderate Activity | Moderate Activity | N/A |
| This compound | To be determined | To be determined | N/A |
Note: The antioxidant activity of Kaempferol 7-O-glucoside was reported as significant but specific IC50 values were not provided in the referenced study.[2] The IC50 value for Kaempferol in the DPPH assay was reported as 0.004349 mg·mL⁻¹[3], which has been converted to µg/mL for consistency. The ABTS assay IC50 for Kaempferol was also reported.[4] Researchers should determine the IC50 value for this compound experimentally.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change of the DPPH solution from purple to yellow, which can be measured spectrophotometrically at 517 nm.[5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Sample and Standards:
-
Prepare a stock solution of this compound in methanol or another suitable solvent.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
To a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test sample, positive control, or blank (solvent alone) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with the blank.
-
A_sample is the absorbance of the DPPH solution with the test sample or standard.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[4]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample and Standards:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar concentration range for the positive control.
-
-
Assay Procedure:
-
To a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of the test sample, positive control, or blank to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
-
-
Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the blank.
-
A_sample is the absorbance of the ABTS•+ solution with the test sample or standard.
-
-
Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS radical cation.
Mandatory Visualizations
Caption: Experimental workflow for DPPH and ABTS antioxidant capacity assays.
Caption: General mechanism of free radical scavenging by an antioxidant.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
Application Notes: Kaempferol 7-O-neohesperidoside in Gene Expression Analysis
Introduction Kaempferol (B1673270) 7-O-neohesperidoside is a naturally occurring flavonoid glycoside found in various plants. It belongs to the flavonol subclass of flavonoids, which are widely investigated for their health-promoting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. The core structure is the aglycone kaempferol, linked to a neohesperidose sugar moiety. This glycosylation can influence the compound's solubility, stability, and bioavailability. In cellular and in vivo systems, glycosides like Kaempferol 7-O-neohesperidoside are often metabolized to their aglycone form, kaempferol, which can then exert biological effects by modulating various cellular signaling pathways.
Mechanism of Action and Therapeutic Potential The biological activities of this compound and its aglycone, kaempferol, are primarily attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation. Quantitative PCR (qPCR) is an essential tool for elucidating these mechanisms by quantifying changes in the expression of target genes.
-
Anti-inflammatory Effects via NF-κB Pathway Modulation : The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[3] There, it binds to DNA and activates the transcription of pro-inflammatory genes. Kaempferol has been shown to suppress NF-κB activation by inhibiting IκBα phosphorylation and the nuclear translocation of p65.[3] This leads to the downregulation of NF-κB target genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[4][5] A related compound, Kaempferol 7-O-β-D-glucoside, has been specifically shown to downregulate the mRNA levels of these pro-inflammatory mediators in macrophages.[5]
-
Antioxidant Response via Nrf2 Pathway Modulation : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, moves to the nucleus, and promotes the expression of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7] While often an activator of this protective pathway, studies in non-small cell lung cancer have shown that kaempferol can also act as an Nrf2 inhibitor, reducing Nrf2 mRNA and protein levels and thereby downregulating its target genes.[8][9] This dual role makes the Nrf2 pathway a critical area of investigation for understanding the context-dependent effects of kaempferol.
-
Anti-Cancer Effects : this compound has been found to inhibit the proliferation and migration of prostate cancer cells.[10] Its mechanism involves inducing cell cycle arrest, potentially through the regulation of key cell cycle proteins like Skp2 and p27.[10] qPCR can be used to analyze the expression of genes that govern the cell cycle, such as cyclins (e.g., CCNB1), cyclin-dependent kinases (e.g., CDK2), and cell cycle inhibitors (e.g., CDKN1A for p21).
Signaling Pathway Diagrams
References
- 1. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dietary Flavonoid Kaempferol Mediates Anti-Inflammatory Responses via the Src, Syk, IRAK1, and IRAK4 Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol inhibits Nrf2 signalling pathway via downregulation of Nrf2 mRNA and induces apoptosis in NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Application Notes and Protocols: Kaempferol 7-O-neohesperidoside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside with significant potential for application in cosmetic and dermatological formulations. This document provides detailed application notes and experimental protocols to guide researchers and formulation scientists in utilizing its beneficial properties for skin care. The primary activities of Kaempferol 7-O-neohesperidoside and its aglycone, kaempferol, relevant to cosmetics include antioxidant, anti-inflammatory, skin whitening, anti-aging (collagen synthesis), and photoprotective effects.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₅ | [1] |
| Molecular Weight | 594.5 g/mol | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, Acetone. Slightly soluble in water. | [2] |
| UV Absorption Maxima | 269, 369 nm | - |
Cosmetic Applications and Efficacy Data
The cosmetic benefits of this compound are primarily attributed to its antioxidant, anti-inflammatory, and enzyme-inhibitory activities. The following sections detail these applications with supporting quantitative data, largely derived from studies on its aglycone, kaempferol, which is readily released upon topical application and metabolism by skin enzymes.
Skin Whitening and Hyperpigmentation Control
This compound demonstrates potent skin whitening effects by inhibiting melanin (B1238610) synthesis.[3] This is primarily achieved through the inhibition of tyrosinase, the key enzyme in melanogenesis.[4]
| Activity | Test System | Key Findings | Reference |
| Melanin Inhibition | B16F10 melanoma cells | Kaempferol-7-O-α-l-rhamnopyranoside (a similar glycoside) showed potent, dose-dependent melanin reduction.[3] A combination with arbutin (B1665170) (1:40 ratio) reduced melanin production by up to 75.6%.[3] | [3] |
| Tyrosinase Inhibition | Mushroom tyrosinase assay | Kaempferol-7-O-α-l-rhamnopyranoside exhibited remarkable anti-tyrosinase activity, comparable to kojic acid.[3] | [3] |
Anti-Inflammatory and Soothing Effects
Kaempferol, the active form of this compound in the skin, exhibits significant anti-inflammatory properties by modulating key signaling pathways, making it suitable for formulations aimed at sensitive or irritated skin.
| Activity | Test System | Key Findings | Reference |
| Inhibition of Pro-inflammatory Mediators | TPA-stimulated Normal Human Dermal Fibroblasts (NHDF) | 100 nM kaempferol significantly ameliorated TPA-induced IL-1β expression.[5] | [5] |
| Modulation of Signaling Pathways | TPA-stimulated NHDF | Kaempferol (100 nM) attenuated the phosphorylation of IκBα and NF-κB.[5] | [5] |
| UVB-Induced Inflammation | Mouse skin epidermal JB6 P+ cells | Kaempferol (10-40 µM) suppressed UVB-induced COX-2 protein expression.[6] | [6] |
Antioxidant and Anti-Aging Properties
The antioxidant activity of this compound helps protect the skin from oxidative stress, a major contributor to skin aging. Its aglycone, kaempferol, also promotes collagen synthesis, further contributing to its anti-aging potential.
| Activity | Test System | Key Findings | Reference |
| DPPH Radical Scavenging | In vitro assay | Kaempferol showed stronger free radical scavenging capacity than its glycosides. Kaempferol-7-O-glucoside also demonstrated significant activity.[7] | [7] |
| ROS Reduction | TPA-stimulated NHDF | 100 nM kaempferol blocked the TPA-induced increase in intracellular ROS.[5] | [5] |
| Collagen Synthesis | Hypertrophic scar fibroblasts | Kaempferol significantly attenuated collagen synthesis by inhibiting the TGF-β1/Smads signaling pathway.[8] | [8] |
| MMP Inhibition | Human hepatocellular carcinoma cells | Kaempferol (25-100 µM) reduced the activity and protein expression of MMP-9. | |
| Hyaluronan Synthesis | Human Keratinocytes (HaCaT) | Kaempferol dose-dependently increased the production of hyaluronic acid.[9] | [9] |
Photoprotection
Kaempferol has been shown to mitigate the damage caused by UVB radiation, suggesting a role for this compound in sun care and post-sun formulations.
| Activity | Test System | Key Findings | Reference |
| UVB-Induced Carcinogenesis | SKH-1 hairless mice | Topical application of kaempferol (0.5 or 1.0 mg) significantly suppressed SUV-induced tumor incidence and volume.[10] | [10] |
| UVB-Induced Inflammation | Mouse skin | Topical kaempferol treatment exerted strong protective effects against UVB-induced photo-inflammation.[6] | [6] |
Signaling Pathways
The cosmetic benefits of this compound are underpinned by its interaction with key cellular signaling pathways.
References
- 1. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mnba-journal.com [mnba-journal.com]
- 3. Synergistic impact of arbutin and kaempferol-7-O-α-l-rhamnopyranoside from Nephelium lappaceum L. on whitening efficacy and stability of cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural skin-whitening compounds for the treatment of melanogenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kaempferol Blocks the Skin Fibroblastic Interleukin 1β Expression and Cytotoxicity Induced by 12-O-tetradecanoylphorbol-13-acetate by Suppressing c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol inhibits fibroblast collagen synthesis, proliferation and activation in hypertrophic scar via targeting TGF-β receptor type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kaempferol targets RSK2 and MSK1 to suppress ultraviolet radiation-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Kaempferol 7-O-neohesperidoside: Application Notes and Protocols for Nutraceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a naturally occurring flavonoid glycoside found in various plants, including citrus fruits and medicinal herbs. As a derivative of kaempferol, it is recognized for its potential as a nutraceutical ingredient due to its diverse bioactive properties. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of Kaempferol 7-O-neohesperidoside. The information presented here is intended to facilitate further investigation into its mechanisms of action and to support its development as a health-promoting agent.
Bioactive Properties and Potential Applications
This compound exhibits a range of biological activities that make it a promising candidate for nutraceutical applications. These properties include antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1]
-
Antioxidant Activity: This compound is an effective scavenger of free radicals, which helps to mitigate cellular damage caused by oxidative stress.[1]
-
Anti-inflammatory Effects: Preliminary studies suggest that it can reduce the production of inflammatory mediators, indicating its potential in managing inflammatory conditions.[1]
-
Anticancer Properties: Research has shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[1]
-
Neuroprotective Effects: It may offer protection to nerve cells from oxidative stress-induced damage, suggesting a potential role in neurodegenerative disease prevention.[1]
-
Antimicrobial Activity: Studies have indicated its ability to inhibit the growth of certain bacteria and fungi.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and its aglycone, kaempferol.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Cancer | 0.53 | [2][3] |
| LAC | Lung Cancer | 7.93 | [2] |
| Hep-G2 | Liver Cancer | 0.020 | [2] |
| HeLa | Cervical Cancer | 0.051 | [2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC₅₀ (µM) | Reference |
| This compound | DPPH Radical Scavenging | 7.4 | [3] |
| Kaempferol | DPPH Radical Scavenging | > Kae-7-O-glu | [4] |
| Kaempferol-7-O-glucoside (Kae-7-O-glu) | DPPH Radical Scavenging | Lower than Kae | [4] |
| Kaempferol | ABTS Radical Scavenging | Highest activity | [4] |
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to measure antioxidant activity.
Key Signaling Pathways
The biological activities of kaempferol and its glycosides are mediated through the modulation of various cellular signaling pathways. The following diagram illustrates the inhibitory effect of kaempferol on the NF-κB signaling pathway, a key regulator of inflammation. While this pathway has been primarily studied for the aglycone kaempferol, it is hypothesized to be relevant for this compound as well.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research findings.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure to determine the free radical scavenging activity of this compound using the stable DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample preparation: Dissolve this compound in methanol or ethanol to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the control, add 100 µL of methanol or ethanol instead of the sample.
-
For the positive control, use ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC₅₀ value.
Protocol 2: MTT Assay for Cytotoxicity in Cancer Cell Lines
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2, HeLa)
-
This compound
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated cells.
-
IC₅₀ Determination: Plot the percentage of cell viability against the concentration of the compound to determine the IC₅₀ value.
Conclusion
This compound holds significant promise as a nutraceutical ingredient with a wide array of health benefits. The data and protocols presented in this document are intended to serve as a valuable resource for the scientific community to further elucidate its therapeutic potential and to pave the way for its application in functional foods and dietary supplements. Further in-depth in vivo studies and clinical trials are warranted to fully establish its efficacy and safety in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270) 7-O-neohesperidoside is a flavonoid glycoside found in various medicinal plants. Flavonoids, a class of polyphenolic secondary metabolites, are known for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. This document provides detailed protocols for evaluating the antimicrobial potential of Kaempferol 7-O-neohesperidoside, including determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. Additionally, a plausible mechanism of action involving the disruption of bacterial quorum sensing is discussed.
Data Presentation
While specific quantitative data for the antimicrobial activity of this compound is limited in publicly available literature, the following tables summarize the activity of the closely related compound Kaempferol-7-O-glucoside and extracts known to be rich in kaempferol glycosides. It is crucial to experimentally determine the specific values for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Kaempferol-7-O-glucoside
| Test Microorganism | MIC (mg/disc) |
| Escherichia coli | 2x10³[4] |
| Staphylococcus aureus | 3x10³[4] |
| Pseudomonas aeruginosa | 3x10³[4] |
| Salmonella typhi | 3x10³[4] |
| Aspergillus flavus | 2x10³[4] |
| Aspergillus niger | 2x10³[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Aqueous Root Extract of Smilax china (rich in kaempferol glycosides)
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 800[5][6] |
| Pseudomonas aeruginosa | 400[5][6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC assay
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing from MIC plates: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the mid-logarithmic phase of growth (approximately 1-5 x 10⁶ CFU/mL).
-
Test Setup:
-
Prepare tubes or flasks containing broth with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation: Inoculate each tube with the prepared microbial suspension.
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
-
Incubation and Colony Counting: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial activity testing.
Caption: Plausible antimicrobial signaling pathway of this compound.
References
- 1. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.ul.ie [pure.ul.ie]
- 5. Antimicrobial and cytotoxicity evaluation of Smilax china root extract. [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Kaempferol 7-O-neohesperidoside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kaempferol (B1673270) 7-O-neohesperidoside.
Frequently Asked Questions (FAQs)
Q1: What is Kaempferol 7-O-neohesperidoside and in which natural sources is it commonly found?
A1: this compound is a flavonoid glycoside, a type of natural polyphenol.[1][2][3] It is found in various plants, including citrus fruits (like pomelo and orange), Litchi chinensis (lychee) seeds, and the leaves of Osmanthus fragrans.[1][4][5][6] Flavonoids, in general, are known for their antioxidant properties.[7][8]
Q2: Which solvents are suitable for extracting this compound?
A2: The choice of solvent is critical for effective extraction. This compound, being a polar glycoside, is soluble in polar solvents.[9] Commonly used and effective solvents include:
-
Ethanol (B145695) and Methanol (B129727): Often used in aqueous solutions (e.g., 60-80% ethanol or methanol in water).[9][10][11]
-
Dimethyl Sulfoxide (DMSO): Effective for dissolving the pure compound, though may require ultrasonic treatment and warming.[1][2][3][12]
-
Other Solvents: Acetone, ethyl acetate, chloroform, and dichloromethane (B109758) are also reported as solvents for the compound.[2][12]
Q3: What are the main methods for extracting this compound?
A3: Several methods can be used, ranging from conventional to modern, technology-assisted techniques. The main methods include:
-
Conventional Solvent Extraction (CSE): Maceration, reflux, and Soxhlet extraction are traditional methods. While effective, they often require longer extraction times and larger solvent volumes.[8][9]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration, which can improve yield and reduce extraction time.[13][14][15]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid extraction with high efficiency.[14][16][17]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2, often with a polar co-solvent like ethanol, as the extraction fluid. This method is considered "green" and highly selective, producing high-purity extracts.[4][9][18][19]
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[20][21][22] A typical setup involves a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape).[20][23] Detection is typically performed using a UV detector at a wavelength of approximately 265-269 nm or 368-370 nm.[2][20][22][24]
Troubleshooting Guide
Issue 1: Low Extraction Yield
Q: I am experiencing a very low yield of this compound. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:
-
Suboptimal Solvent Choice: The polarity of your solvent might not be ideal. Since this compound is a glycoside, it is polar.
-
Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.
-
Inadequate Extraction Time or Temperature: The extraction may not have run long enough or at a temperature sufficient to ensure efficient mass transfer.
-
Solution: Optimize time and temperature. For UAE and MAE, extraction times can be very short (5-35 minutes).[5][10] For SFE, times around 49-150 minutes have been reported as optimal.[4][9] Increasing temperature generally improves solubility and diffusion, but excessively high temperatures (>80-90°C) can cause degradation.[25]
-
-
Ineffective Cell Wall Disruption: The target compound may be trapped within the plant cells.
-
pH of the Extraction Medium: The pH can influence the stability and solubility of flavonoids.
Issue 2: Extract Impurity and Co-extraction of Undesired Compounds
Q: My extract contains many impurities. How can I increase the selectivity for this compound?
A: Improving selectivity is key to obtaining a purer final product.
-
Method Selection: Conventional methods like Soxhlet can be non-selective.
-
Solution: Supercritical Fluid Extraction (SFE) with CO2 is highly selective. By modifying parameters like pressure, temperature, and the percentage of co-solvent (e.g., ethanol), you can precisely target compounds of specific polarity.[9] SFE extracts are often of higher purity compared to those from conventional methods.[9]
-
-
Solvent Optimization: The solvent system can be tailored for selectivity.
-
Solution: Experiment with different ratios of ethanol/water or methanol/water. While high alcohol content can extract a broad range of compounds, adjusting the polarity by changing the water percentage can help target glycosides more specifically.
-
-
Post-Extraction Purification: If the crude extract is impure, further cleanup is necessary.
-
Solution: Employ chromatographic techniques. Column chromatography using resins like MCI gel or Sephadex is effective for fractionating the crude extract and isolating flavonoid glycosides.[11]
-
Issue 3: Potential Degradation of the Target Compound
Q: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?
A: Flavonoids can be sensitive to heat, light, and oxidative conditions.
-
Cause: High Temperature: Prolonged exposure to high temperatures, especially in methods like reflux or MAE if not properly controlled, can lead to the degradation of glycosidic bonds or the flavonoid structure itself.
-
Solution: Use methods that operate at lower temperatures or for shorter durations. SFE can be performed at moderate temperatures (e.g., 50-80°C).[4][9] UAE is also often conducted at lower temperatures (e.g., 40-60°C) compared to conventional boiling methods.[10][15] Optimize MAE to use the lowest effective power and time to avoid overheating.
-
-
Cause: Oxidation: The presence of oxygen, especially when combined with heat or light, can lead to oxidative degradation.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction methods and their optimal parameters.
Table 1: Comparison of Kaempferol Yield from Cassia alata Using Different Extraction Methods
| Extraction Method | Auxiliary Energy | Extraction Time | Kaempferol Yield (mg/g DW) | Reference |
| Microwave-Assisted (MAE) | 20 W/ml | 4 min | 21.55 | [14][16] |
| Ultrasound-Assisted (UAE) | 0.83 W/ml | 10 min | 18.60 | [14][16] |
| Maceration (ME) | 0.045 W/ml | - | 12.01 | [14][16] |
Table 2: Optimal Conditions for Flavonoid Extraction from Citrus Peel
| Method | Plant Source | Key Parameters | Yield | Reference |
| Supercritical Fluid (SFE) | Pomelo Peel | 80°C, 39 MPa, 49 min, 85% ethanol | 2.37% (Total Flavonoids) | [4] |
| Conventional Solvent | Pomelo Peel | 120 min | 1.51% (Total Flavonoids) | [4] |
| Ultrasound-Assisted (UAE) | Orange Peel | 40°C, 150 W, 80% ethanol (4:1 v/v) | 10.9% (Total Extract) | [15] |
Table 3: Optimized Parameters for Kaempferol Extraction from Various Plant Sources
| Method | Plant Source | Solvent | Temperature | Time | Other Parameters | Yield | Reference |
| Ultrasound-Assisted (UAE) | Ocimum basilicum | 80% Methanol | 60°C | 5 min | - | 94.7 ng/spot (HPTLC) | [10][30] |
| Supercritical Fluid (SFE) | Tea Seed Cake | 60% Ethanol | 80°C | 150 min | Pressure: 20 MPa | 11.4 mg/g (Total) | [9] |
| Reflux (Hydrolysis) | Coriandrum sativum | 45% Methanol, 1.85 M HCl | 84°C | 2 hours | Solid/Solvent: 1g/30mL | 10.1 mg/kg | [27] |
Experimental Protocols & Visualizations
Experimental Workflow Overview
Below is a generalized workflow for the extraction and analysis of this compound.
Caption: General workflow from sample preparation to final analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized methods for extracting flavonoids from citrus by-products.[5][13][26]
-
Sample Preparation: Dry the plant material (e.g., orange peel) and grind it into a fine powder.
-
Setup: Place 0.5 g of the powdered sample into a beaker or flask.
-
Solvent Addition: Add 25 mL of 50% aqueous ethanol (a 1:50 solid-to-liquid ratio).[26]
-
Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for 10-15 minutes at a controlled temperature of 40-60°C.[10][15][26] If using a probe, an amplitude of 80-90% may be optimal.[26]
-
Recovery: After sonication, centrifuge the mixture (e.g., at 3500 rpm for 15 minutes) to pellet the solid material.[5]
-
Collection: Carefully collect the supernatant, which contains the extracted compounds.
-
Storage: Store the extract at -18°C or below in a dark container until analysis.[5]
Caption: Step-by-step workflow for Ultrasound-Assisted Extraction.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is adapted from a method optimized for extracting flavonoids from pomelo peel.[4]
-
Sample Preparation: Dry and grind the plant material. Place a known amount (e.g., 25 g) into the SFE stainless steel extraction cell.
-
Co-solvent: Prepare the co-solvent, 85% aqueous ethanol.[4]
-
SFE System Setup:
-
Set the extraction temperature to 80°C.
-
Set the extraction pressure to 39 MPa.
-
Set the CO2 flow rate (e.g., 2 mL/min) and the co-solvent flow rate (e.g., 0.5 mL/min).[9]
-
-
Extraction: Perform the extraction for the optimized static time (e.g., 49 minutes).[4] During this time, the vessel is pressurized with CO2 and the co-solvent, but there is no outflow. A subsequent dynamic extraction step may follow to wash the compounds from the cell.
-
Collection: The extract is depressurized and collected in a vial. The CO2 becomes a gas and vents, leaving the non-volatile extract and co-solvent behind.
-
Post-Processing: The collected extract can be concentrated using a rotary evaporator to remove the ethanol and water.
Caption: Step-by-step workflow for Supercritical Fluid Extraction.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This is a general protocol for the quantification of kaempferol and its glycosides.[20][22][23]
-
Standard Preparation: Prepare a stock solution of a this compound standard in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 10-60 µg/mL) to generate a calibration curve.[20]
-
Sample Preparation: Dilute the crude extract with the mobile phase. Filter the diluted extract through a 0.22 or 0.45 µm syringe filter before injection.[14]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[20][23] An example gradient could be starting with 12% B, increasing to 28% B over 28 minutes, then to 100% B.[23]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.[20]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Quantify the amount in the sample by using the peak area and interpolating from the standard calibration curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Supercritical Carbon Dioxide Extraction of Flavonoids from Pomelo (Citrus grandis (L.) Osbeck) Peel and Their Antioxidant Activity [mdpi.com]
- 5. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separation of Rutin and Kaempferol on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]
- 12. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijariie.com [ijariie.com]
- 21. researchgate.net [researchgate.net]
- 22. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Extraction of Citrus Flavonoids from Peel of Citrus Junos Using Supercritical Carbon Dioxide with Polar Solvent [pubs.sciepub.com]
- 24. paperso.journal7publish.com [paperso.journal7publish.com]
- 25. Optimization of Total Flavonoid Compound Extraction from Gynura medica Leaf Using Response Surface Methodology and Chemical Composition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. jfda-online.com [jfda-online.com]
- 28. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. Optimization of Ultrasonicated Kaempferol Extraction from Ocimum basilicum Using a Box-Behnken Design and Its Densitometric Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Kaempferol 7-O-neohesperidoside
Welcome to the technical support center for the synthesis of Kaempferol (B1673270) 7-O-neohesperidoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of this flavonoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of Kaempferol 7-O-neohesperidoside?
A1: The primary challenges in the synthesis of this compound revolve around achieving regioselective glycosylation at the 7-hydroxyl group of the kaempferol aglycone. The different hydroxyl groups on kaempferol exhibit varying reactivity, making controlled glycosylation difficult.[1] Additionally, the synthesis of the neohesperidoside glycosyl donor and the purification of the final product present significant hurdles.
Q2: How does the reactivity of kaempferol's hydroxyl groups affect the synthesis?
A2: The hydroxyl groups of kaempferol have the following order of acidity and reactivity in glycosylation reactions: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[1] This means that the 7-OH and 4'-OH groups are the most likely to react. To achieve selective glycosylation at the 7-position, the more reactive or similarly reactive hydroxyl groups, particularly the 4'-OH, often need to be protected.[1]
Q3: What are common protecting group strategies used in kaempferol glycosylation?
A3: To ensure regioselectivity, protecting groups are employed to temporarily block the more reactive hydroxyl groups on the kaempferol molecule. Common strategies involve the use of benzyl (B1604629) or benzoyl groups, which can be selectively introduced and later removed under specific conditions.[1][2] The choice of protecting group is critical and depends on the overall synthetic strategy and the conditions of the glycosylation reaction.
Q4: What are the difficulties associated with the neohesperidoside glycosyl donor?
A4: The synthesis of the neohesperidoside donor, which consists of an α(1→2) linked rhamnose and glucose, can be complex. The stereoselective formation of this linkage is a significant challenge in carbohydrate chemistry.[3] Furthermore, activated glycosyl donors like glycosyl bromides can be unstable and prone to hydrolysis, which can reduce the yield of the desired product and lead to the formation of by-products.[1]
Q5: Are there alternatives to chemical synthesis for producing this compound?
A5: Yes, enzymatic synthesis using glycosyltransferases (GTs) is a promising alternative.[4][5] These enzymes can offer high regioselectivity and stereoselectivity, often eliminating the need for complex protecting group strategies.[5] However, challenges in enzymatic synthesis include the availability and cost of suitable enzymes, as well as the optimization of reaction conditions for efficient conversion.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired 7-O-glycoside | 1. Incorrect regioselectivity: Glycosylation occurring at other hydroxyl groups (e.g., 4'-OH).2. Decomposition of the glycosyl donor: Hydrolysis of the activated sugar.3. Inefficient activation of the glycosyl donor. | 1. Implement a protecting group strategy. Protect the 4'-OH and 3-OH groups of kaempferol before glycosylation.2. Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and molecular sieves.[1]3. Choose an appropriate promoter/catalyst for the glycosylation reaction (e.g., silver salts, Lewis acids) and optimize its concentration. |
| Formation of multiple products (isomers) | 1. Incomplete protection of kaempferol: Free hydroxyl groups other than the 7-OH are reacting.2. Anomeric mixture: Formation of both α and β glycosides. | 1. Verify the complete protection of other hydroxyl groups using analytical techniques like NMR or mass spectrometry before proceeding with glycosylation.2. The choice of protecting groups on the glycosyl donor can influence stereoselectivity. A participating group at C-2 of the glucose moiety will favor the formation of the 1,2-trans glycoside.[3] |
| Presence of unreacted starting materials | 1. Insufficient reaction time or temperature. 2. Poor reactivity of the glycosyl donor or acceptor. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and adjust the reaction time and temperature accordingly.2. Consider using a more reactive "superarmed" glycosyl donor or a more efficient activation method.[6] |
| Difficulty in purifying the final product | 1. Co-elution of the product with by-products or starting materials. 2. Low resolution in column chromatography. | 1. Employ a multi-step purification strategy. This may include a combination of different chromatography techniques such as silica (B1680970) gel column chromatography, followed by Sephadex LH-20, and finally preparative HPLC for high purity.[7][8]2. Optimize the mobile phase for better separation on the column. Gradient elution is often more effective than isocratic elution for complex mixtures. |
| Hydrolysis of the glycosidic bond during workup or purification | 1. Acidic or basic conditions during extraction or purification. | 1. Maintain neutral pH during aqueous workup steps. Use buffered solutions if necessary.2. Avoid strongly acidic or basic eluents during chromatography if the glycosidic bond is labile. |
Experimental Protocols
General Protocol for Regioselective Glycosylation of Kaempferol at the 7-OH Position
This protocol is a generalized procedure and may require optimization based on specific substrates and reagents.
1. Protection of Kaempferol:
-
Objective: To selectively protect the 3-OH and 4'-OH groups of kaempferol.
-
Procedure:
-
Dissolve kaempferol in a suitable dry solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃) and the protecting group reagent (e.g., benzyl bromide or benzoyl chloride) in stoichiometric amounts to target the more reactive hydroxyls. The reaction may require heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the protected kaempferol.
-
Purify the product by column chromatography.
-
2. Glycosylation Reaction (Koenigs-Knorr type):
-
Objective: To couple the protected kaempferol with an activated neohesperidoside donor.
-
Procedure:
-
Dissolve the protected kaempferol and the per-O-acetylated neohesperidosyl bromide donor in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add molecular sieves to ensure anhydrous conditions.[1]
-
Add a promoter, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperature, monitoring its progress by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
-
3. Deprotection:
-
Objective: To remove the protecting groups from the kaempferol moiety and the acetyl groups from the sugar.
-
Procedure:
-
Deacetylation: Dissolve the protected glycoside in methanol (B129727) and add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation). Stir at room temperature until complete deacetylation is observed by TLC. Neutralize with a suitable resin.
-
Debenzylation/Debenzoylation: If benzyl groups were used, they can be removed by catalytic hydrogenation (e.g., using Pd/C). Benzoyl groups can be removed under basic conditions.
-
Purify the final product, this compound, using column chromatography (e.g., Sephadex LH-20) and/or preparative HPLC to achieve high purity.[7][8]
-
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for low yield in glycosylation reactions.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. mdpi.com [mdpi.com]
Kaempferol 7-O-neohesperidoside solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues and provide practical solutions for working with Kaempferol 7-O-neohesperidoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a flavonoid glycoside found in various plants. It is investigated for its potential antioxidant, anti-inflammatory, and anticancer properties. Research applications often involve studying its effects on cellular signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Q2: What are the main challenges when working with this compound in aqueous solutions?
The primary challenge is its low aqueous solubility. As a relatively hydrophobic molecule, it can precipitate when added to aqueous buffers, cell culture media, or other physiological solutions. This can lead to inaccurate experimental concentrations and unreliable results.
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions. It is also reported to be soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol (B129727), ethanol, and pyridine.[1][2]
Q4: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C.[3] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C or -80°C.[3][4] It is recommended to prepare fresh aqueous dilutions for each experiment to minimize degradation and precipitation.
Troubleshooting Guide: Overcoming Precipitation
This guide addresses common precipitation issues encountered during experimental workflows with this compound.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock Solution into Aqueous Buffer
-
Possible Cause: Rapid change in solvent polarity upon mixing, exceeding the solubility limit in the final aqueous solution. The final concentration of the organic co-solvent may be too low.
-
Suggested Solutions:
-
Correct Mixing Technique: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[5] This gradual dispersion helps to avoid localized high concentrations that can trigger immediate precipitation.
-
Decrease Final Concentration: If feasible for your experiment, lower the final working concentration of this compound.
-
Increase Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO) can help maintain solubility. Be aware of the solvent tolerance of your cells or assay. For many cell-based assays, the final DMSO concentration should typically be kept below 0.5%.[6]
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated stock into a smaller volume of the aqueous buffer, ensure it is mixed well, and then bring it to the final volume.[6]
-
Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
-
Possible Cause: The compound is slowly coming out of a supersaturated solution. This can be influenced by temperature changes, pH shifts in the media, or interactions with other components.
-
Suggested Solutions:
-
Temperature Control: Ensure that your solutions are maintained at a consistent temperature. The solubility of flavonoids can be temperature-dependent. Preparing and using the solutions at the experimental temperature (e.g., 37°C) may prevent precipitation.[6]
-
pH of the Buffer: The solubility of flavonoids can be influenced by the pH of the medium. While specific data for this compound is limited, the ionization state of the hydroxyl groups can affect solubility. Consider testing a range of physiologically acceptable pH values for your buffer if precipitation is a persistent issue.
-
Use Freshly Prepared Solutions: It is highly recommended to prepare aqueous working solutions of this compound immediately before use to minimize the risk of precipitation over time.[5]
-
Data Presentation: Solubility Summary
The following table summarizes the known solubility characteristics of this compound.
| Solvent | Solubility | Concentration/Notes |
| Organic Solvents | ||
| DMSO | Soluble[1][2] | 4.76 mg/mL (8.01 mM); may require sonication and warming to fully dissolve.[4] |
| Acetone | Soluble[1] | |
| Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | |
| Ethyl Acetate | Soluble[1] | |
| Methanol | Soluble[2] | |
| Ethanol | Soluble[2] | |
| Pyridine | Soluble[2] | |
| Aqueous Solutions | ||
| Water | Sparingly Soluble | |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Sparingly Soluble | Prone to precipitation, especially at higher concentrations. Requires an organic co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied to aid dissolution.[4]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3]
Protocol 2: Preparation of a Working Solution for Cell Culture Assays
-
Thawing: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm your sterile cell culture medium or buffer to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Co-solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible and does not exceed the tolerance of your cell line (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiments to minimize the risk of precipitation.[5]
Protocol 3: Preparation of a Standard Solution for HPLC Analysis
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate HPLC-grade solvent such as methanol or a mixture of methanol and water (e.g., 8:2 v/v).[7] Sonicate to ensure complete dissolution.
-
Filtration: Filter the stock solution through a 0.45 µm membrane filter to remove any particulates.[7]
-
Working Standards: Prepare a series of working standard solutions by further diluting the filtered stock solution with the mobile phase or the initial solvent mixture to the desired concentrations for generating a calibration curve.[7]
Visualizations: Signaling Pathways and Workflows
Caption: Workflow for preparing and troubleshooting solutions.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: Anticancer signaling pathway in prostate cancer.
References
- 1. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijariie.com [ijariie.com]
Technical Support Center: Optimizing HPLC Separation of Kaempferol 7-O-neohesperidoside Isomers
Welcome to the technical support center for the chromatographic analysis of Kaempferol (B1673270) 7-O-neohesperidoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating Kaempferol 7-O-neohesperidoside from its isomers and related flavonoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: During the analysis of this compound, you may encounter several types of isomers. These include positional isomers, where the neohesperidoside group is attached to a different hydroxyl group on the kaempferol backbone (e.g., Kaempferol 3-O-neohesperidoside). You may also encounter diastereomers, such as Kaempferol 7-O-rutinoside, which has the same sugar units (glucose and rhamnose) but a different glycosidic linkage (α-1,6) compared to neohesperidoside (α-1,2). Other closely related kaempferol glycosides with different sugar moieties can also co-elute, presenting separation challenges.
Q2: What is the recommended starting HPLC column for separating these isomers?
A2: A reversed-phase C18 column is the most common and effective choice for the separation of flavonoid glycosides like this compound and its isomers.[1][2] Columns with a particle size of 5 µm or smaller are often preferred to achieve higher resolution and better peak shapes. For complex samples, using a column with a different stationary phase, such as a Phenyl-Hexyl or a C30 column, could provide alternative selectivity.
Q3: What mobile phase composition is typically used for this separation?
A3: The most effective mobile phases for separating kaempferol glycosides are typically composed of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier.[2][3][4] Acetonitrile often provides better resolution for closely eluting peaks. The addition of a small amount of acid (0.1% formic acid or phosphoric acid) is crucial to suppress the ionization of phenolic hydroxyl groups, which results in sharper, more symmetrical peaks.[3][5] A gradient elution, where the proportion of the organic solvent is gradually increased, is generally necessary to resolve complex mixtures of flavonoid glycosides within a reasonable analysis time.[3]
Q4: At what wavelength should I monitor the separation of this compound?
A4: Kaempferol and its glycosides exhibit strong UV absorbance. A detection wavelength between 265 nm and 370 nm is typically effective.[2][6] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths simultaneously and to check for peak purity. The maximum absorbance for kaempferol glycosides is often observed around 350-370 nm.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | 1. Mobile phase composition is not optimal.2. Gradient slope is too steep.3. Column temperature is too low.4. Flow rate is too high.[7] | 1. Optimize Mobile Phase: Systematically adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. Try switching from methanol to acetonitrile (or vice versa) as it can alter selectivity. Ensure an acid modifier (e.g., 0.1% formic acid) is present.[3][8]2. Use a Shallower Gradient: Decrease the rate of change in the organic solvent percentage over time. This increases the separation window for closely eluting compounds.[7]3. Increase Column Temperature: Raising the temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[9]4. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve separation, though it will increase the run time.[7] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Sample solvent is stronger than the mobile phase. | 1. Adjust Mobile Phase pH: Lowering the pH with an acid modifier (e.g., 0.1% formic acid) can suppress silanol (B1196071) interactions.[8]2. Reduce Sample Concentration: Dilute the sample to ensure the amount injected does not exceed the column's capacity.3. Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible. |
| Broad Peaks | 1. Large injection volume.2. Extra-column volume is too high (e.g., long tubing).3. Column is degrading. | 1. Decrease Injection Volume: Inject a smaller volume of the sample.2. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector.3. Replace Column: If performance continues to degrade, replace the analytical column. |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Mobile phase composition is changing.3. Fluctuations in column temperature. | 1. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient duration before each injection, especially when using a gradient.2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.3. Use a Column Oven: Maintain a constant and stable column temperature using a reliable column oven. |
Experimental Protocols
Sample HPLC Method for Kaempferol Glycoside Isomer Separation
This protocol provides a starting point for method development. Optimization will be required based on your specific sample and HPLC system.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
Reference standards (this compound and potential isomers)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10-40% B over 30 minutes (adjust as needed) |
| Flow Rate | 1.0 mL/min[1][9] |
| Column Temperature | 35 °C |
| Detection Wavelength | 360 nm (using a PDA detector is recommended)[4] |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 90% A, 10% B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.
Visualizations
HPLC Method Development Workflow
The following diagram illustrates a systematic workflow for developing and optimizing an HPLC method for the separation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. ijariie.com [ijariie.com]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. paperso.journal7publish.com [paperso.journal7publish.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Degradation of Kaempferol 7-O-neohesperidoside in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol (B1673270) 7-O-neohesperidoside. The information provided addresses common issues encountered during experimental work related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My Kaempferol 7-O-neohesperidoside solution appears to be degrading. What are the primary factors that can cause this?
A1: The stability of this compound in solution is influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[1]
-
pH: Flavonoids are generally more stable in acidic conditions compared to neutral or alkaline solutions. Basic conditions can promote hydrolysis of the glycosidic bond and oxidation of the flavonoid structure.
-
Light: Exposure to UV and visible light can lead to photodegradation. Solutions should be protected from light by using amber vials or covering the containers with aluminum foil.[1]
-
Solvent: The choice of solvent can impact stability. While soluble in solvents like DMSO, methanol (B129727), and ethanol (B145695), the reactivity of the solvent, especially under conditions that generate free radicals, can lead to degradation. For instance, studies on the aglycone, kaempferol, have shown degradation in methanol and ethanol upon gamma-radiolysis.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the flavonoid structure.
Q2: I am observing a change in the color of my this compound solution. What could be the reason?
A2: A color change in your solution is a common indicator of degradation. This can be due to the formation of oxidation products or other chromophoric degradation products. The C-ring of the flavonoid structure is susceptible to opening, which can lead to the formation of depsides and other colored compounds.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathways for this compound are expected to be hydrolysis of the glycosidic bond and oxidation of the aglycone.
-
Hydrolysis: The glycosidic bond at the 7-O position can be cleaved, resulting in the formation of the aglycone, Kaempferol , and the disaccharide, neohesperidose .
-
Oxidation/Degradation of Kaempferol: The resulting kaempferol aglycone can further degrade. Studies on kaempferol have identified degradation products such as depsides (e.g., --INVALID-LINK-- methyl acetate (B1210297) in methanol) and other smaller phenolic compounds.[2] Photodegradation of similar flavonols can lead to products formed by the addition of solvent molecules across the C2-C3 double bond of the C-ring.
Q4: How can I monitor the degradation of my this compound solution?
A4: The most common and reliable method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis. | High storage temperature. | Store stock solutions at -20°C or -80°C as recommended. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles. |
| Exposure to light. | Protect solutions from light at all times by using amber vials or wrapping containers in foil. | |
| Inappropriate pH of the solution. | If the experimental conditions allow, maintain a slightly acidic pH to improve stability. | |
| Oxidative degradation. | Degas solvents before use to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. | |
| Appearance of multiple new peaks in the chromatogram. | Degradation into various products. | Use LC-MS/MS to identify the new peaks. This will help in understanding the degradation pathway and optimizing experimental conditions to minimize it. |
| Contamination of the sample or solvent. | Ensure the purity of the starting material and the high quality of the solvents used. Run a blank solvent injection to check for contaminants. | |
| Inconsistent results between experiments. | Inconsistent solution preparation and storage. | Standardize the protocol for solution preparation, including solvent, concentration, and storage conditions. Prepare fresh solutions for each experiment whenever possible. |
| Fluctuation in experimental conditions. | Ensure tight control over experimental parameters such as temperature, pH, and light exposure. |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is limited in the literature, the following table summarizes the general stability of related flavonoids under different conditions. This data can be used as a reference for designing experiments.
| Compound | Condition | Parameter | Value |
| Kaempferol | Thermal (Spray Drying) | Degradation Kinetics | Follows zero and second-order kinetics. |
| Kaempferol | Thermal (in Moringa oleifera leaves) | Stability Temperature | Stable up to 160°C, degrades at 180°C. |
| Quercetin | Thermal (in Moringa oleifera leaves) | Stability Temperature | Stable up to 120°C, degrades at 150°C. |
| Verbascoside (a phenylethanoid glycoside) | pH in aqueous solution | Stability | More stable in acidic solutions (pH 2.0-5.5) than in alkaline solutions (pH 8.0-11.0).[3] |
| Kaempferol-7-O-α-L-rhamnopyranoside | Accelerated Storage (in cosmetic formulation) | Stability | >90% of the initial amount remained after one month. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for monitoring the stability of this compound in solution.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid (for pH adjustment)
-
Appropriate buffer for the desired pH
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program: Start with 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 265 nm or 350 nm (based on the UV spectrum of this compound).
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to the desired concentration in the test solution (e.g., buffer of a specific pH, cell culture medium).
-
Store the test solutions under the desired stress conditions (e.g., different temperatures, light exposure).
5. Analysis:
-
At specified time points, withdraw an aliquot of the test solution.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of this compound and any new peaks that appear.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to the initial peak area.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to understand the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Neutralize with 1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solution of the compound in a suitable solvent in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.
3. Analysis:
-
Analyze the stressed samples using the HPLC-UV method described in Protocol 1.
-
For identification of degradation products, use an LC-MS/MS system. The fragmentation pattern of the new peaks can help in their structural elucidation.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for studying the degradation of this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Kaempferol 7-O-neohesperidoside (K7N)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Kaempferol (B1673270) 7-O-neohesperidoside (K7N).
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues organized by experimental phase.
Category: Foundational Bioavailability Issues
Question 1: Why is the oral bioavailability of Kaempferol 7-O-neohesperidoside (K7N) typically so low?
Answer: The poor oral bioavailability of K7N, like many flavonoid glycosides, stems from several factors:
-
Poor Membrane Permeability: The large, hydrophilic neohesperidoside sugar moiety attached to the kaempferol aglycone hinders its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells.
-
Limited Absorption of the Glycoside: Intact glycosides are generally not well absorbed. Absorption often requires initial hydrolysis of the sugar moiety by intestinal enzymes or gut microbiota to release the more lipophilic aglycone, kaempferol.
-
Extensive First-Pass Metabolism: Once the aglycone (kaempferol) is released, it is subject to extensive Phase II metabolism (glucuronidation and sulfation) in the enterocytes and the liver.[1][2][3] This rapid conversion to water-soluble metabolites facilitates quick excretion.
-
Efflux Transporter Activity: The aglycone can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[4][5][6]
-
Poor Aqueous Solubility: The aglycone, kaempferol, has low water solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[7][8][9]
Question 2: What is the specific role of the 7-O-neohesperidoside moiety in limiting bioavailability?
Answer: The 7-O-neohesperidoside group is a primary obstacle to absorption. Its large size and high number of hydroxyl groups increase the molecule's hydrophilicity and molecular weight, both of which are detrimental to passive diffusion across the intestinal epithelium. For the therapeutic effects of the kaempferol backbone to be realized systemically, this sugar group must typically be cleaved. This reliance on enzymatic or microbial hydrolysis introduces significant inter-individual variability in absorption.
Category: Formulation & Enhancement Strategies
Question 3: My K7N nanoformulation shows good initial characteristics but aggregates over time. What are the common causes and solutions?
Answer: Aggregation in nanoformulations is a common stability issue. Potential causes and troubleshooting steps include:
-
Insufficient Surface Stabilization: The concentration or type of stabilizer (e.g., poloxamer, PVA, lecithin) may be inadequate to create a sufficient steric or electrostatic barrier.
-
Troubleshooting: Screen different stabilizers or increase the concentration of the current one. Measure the zeta potential; a value of ±30 mV or greater is generally indicative of good electrostatic stability.
-
-
Inappropriate Storage Conditions: Temperature fluctuations can affect nanoparticle stability.[10]
-
High Drug Loading: Overloading the nanoparticles can compromise their structural integrity.
-
Troubleshooting: Reduce the drug-to-carrier ratio and re-evaluate particle size and stability over time.
-
Question 4: Should I use a nanosuspension, a lipid-based nanocarrier (e.g., SLN), or a phospholipid complex to enhance K7N bioavailability?
Answer: The choice depends on the specific physicochemical properties of K7N and your experimental goals.
-
Nanosuspensions: This is an excellent choice for poorly soluble compounds. By reducing the particle size to the nanometer range, the surface area-to-volume ratio increases, which can significantly improve the dissolution rate.[7][10] This method is suitable if solubility is the primary rate-limiting step.
-
Lipid-Based Nanocarriers (SLNs, NLCs): These are beneficial for protecting the compound from degradation in the GI tract and can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[11][12][13] They are ideal if extensive metabolism is a major concern.
-
Phospholipid Complexes: Forming a complex with phospholipids (B1166683) can significantly improve the lipophilicity of K7N, thereby enhancing its ability to permeate the intestinal membrane.[14][15] This strategy directly addresses the challenge of poor membrane permeability.
Category: In Vitro Experimental Issues (Caco-2 Assays)
Question 5: I am observing very low apparent permeability (Papp) of K7N in my Caco-2 cell model. How can I determine if this is due to poor influx or active efflux?
Answer: Differentiating between low intrinsic permeability and active efflux is critical.
-
Perform a Bidirectional Transport Study: Measure the transport of K7N from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).
-
Calculate the Efflux Ratio (ER): The ER is calculated as (Papp B→A) / (Papp A→B). An ER significantly greater than 2 suggests that active efflux is occurring.
-
Use a P-gp Inhibitor: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor, such as verapamil. If the Papp A→B increases and the ER decreases, it confirms that your compound is a substrate for P-gp. Studies have shown that kaempferol itself can inhibit P-gp, which may be a confounding factor to consider in your experimental design.[4][5]
Question 6: My K7N seems to be disappearing during the Caco-2 experiment, and mass balance is low. What is happening?
Answer: Low mass balance suggests that the compound is being lost, likely due to intracellular metabolism. Caco-2 cells are metabolically active and can express Phase II enzymes.
-
Troubleshooting: Analyze the cell lysates and both apical and basolateral media for metabolites. Kaempferol is known to be metabolized into glucuronide and sulfate (B86663) conjugates in Caco-2 cells.[16][17] Use LC-MS/MS to identify and quantify these potential metabolites. To confirm, you can treat samples with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the aglycone and see if the kaempferol concentration increases.[18]
Category: In Vivo & Analytical Issues
Question 7: After oral administration of my enhanced K7N formulation to rats, the plasma concentrations of the parent glycoside are undetectable. What are the potential reasons?
Answer: This is a common finding for flavonoid glycosides.
-
Rapid Hydrolysis and Metabolism: It is highly likely that K7N is rapidly hydrolyzed to kaempferol in the gut before absorption, and the kaempferol is then immediately conjugated.[1][2] You are unlikely to find significant amounts of the intact K7N in systemic circulation.
-
Analytical Strategy: Your analytical method should target the aglycone (kaempferol) and its main metabolites (glucuronides and sulfates).[19] To measure total kaempferol exposure, plasma samples should be treated with β-glucuronidase and sulfatase prior to extraction and analysis.[18] This deconjugation step allows you to measure the total circulating aglycone, which is the standard approach for pharmacokinetic studies of flavonoids.
Question 8: How can I develop a reliable LC-MS/MS method for quantifying kaempferol in plasma after K7N administration?
Answer: A robust LC-MS/MS method is crucial for accurate pharmacokinetic analysis.
-
Sample Preparation: Perform a protein precipitation with acetonitrile (B52724) or methanol, followed by liquid-liquid extraction or solid-phase extraction for cleanup.[19] As mentioned, include an enzymatic hydrolysis step to measure total kaempferol.[18]
-
Chromatography: Use a C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.[18][19]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI). You will need to optimize the precursor ion and at least two product ions for both kaempferol and a suitable internal standard (e.g., quercetin (B1663063) or another flavonoid not present in the sample).[19]
Section 2: Quantitative Data on Bioavailability Enhancement
Disclaimer: Most available research focuses on enhancing the bioavailability of the aglycone, kaempferol. The data presented here for kaempferol is considered a strong proxy for the potential improvements achievable for K7N, as the primary goal of most K7N formulations is the efficient delivery of the kaempferol moiety.
Table 1: Comparison of Kaempferol Bioavailability with Different Formulations in Rats
| Formulation Type | Key Pharmacokinetic Parameter | Value (Control) | Value (Enhanced Formulation) | Fold Increase | Reference(s) |
| Nanosuspension | Absolute Bioavailability (%) | 13.03% | 38.17% | 2.9x | [7][10] |
| Phospholipid Complex | Cmax (µg/mL) | 1.43 | 3.94 | 2.8x | [15] |
| AUC₀₋₄₈ (mg/L·h) | 13.65 | 57.81 | 4.2x | [15] | |
| Solid Dispersion | Cmax | - | - | ~2.0x | [8] |
| AUC | - | - | ~2.0x | [8] |
Table 2: Physicochemical Properties of Enhanced Kaempferol Formulations
| Formulation Type | Parameter | Value (Control) | Value (Enhanced Formulation) | Reference(s) |
| Nanosuspension | Particle Size (nm) | 1737 ± 129 | 426.3 ± 5.8 | [7][10] |
| Solid Dispersion | Aqueous Solubility | - | ~4000-fold increase | [8] |
| Dissolution (at 120 min) | < 25% | ~100% | [8] |
Section 3: Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Flavonoid Glycosides
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity. A TEER value >250 Ω·cm² is generally acceptable.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the K7N test solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B→A) Transport: Perform the same procedure but add the test solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of K7N (and any metabolites) in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Protocol 2: Preparation of a Kaempferol Nanosuspension via High-Pressure Homogenization (HPH)
This protocol is adapted from methods used for kaempferol.[7][10]
-
Initial Dispersion: Disperse crude kaempferol powder in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (B11928114) or poloxamer).
-
Pre-milling: Subject the suspension to high-shear stirring for 30 minutes to form a pre-milled microsuspension.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer.
-
Operate at a high pressure (e.g., 1500 bar).
-
Run for multiple cycles (e.g., 20-30 cycles) to achieve a uniform particle size distribution.
-
Maintain the temperature of the system using a cooling bath to prevent thermal degradation.
-
-
Characterization:
-
Measure the mean particle size and polydispersity index (PDI) using photon correlation spectroscopy (PCS).
-
Determine the zeta potential to assess physical stability.
-
Optionally, remove any unencapsulated drug by centrifugation and analyze the supernatant to determine encapsulation efficiency.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing Preparation: Prepare the K7N formulation (e.g., nanosuspension) and a control suspension (e.g., K7N in 0.5% carboxymethylcellulose).
-
Administration:
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer a single dose of the formulation via oral gavage (e.g., 50 mg/kg).
-
For absolute bioavailability determination, a separate group will receive an intravenous (IV) dose of K7N (e.g., 10 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (~200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]
-
Plasma Preparation: Collect blood into heparinized tubes, and immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Analyze plasma samples for kaempferol concentration (after enzymatic hydrolysis) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life. Absolute bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Section 4: Visualized Workflows and Pathways
References
- 1. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kaempferol: A flavonoid with wider biological activities and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. Preparation and evaluation of kaempferol–phospholipid complex for pharmacokinetics and bioavailability in SD rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Absorption, Conjugation and Efflux of the Flavonoids, Kaempferol and Galangin, Using the Intestinal CACO-2/TC7 Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Kaempferol 7-O-neohesperidoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of Kaempferol 7-O-neohesperidoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[1] In complex biological matrices like plasma or plant extracts, endogenous components such as phospholipids (B1166683), salts, and other metabolites are common sources of matrix effects.[2]
Q2: How can I determine if matrix effects are impacting my this compound analysis?
A: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[3] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to its peak area when spiked into an extracted blank matrix sample at the same concentration. A significant difference between these two responses indicates the presence of matrix effects. The matrix effect (ME %) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent) x 100
A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: What are the primary strategies to minimize matrix effects for this compound quantification?
A: The main strategies to mitigate matrix effects can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT) to remove interfering matrix components before analysis.[2]
-
Chromatographic Separation: Optimizing the Liquid Chromatography (LC) method to achieve baseline separation of this compound from co-eluting matrix components.[1]
-
Calibration Strategy: Utilizing advanced calibration techniques such as a stable isotope-labeled internal standard (SIL-IS), matrix-matched calibration, or the standard addition method to compensate for any remaining matrix effects.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?
A: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, custom synthesis of SIL compounds is a service offered by specialized chemical companies.[5] Using a SIL-IS is considered the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing the most accurate quantification.[1] In the absence of a specific SIL-IS, a structurally similar compound can be used as an internal standard, but its effectiveness in compensating for matrix effects must be thoroughly validated.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound due to matrix effects.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a more rigorous sample preparation method (e.g., SPE instead of PPT). - Use a stable isotope-labeled internal standard if available. - If a SIL-IS is not available, prepare matrix-matched calibration standards. |
| Low analyte signal/sensitivity | Significant ion suppression from the sample matrix. | - Optimize the sample preparation to remove interfering components, particularly phospholipids in plasma samples. - Dilute the sample extract to reduce the concentration of matrix components.[6] - Adjust the LC method to better separate the analyte from the suppression zone. A post-column infusion experiment can identify these zones. |
| High variability in recovery | Inefficient or inconsistent sample extraction. | - Ensure the pH of the sample is optimized for the extraction method. - Evaluate different SPE sorbents (e.g., C18, polymeric) to find the one with the best recovery and cleanup for this compound.[7] - For LLE, test different organic solvents and pH conditions. |
| Calibration curve fails linearity criteria | Matrix effects are concentration-dependent.[3] | - Use matrix-matched calibration standards prepared in the same biological matrix as the samples. - The standard addition method can be employed for individual samples where matrix effects are highly variable. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., mid-range of the calibration curve) into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, plant extract without the analyte) using your established sample preparation protocol. Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process at the same initial concentration.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME %) | (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 | ME = 100%: No matrix effect. ME < 100%: Ion suppression. ME > 100%: Ion enhancement. |
| Recovery (RE %) | (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE %) | (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100 | Represents the overall efficiency of the method, combining extraction recovery and matrix effects. |
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A C18 or polymeric reversed-phase sorbent is often suitable for flavonoids.
-
Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 1% formic acid in water. Vortex for 30 seconds. This step helps to precipitate proteins and release the analyte.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Matrix Effects for Kaempferol in Different Food Matrices after SPE [3]
| Matrix | Kaempferol Concentration (µg/mL) | Matrix Effect (%) |
| Red Onion | 0.1 | -28.0 |
| 1.0 | -11.0 | |
| Orange Peel | 0.1 | -44.0 |
| 1.0 | -21.0 | |
| Honey | 0.1 | -15.0 |
| 1.0 | -0.5 | |
| A negative value indicates the percentage of ion suppression. |
Table 2: Recovery of Flavonoids from Ginkgo Biloba Extract using a Polymeric SPE Sorbent
| Analyte | Recovery (%) | Relative Standard Deviation (%) |
| Quercetin | 106 - 107 | < 5 |
| Kaempferol | 103 - 109 | < 5 |
| Isorhamnetin | 73 - 88 | < 5 |
Visualizations
Caption: Workflow for minimizing matrix effects in this compound quantification.
Caption: Decision tree for troubleshooting matrix effects in this compound analysis.
References
- 1. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
stability testing of Kaempferol 7-O-neohesperidoside under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kaempferol (B1673270) 7-O-neohesperidoside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Kaempferol 7-O-neohesperidoside?
A1: For long-term storage, solid this compound should be kept at -20°C, sealed, and protected from moisture and light. Under these conditions, it is expected to be stable for at least four years. For short-term storage, 4°C is acceptable if the compound is kept sealed and away from moisture and light.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep the solutions in tightly sealed containers to prevent solvent evaporation and protect them from light.
Q3: What is the expected stability of this compound in aqueous solutions at different pH values?
A3: While specific data for this compound is limited, studies on similar kaempferol glycosides suggest that stability is pH-dependent. Flavonoids are generally more stable in slightly acidic conditions (pH 4-6.5). In neutral to alkaline conditions (pH 7 and above), degradation is expected to be more rapid. For a related compound, kaempferol-4'-O-glucoside, complex stability was highest at pH 6.0 and decreased at pH 7.4 and 9.0.[1][2]
Q4: Is this compound sensitive to temperature?
A4: Yes, like many flavonoid glycosides, this compound is susceptible to thermal degradation. Storing solutions or solid material at elevated temperatures can lead to the hydrolysis of the glycosidic bond, resulting in the formation of the aglycone, kaempferol, and the corresponding sugar, neohesperidose. Studies on herbal drugs containing flavonoid glycosides have shown a decrease in the glycoside content and a corresponding increase in the aglycone when stored at high temperatures.[3][4][5]
Q5: What is the photostability of this compound?
A5: Flavonoids, as a class of compounds, are known to be sensitive to light, particularly UV radiation.[6] The structural features of kaempferol, such as the hydroxyl group at position 3 and the double bond between carbons 2 and 3, can contribute to its photolability.[7] However, the extent of degradation can be influenced by the concentration of the solution, with more concentrated solutions showing less percentage degradation.[8] It is always recommended to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.
Q6: Can enzymes in my experimental system degrade this compound?
A6: Yes, if your experimental system contains glycosidase enzymes such as β-glucosidase or α-L-rhamnosidase, enzymatic hydrolysis of the glycosidic bond can occur.[9] This will release the aglycone kaempferol. This is a critical consideration in cell-based assays or in vivo studies where such enzymes may be present.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions and compare their activity with older ones. Ensure proper storage conditions (-80°C for long-term, -20°C for short-term) and protect from light. |
| pH instability in assay buffer | Check the pH of your assay buffer. If it is neutral or alkaline, consider if the compound is degrading over the time course of the experiment. Run a time-course stability study of the compound in the assay buffer. |
| Enzymatic degradation | If using cell lysates or other biological matrices, consider the possibility of enzymatic hydrolysis. Analyze a sample of your compound incubated with the matrix by HPLC to check for the appearance of the kaempferol aglycone peak. |
| Photodegradation during experiment | If your experimental setup involves prolonged exposure to light, this could be a factor. Minimize light exposure during incubations and sample processing. |
Issue 2: Appearance of an unexpected peak in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis to aglycone | The most common degradation product is the aglycone, kaempferol. Compare the retention time of the unknown peak with a kaempferol standard. Hydrolysis is accelerated by heat and non-optimal pH. |
| Oxidative degradation | Flavonoids can be susceptible to oxidation. Ensure solvents are degassed and consider adding an antioxidant to your sample if appropriate for your analysis. |
| Photodegradation | If samples were exposed to light, a photodegradation product may have formed. Ensure all sample preparation and analysis is done with protection from light. |
Summary of Stability Data
The following table summarizes the expected stability of this compound under various conditions, based on data from closely related compounds.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 7) | More Stable | |
| Neutral to Alkaline (pH ≥ 7) | Less Stable | Kaempferol, Neohesperidose | |
| Temperature | -80°C to 4°C (Solid/Solution) | High Stability | |
| Room Temperature | Moderate Stability | Kaempferol, Neohesperidose | |
| Elevated Temperature (>40°C) | Low Stability | Kaempferol, Neohesperidose, further aglycone degradation products | |
| Light | Dark | High Stability | |
| Ambient/UV Light | Susceptible to Degradation | Oxidized and rearranged products | |
| Enzymes | β-glucosidase, α-L-rhamnosidase | Susceptible to Hydrolysis | Kaempferol, Neohesperidose |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 1, 2, 4, and 7 days.
-
Photodegradation: Expose the stock solution in a transparent container to direct sunlight or a photostability chamber for 1, 2, 4, and 7 days. Prepare a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products by comparing with reference standards (e.g., kaempferol) and using techniques like LC-MS.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile (B52724) or methanol).
-
Gradient Program: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute the more non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (around 265 nm and 350 nm).
-
Column Temperature: 30-35°C.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the complexation of kaempferol-4'-glucoside with three β-cyclodextrin derivatives: isothermal titration calorimetry and spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
Technical Support Center: Refinement of Kaempferol 7-O-neohesperidoside Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of Kaempferol 7-O-neohesperidoside.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid, targeted solutions to specific problems you may encounter during the extraction and purification of this compound.
FAQ 1: Column Chromatography Issues
Question: I am seeing poor separation and significant peak tailing during silica (B1680970) gel column chromatography of my plant extract. What are the likely causes and how can I fix this?
Answer:
Poor separation and peak tailing in silica gel chromatography of flavonoid glycosides like this compound are common issues. Here’s a breakdown of potential causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Phenolic compounds can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing.[1]
-
Solution: Deactivate the silica gel by treating it with an acid wash before use. Alternatively, consider using a different stationary phase like polyamide, which separates flavonoids based on the number of hydroxyl groups through hydrogen bonding with its amide groups.[2]
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not optimized, compounds will either elute too quickly (insufficient separation) or be retained too strongly (tailing).
-
Solution: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding solvents like ethyl acetate (B1210297) and then methanol.[1]
-
-
Column Overloading: Loading too much crude extract onto the column can saturate the stationary phase.[1][3]
-
Solution: Reduce the amount of sample loaded. As a general rule, the sample load should be about 1-5% of the stationary phase weight.
-
Question: My fractions are still impure after a single column chromatography step. What should I do?
Answer:
It is quite common for a single chromatographic step to be insufficient for achieving high purity. A multi-step purification strategy is often necessary.
-
Solution: Combine fractions containing your target compound (as identified by TLC or HPLC) and subject them to a second round of chromatography using a different stationary phase. For instance, after an initial separation on silica gel, a subsequent purification on Sephadex LH-20 can be very effective for separating flavonoids based on molecular size and polarity.[2] For final polishing, preparative HPLC is often required to achieve purity levels of ≥95%.[3][4]
FAQ 2: HPLC-Related Problems
Question: My HPLC chromatogram for this compound shows fronting peaks. What does this indicate?
Answer:
Peak fronting, where the first half of the peak is broader than the second, is typically a sign of column overload or poor sample solubility.[3][5]
-
Solution 1 (Column Overload): Reduce the concentration or the injection volume of your sample. If you are using a preparative column, ensure you are not exceeding its specified loading capacity.[5]
-
Solution 2 (Poor Solubility): Ensure your sample is fully dissolved in the mobile phase before injection. If solubility is an issue, you may need to adjust the solvent used to dissolve your sample, ensuring it is compatible with your mobile phase.[5]
Question: I am struggling with co-elution of this compound with other similar flavonoids. How can I improve resolution?
Answer:
Co-elution is a common challenge when dealing with complex mixtures of structurally similar compounds like flavonoids.[6]
-
Solution 1 (Optimize Mobile Phase): Adjusting the mobile phase composition can significantly impact resolution. For reversed-phase HPLC, modifying the gradient slope, the organic modifier (e.g., acetonitrile (B52724) vs. methanol), or the pH of the aqueous phase can improve separation. Adding a small amount of acid (e.g., 0.1% formic acid) often improves peak shape for phenolic compounds.
-
Solution 2 (Change Stationary Phase): If mobile phase optimization is insufficient, switching to a column with a different selectivity is a good strategy. For example, a phenyl-hexyl column can offer different selectivity for aromatic compounds compared to a standard C18 column.[7]
-
Solution 3 (Adjust Temperature): Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, be cautious as excessive heat can degrade the compound.
FAQ 3: Yield and Stability
Question: My final yield of purified this compound is very low. What are the potential causes?
Answer:
Low yield can stem from several factors throughout the purification process.
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient. Ensure you are using an appropriate solvent (e.g., 70% ethanol) and extraction method (e.g., reflux or maceration) to effectively extract the flavonoid glycosides.[8]
-
Compound Degradation: Flavonoids can be sensitive to heat, light, and pH. Avoid high temperatures during solvent evaporation and store extracts and fractions in the dark at low temperatures (-20°C is recommended for long-term storage).[9] Degradation can also occur if the compound is exposed to harsh acidic or basic conditions during purification.
-
Losses During Transfers and Fractionation: Multiple chromatographic steps and solvent removal stages can lead to cumulative sample loss. Careful handling and minimizing the number of steps where possible can help.
-
Irreversible Adsorption: Some of the compound may bind irreversibly to the stationary phase, especially with highly active silica gel.
Question: How stable is this compound in solution and in its pure form?
Answer:
In its pure, powdered form, this compound is stable for at least 4 years when stored at -20°C.[9] In solution, its stability is dependent on the solvent, temperature, and light exposure. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are sealed and protected from light.
Experimental Protocols
Protocol 1: Extraction and Multi-Step Column Chromatography
This protocol outlines a general procedure for the extraction and purification of this compound from a plant source, such as Litchi chinensis seeds.
-
Preparation of Plant Material:
-
Air-dry the plant material (e.g., 2.5 kg of seeds) in the shade.
-
Grind the dried material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered material with 70% ethanol (B145695) (3 x 10 L) at room temperature for 72 hours for each extraction.
-
Combine the extracts and concentrate under reduced pressure at 50°C to yield a crude extract.
-
-
Silica Gel Column Chromatography (Step 1):
-
Subject the crude extract to a silica gel column (e.g., 200-300 mesh).
-
Elute with a stepwise gradient of chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions showing similar profiles.
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Take the partially purified fractions rich in the target compound and apply them to a Sephadex LH-20 column.
-
Elute with methanol.
-
Collect and combine the relevant fractions based on TLC or HPLC analysis.
-
-
Preparative HPLC (Step 3 - Final Purification):
-
For high purity, subject the enriched fraction to preparative reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water (often with 0.1% formic acid) as the mobile phase.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Data Presentation
The following tables provide a summary of typical quantitative data that may be recorded during the purification process.
Table 1: Column Chromatography Parameters
| Parameter | Silica Gel Column | Sephadex LH-20 Column | Preparative HPLC |
| Stationary Phase | Silica Gel (200-300 mesh) | Sephadex LH-20 | C18, 5 µm |
| Column Dimensions | 10 cm x 120 cm | 5 cm x 100 cm | 21.2 mm x 250 mm |
| Mobile Phase | Gradient: Chloroform-Methanol | Isocratic: 100% Methanol | Gradient: Acetonitrile/Water + 0.1% Formic Acid |
| Flow Rate | Gravity-fed | Gravity-fed | ~15-20 mL/min |
| Detection | TLC | TLC / HPLC | UV at 265 nm and 369 nm |
Table 2: Purity and Yield at Different Purification Stages
| Purification Stage | Starting Material (g) | Product Weight (g) | Purity (%) | Yield (%) |
| Crude 70% Ethanol Extract | 2500 | 250 | ~5-10% | 10.0 |
| Silica Gel Pool | 250 | 25 | ~40-50% | 1.0 |
| Sephadex LH-20 Pool | 25 | 3.5 | ~80-90% | 0.14 |
| Final Product (after Prep-HPLC) | 3.5 | 0.5 | ≥95% | 0.02 |
Note: Values are illustrative and will vary depending on the plant source and specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the multi-step purification workflow for this compound.
Caption: Purification workflow for this compound.
Signaling Pathway
Kaempferol and its glycosides have been shown to influence various cellular signaling pathways. Kaempferol 3-neohesperidoside, a closely related compound, stimulates glycogen (B147801) synthesis through the PI3K/GSK-3 and MAPK/PP1 pathways.[10] The aglycone, Kaempferol, has been shown to exert anticancer effects by modulating pathways such as PI3K/AKT.[11]
The diagram below illustrates a potential mechanism of action related to cell survival and proliferation.
Caption: Potential signaling pathways affected by Kaempferol glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 3. silicycle.com [silicycle.com]
- 4. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 5. acdlabs.com [acdlabs.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Signaling pathways of kaempferol-3-neohesperidoside in glycogen synthesis in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Kaempferol 7-O-neohesperidoside: A Technical Guide to Understanding Inconsistent Biological Activity
Shanghai, China - Researchers and drug development professionals working with the flavonoid glycoside Kaempferol (B1673270) 7-O-neohesperidoside now have access to a dedicated technical support center designed to address common inconsistencies in its observed biological activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help scientists interpret their results with greater accuracy and confidence.
The complex nature of flavonoid glycosides, including their metabolism, bioavailability, and the specific experimental conditions under which they are tested, can lead to significant variations in reported efficacy. This technical support center aims to be a comprehensive resource for understanding and mitigating these variables.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to common questions and issues encountered during the experimental process.
Question 1: Why am I observing lower-than-expected anticancer activity with Kaempferol 7-O-neohesperidoside in my cell-based assays compared to published data for the aglycone, kaempferol?
Answer: This is a common observation and can be attributed to several factors related to the structure of the molecule.
-
Glycosylation: The presence of the large neohesperidose sugar moiety at the 7-O position can sterically hinder the molecule's interaction with cellular targets compared to the smaller, more planar kaempferol aglycone. Many studies have shown that the aglycone form of a flavonoid is often more potent in in vitro assays.[1]
-
Cellular Uptake and Metabolism: The glycoside may have different cell permeability characteristics than the aglycone. Furthermore, some cell lines may lack the specific enzymes (e.g., β-glucosidases) necessary to cleave the sugar and release the more active kaempferol.
-
Pro-drug Effect: In an in vivo context, flavonoid glycosides can be considered pro-drugs that are metabolized by gut microbiota into their active aglycone form. This effect is absent in most standard in vitro cell cultures.
Troubleshooting Steps:
-
Include a Positive Control: Always use the aglycone, kaempferol, as a positive control in your experiments to establish a baseline for maximum potential activity.
-
Enzymatic Hydrolysis: Consider pre-treating this compound with a β-glucosidase or a broad-spectrum glycosidase to see if the activity of the resulting aglycone matches that of your kaempferol control.
-
Investigate Cellular Metabolism: If possible, use analytical techniques like LC-MS to determine if the cells are metabolizing the glycoside into the aglycone over the course of your experiment.
Question 2: My antioxidant assay results for this compound are inconsistent between different methods (e.g., DPPH vs. ABTS). Why is this happening?
Answer: Discrepancies between different antioxidant assays are common and arise from the different chemical principles underlying each method.
-
Reaction Kinetics: The ABTS assay generally has faster reaction kinetics than the DPPH assay. Some antioxidant compounds may react slowly with the DPPH radical, leading to an underestimation of their antioxidant capacity within the typical timeframe of the assay.
-
Solubility and pH: The solubility of your compound and the pH of the reaction buffer can influence the results. The ABTS assay can be performed in a wider range of pH and in both aqueous and organic solvents, offering more flexibility.
-
Chemical Structure: The specific chemical structure of the antioxidant can influence its reactivity with different radicals.
Troubleshooting Steps:
-
Use Multiple Assays: It is best practice to use a battery of antioxidant assays (e.g., DPPH, ABTS, ORAC, FRAP) to get a more complete picture of the antioxidant potential.
-
Standardize Your Protocol: Ensure that the solvent, pH, and incubation time are consistent across all experiments for a given assay.
-
Consult Comparative Studies: Refer to literature that directly compares the antioxidant activities of different flavonoids using various assays to understand the expected trends.
Question 3: I am seeing significant variation in the cytotoxic IC50 values of this compound across different cancer cell lines. Is this normal?
Answer: Yes, it is entirely expected to see different IC50 values for the same compound in different cell lines.
-
Genetic and Phenotypic Diversity: Cancer cell lines are genetically and phenotypically diverse. They have different expression profiles of proteins involved in drug uptake, metabolism, and the signaling pathways that the compound may target.
-
Proliferation Rate: The rate at which cells divide can influence their sensitivity to cytotoxic agents. Faster-growing cells may be more susceptible.
-
Drug Efflux Pumps: Some cell lines may express higher levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell, reducing its effective concentration.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Be aware of the characteristics of the cell lines you are using, including their origin, doubling time, and any known drug resistance mechanisms.
-
Normalize to a Standard Drug: Include a well-characterized chemotherapy agent (e.g., doxorubicin (B1662922) or cisplatin) in your experiments to provide a reference for the relative sensitivity of your cell lines.
-
Time-Dependency: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) as the effect of the compound may be time-dependent.
Quantitative Data Summary
The following tables summarize quantitative data for kaempferol and its glycosides to provide a comparative baseline for researchers.
Table 1: Comparative Antioxidant Activity of Kaempferol and its Glycosides
| Compound | Assay | IC50 (μM) | Source |
| Kaempferol | DPPH | ~15 | [1] |
| Kaempferol-7-O-glucoside | DPPH | >100 | [1] |
| Kaempferol | ABTS | ~10 | [1] |
| Kaempferol-7-O-glucoside | ABTS | ~50 | [1] |
Table 2: Comparative Anticancer Activity (IC50 in μM) of Kaempferol in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h | 48h | 72h | Source |
| HepG2 | Liver Cancer | 30.92 | - | - | [2] |
| CT26 | Colon Cancer | 88.02 | - | - | [2] |
| B16F1 | Melanoma | 70.67 | - | - | [2] |
| MCF-7 | Breast Cancer | - | - | 90.28 (µg/ml) | [3] |
| A549 | Lung Cancer | - | - | 35.80 (µg/ml) | [3] |
Note: Data for this compound is limited. The data for kaempferol and kaempferol-7-O-glucoside are provided for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided to assist in standardizing laboratory procedures.
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Antioxidant Activity (DPPH) Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, which results in a color change from purple to yellow.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.[4][5]
-
3. Anti-inflammatory Activity (Nitric Oxide Assay)
-
Principle: This assay measures the production of nitric oxide (NO) by macrophages (e.g., RAW 264.7) in response to an inflammatory stimulus like lipopolysaccharide (LPS). The accumulation of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Visualizing Key Concepts
The following diagrams illustrate important concepts related to the biological activity of this compound.
Caption: Structural relationship between Kaempferol and its 7-O-neohesperidoside.
Caption: Generalized experimental workflow highlighting critical variables.
Caption: Simplified NF-κB signaling pathway, a target of kaempferol.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 3. ijcmas.com [ijcmas.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Analysis of Kaempferol 7-O-neohesperidoside
Welcome to the technical support center for optimizing the chromatographic resolution of Kaempferol (B1673270) 7-O-neohesperidoside. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC analysis of this flavonoid glycoside.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: Why am I seeing poor resolution or co-elution of my Kaempferol 7-O-neohesperidoside peak with other components?
Answer:
Poor resolution is a frequent challenge in flavonoid analysis. It is influenced by three main factors: column efficiency (N), selectivity (α), and retention factor (k)[1]. To improve the separation of your target analyte, consider the following systematic approach:
-
Optimize Mobile Phase Composition: This is the most powerful variable for improving selectivity[1].
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase the retention time and may enhance separation from closely eluting peaks[1].
-
Change Organic Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity, as they interact differently with the analyte and stationary phase[1].
-
Modify Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the flavonoid, leading to sharper peaks and better resolution[2][3][4][5].
-
-
Evaluate Column Temperature:
-
Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time[6]. For flavonoids, elevated temperatures (e.g., 35°C or 40°C) have been shown to improve separation selectivity and efficiency[4][6][7]. However, be aware that excessive heat can degrade sensitive compounds like flavonoids[8]. It is recommended to test a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum for your specific separation.[3][4][9]
-
-
Adjust Flow Rate:
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is typically caused by secondary interactions between the analyte and the stationary phase or by column overload.
-
Problem: Secondary interactions with active sites (e.g., residual silanols) on the silica-based column packing.
-
Problem: Column overload, where too much sample is injected.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Question: I am observing peak fronting for my analyte. How can I fix this?
Answer:
Peak fronting, the inverse of tailing, is often a result of poor sample solubility in the mobile phase or injecting a sample in a solvent that is much stronger than the mobile phase.
-
Problem: The sample is not fully dissolved in the injection solvent.
-
Solution: Ensure your sample is completely dissolved. If possible, dissolve your sample in the initial mobile phase to ensure compatibility[12]. If solubility is low, you may need to reduce the sample concentration.
-
Question: The retention time for this compound is inconsistent between runs. What could be the cause?
Answer:
Drifting or inconsistent retention times can compromise the reliability of your results. The most common causes are related to the mobile phase, column equilibration, or system hardware[13].
-
Problem: Changes in mobile phase composition.
-
Solution: In reversed-phase chromatography, even small variations in the organic solvent ratio can cause significant shifts in retention[13]. If you are mixing solvents online, ensure the pump is functioning correctly. For consistency, it is often better to pre-mix the mobile phase manually. Always degas the mobile phase to prevent air bubbles in the pump[12].
-
-
Problem: Inadequate column equilibration.
-
Solution: Before starting a sequence of runs, ensure the column is fully equilibrated with the mobile phase. Flushing the column with 10-20 column volumes of the mobile phase is typically sufficient[13].
-
-
Problem: Fluctuations in column temperature.
-
Solution: Use a reliable column oven to maintain a constant temperature. Unstable temperatures can lead to retention time drift[12].
-
Frequently Asked Questions (FAQs)
Question: What is a good starting point for developing an HPLC method for this compound?
Answer:
A robust starting point for method development would be a reversed-phase HPLC system.
-
Column: A C18 column is the most common choice for flavonoid analysis[2][9][11][14]. A standard dimension like 250 mm x 4.6 mm with 5 µm particles is a reliable start[4].
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is highly effective[2][3][4]. Start with a low percentage of acetonitrile and gradually increase it.
-
Detection: Use a PDA or UV detector set to a wavelength between 355 nm and 368 nm, which is near the absorbance maximum for kaempferol glycosides[3][9].
Question: Which organic solvent is better for flavonoid glycoside separation: acetonitrile or methanol?
Answer:
Both are commonly used, but acetonitrile often provides better resolution and peak shapes for flavonoid glycosides[16]. It also has a lower viscosity and UV cutoff compared to methanol. However, the choice can be analyte-dependent, so it may be beneficial to screen both during method development[1].
Question: How can I confirm the identity of the this compound peak in my sample?
Answer:
The most reliable method is to compare its retention time and UV spectrum with that of a certified reference standard[17]. If available, coupling the HPLC system to a mass spectrometer (LC-MS) provides definitive structural information for peak identification.
Data Presentation: Comparative HPLC Conditions
The following tables summarize chromatographic conditions used in various studies for the analysis of kaempferol and related flavonoids, providing a reference for method development.
Table 1: HPLC Columns and Conditions
| Analyte(s) | Column Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference |
| Kaempferol | C18 | - | Acetonitrile:Water with 0.1% formic acid (50:50) | - | - | [2] |
| Flavonoids (incl. quercetin, hyperin) | Phenomenex C18 | 150 mm x 4.6 mm, 5 µm | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient) | 0.6 | 25 | [3] |
| Flavonoid Isomers | ProntoSIL C18 | 250 mm x 4.6 mm, 5 µm | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient) | 1.0 | 40 | [4] |
| Kaempferol | C18 | - | Methanol:0.1% Formic acid (75:25) | 1.0 | 35 | [9] |
| Kaempferol Diglycosides | Phenomenex C18 | 150 mm x 4.6 mm, 5 µm | Methanol (49.37%) and Phosphate Buffer (50.63%) | 1.0 | - | [14] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
This protocol outlines a systematic approach to optimizing the mobile phase to resolve this compound from interfering peaks.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your sample containing this compound in a suitable solvent (e.g., methanol:water 8:2 v/v)[2].
-
Prepare mobile phase A: 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane.
-
Prepare mobile phase B: Acetonitrile, HPLC grade.
-
-
Initial Gradient Run:
-
Equilibrate a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with an initial mobile phase composition (e.g., 80% A, 20% B) for at least 15 minutes.
-
Perform a broad gradient run to elute all compounds, for example:
-
0-5 min: 20% B
-
5-25 min: 20% to 21% B
-
25-45 min: 21% to 50% B[3]
-
-
Analyze the chromatogram to determine the approximate elution time of your target peak and identify critical separation zones.
-
-
Fine-Tuning the Gradient:
-
Based on the initial run, design a shallower gradient around the elution time of this compound. For example, if the peak elutes at 30% B, try a gradient segment that slowly increases from 25% to 35% B over 15-20 minutes. This will increase the separation time between closely eluting compounds.
-
-
Isocratic Hold Evaluation (Optional):
-
If co-elution persists, convert the optimized gradient segment into an isocratic method. For example, if the best separation occurs at 28% B, run an isocratic method with 72% A and 28% B. This can sometimes provide the best resolution for a specific pair of compounds.
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Logical workflow for HPLC method development.
References
- 1. chromtech.com [chromtech.com]
- 2. ijariie.com [ijariie.com]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 9. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ajpaonline.com [ajpaonline.com]
selecting the appropriate solvent for Kaempferol 7-O-neohesperidoside studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate solvent for studies involving Kaempferol (B1673270) 7-O-neohesperidoside. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solvent compatibility to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of Kaempferol 7-O-neohesperidoside for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments, such as cell-based assays.[1][2][3] It is advisable to use freshly opened, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can significantly impact the solubility of the compound.[2]
Q2: How can I improve the solubility of this compound in DMSO?
A2: To enhance solubility in DMSO, gentle warming and ultrasonic treatment are often necessary.[1][3] A product data sheet indicates a solubility of 4.76 mg/mL (8.01 mM) in DMSO with the aid of ultrasonication and warming.[1][3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept low, ideally below 0.1% and not exceeding 0.5%. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium to achieve the desired final concentration of this compound while minimizing the DMSO concentration.
Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with flavonoids. Here are some troubleshooting steps:
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the stock solution to prevent temperature shock-induced precipitation.
-
Slow addition and mixing: Add the stock solution dropwise to the medium while gently swirling to facilitate mixing and prevent localized high concentrations.
-
Serial dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Reduce serum concentration: If using a serum-containing medium, consider reducing the serum percentage or switching to a serum-free medium, as interactions with proteins can sometimes cause precipitation.
Q5: What are suitable vehicles for in vivo administration of this compound?
A5: While specific data for this compound is limited, information on its aglycone, kaempferol, can provide guidance. A common vehicle for intravenous administration of kaempferol in rats is a mixture of Cremophor, Tween 80, polyethylene (B3416737) glycol (PEG), ethanol, and water (in a 2:1:1:1:5 ratio).[4] For oral administration, kaempferol has been suspended in corn oil.[4] It is important to note that the glycoside's solubility may differ, and preliminary formulation studies are recommended.
Q6: How can the oral bioavailability of this compound be improved?
A6: The oral bioavailability of kaempferol is known to be low, partly due to poor solubility and extensive first-pass metabolism.[4] Formulation strategies such as creating phospholipid complexes or solid dispersions with carriers like mannitol, polyethylene glycol 6000, and β-cyclodextrin have been shown to improve the solubility and bioavailability of kaempferol.[5][6] These approaches could potentially be applied to this compound.
Solvent Solubility Data
The following table summarizes the known solubility of this compound in various laboratory solvents.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 4.76 mg/mL (8.01 mM) | Requires ultrasonic and warming.[1][3] | [1][3] |
| Acetone | Soluble | - | [7][8] |
| Chloroform | Soluble | - | [7][8] |
| Dichloromethane | Soluble | - | [7][8] |
| Ethyl Acetate | Soluble | - | [8] |
| Methanol | Soluble | - | |
| Ethanol | Soluble | - | |
| Pyridine | Soluble | - | |
| Water | Predicted: 2.86 g/L | ALOGPS prediction.[9] | [9] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a sterile, high-concentration stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, gently warm the tube and sonicate until the powder is completely dissolved. Visually inspect for any particulate matter.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for Cell Culture Treatment
Objective: To dilute the stock solution to the final working concentration in cell culture medium without causing precipitation.
Materials:
-
Sterile this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution dropwise to the medium while gently swirling the tube or plate.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v).
Signaling Pathway and Experimental Workflow Diagrams
Kaempferol and its glycosides have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
References
- 1. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Kaempferol-7-O-neohesperidoside | CAS:17353-03-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Showing Compound this compound (FDB093502) - FooDB [foodb.ca]
Technical Support Center: Scaling Up Kaempferol 7-O-neohesperidoside Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale production of Kaempferol (B1673270) 7-O-neohesperidoside.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of Kaempferol 7-O-neohesperidoside?
A1: The primary methods for large-scale production include:
-
Extraction from Plant Sources: Isolation from plants rich in this compound, such as Litchi chinensis (lychee) seeds.[1]
-
Enzymatic Synthesis: Glycosylation of the kaempferol aglycone using specific glycosyltransferases.
-
Biotechnological Production: Metabolic engineering of microorganisms like Saccharomyces cerevisiae or Yarrowia lipolytica to produce the compound de novo.[2][3]
Q2: What are the main challenges in scaling up production from plant extraction?
A2: Scaling up plant extraction faces several hurdles:
-
Low Yield: The concentration of this compound in plant materials can be low and variable depending on factors like plant species, growing conditions, and harvest time.[4]
-
Complex Purification: Crude plant extracts contain numerous other compounds, requiring multi-step purification processes to achieve high purity, which can lead to significant product loss.
-
Solvent Consumption and Cost: Large-scale extraction consumes significant volumes of solvents, increasing production costs and environmental concerns.[4]
-
Scalability of Equipment: Laboratory-scale extraction methods may not be directly transferable to an industrial scale, requiring significant investment in specialized equipment.[4]
Q3: What are the key difficulties in scaling up enzymatic synthesis?
A3: Challenges in enzymatic synthesis at a larger scale include:
-
Enzyme Stability and Cost: Glycosyltransferases can be expensive to produce and may have limited stability under industrial process conditions.
-
Low Reaction Yield: The efficiency of the glycosylation reaction can be low, and the enzyme may be subject to product inhibition.
-
Substrate Availability: Large quantities of the kaempferol aglycone are required as a starting material.
-
Purification of the Final Product: The reaction mixture will contain unreacted substrates, byproducts, and the enzyme, necessitating a robust purification strategy.
Q4: What are the bottlenecks in the biotechnological production of this compound?
A4: Biotechnological production, while promising, has its own set of challenges:
-
Low Titer: The yield of the final product in microbial systems is often low due to metabolic burden and the complexity of the biosynthetic pathway.[2]
-
Precursor Availability: The microbial host must be engineered to produce sufficient amounts of the precursors, kaempferol and the activated sugar donor (e.g., UDP-rhamnose and UDP-glucose for the neohesperidoside moiety).
-
Enzyme Activity and Specificity: The heterologously expressed plant enzymes may not function optimally in the microbial host.
-
Product Toxicity: The accumulation of the flavonoid product may be toxic to the microbial cells, limiting the final titer.
II. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the scaling up of this compound production.
A. Extraction and Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Optimize the solvent system (e.g., increase the ethanol (B145695) concentration in water).- Increase the extraction time or temperature, while monitoring for compound degradation.- Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction.[4] |
| Low Purity After Initial Chromatography | Co-elution of structurally similar compounds. | - Adjust the gradient of the mobile phase in column chromatography.- Employ a different stationary phase (e.g., polyamide or Sephadex LH-20) for orthogonal separation.- Optimize the sample load to avoid column overloading. |
| Product Loss During Purification | Irreversible adsorption to the stationary phase or degradation. | - For silica (B1680970) gel chromatography, consider deactivating the silica with a small amount of water.- Ensure the pH of the mobile phase in reversed-phase HPLC is within the stability range of the compound.- Minimize the number of purification steps. |
| Poor Peak Shape in Preparative HPLC | Column overloading or inappropriate mobile phase. | - Reduce the sample injection volume or concentration.- Optimize the mobile phase composition and gradient.- Ensure the sample is fully dissolved in the mobile phase before injection. |
B. Enzymatic Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion Rate | - Sub-optimal reaction conditions.- Enzyme inhibition. | - Optimize pH, temperature, and buffer composition for the specific glycosyltransferase.- Investigate potential substrate or product inhibition and adjust reactant concentrations accordingly.- Consider enzyme immobilization to improve stability and reusability.[5] |
| Formation of Multiple Glycosylated Products | Lack of regioselectivity of the enzyme. | - Use an engineered glycosyltransferase with higher regioselectivity if available.- Modify the reaction conditions to favor the desired glycosylation position.- Implement a high-resolution purification step to separate the isomers. |
| Enzyme Instability | Harsh reaction conditions (temperature, pH, solvent). | - Perform the reaction at a lower temperature for a longer duration.- Screen for stabilizing additives (e.g., glycerol, BSA).- Immobilize the enzyme on a solid support.[5] |
III. Data Presentation
Table 1: Comparison of Yields for Kaempferol and its Glycosides from Various Extraction Methods
| Compound | Plant Source | Extraction Method | Yield | Reference |
| Kaempferol Glycosides | Tea Seed Cake | Supercritical Fluid Extraction (60% ethanol) | 11.4 ± 0.4 mg/g | [6] |
| Kaempferol Glycosides | Tea Seed Cake | Conventional Extraction (70% ethanol) | 11.6 ± 0.2 mg/g | [6] |
| Kaempferol | Cassia alata | Ultrasonic Assisted Extraction | ~7.08 mg/g DW (with smallest particle size) | |
| Kaempferol | Prosopis Juliflora leaves | Ethyl Acetate Extraction | 92.54 mg from 0.056 g extract |
Disclaimer: Data for large-scale production yields of this compound is limited in the public domain. The table presents available data for kaempferol and its glycosides to provide a general reference.
IV. Experimental Protocols
A. Protocol for Large-Scale Extraction and Purification of this compound from Litchi chinensis Seeds
This protocol is a generalized methodology based on common practices for flavonoid glycoside isolation.[1]
-
Preparation of Plant Material:
-
Collect and air-dry the seeds of Litchi chinensis.
-
Grind the dried seeds into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered seeds in 80% aqueous ethanol at a 1:10 solid-to-liquid ratio (w/v) for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue twice.
-
Combine the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Initial Purification using Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water and load it onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor by TLC or analytical HPLC to identify the fractions containing this compound.
-
-
Intermediate Purification using Silica Gel Column Chromatography:
-
Pool and concentrate the enriched fractions from the previous step.
-
Adsorb the concentrated extract onto a small amount of silica gel and load it onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol.
-
Collect and analyze the fractions to isolate the fractions with the highest concentration of the target compound.
-
-
Final Purification by Preparative HPLC:
-
Concentrate the purest fractions from the silica gel column.
-
Perform preparative reversed-phase HPLC on a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid to improve peak shape).
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.
-
B. Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic glycosylation of kaempferol.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Dissolve kaempferol in a minimal amount of a co-solvent like DMSO and add it to the reaction buffer.
-
Add the sugar donors: UDP-rhamnose and UDP-glucose.
-
Add the specific glycosyltransferases (a rhamnosyltransferase and a glucosyltransferase).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 30-37°C) with gentle agitation for 24-48 hours.
-
-
Reaction Termination and Product Recovery:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzymes.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the product.
-
-
Purification:
-
Purify the this compound from the supernatant using preparative HPLC as described in the extraction protocol.
-
V. Visualization of Signaling Pathways
Kaempferol and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound can inhibit the MAPK/ERK signaling pathway.
Caption: this compound can induce apoptosis through the mitochondrial pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.cftri.res.in [ir.cftri.res.in]
- 6. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation of Kaempferol 7-O-neohesperidoside
Welcome to the technical support center for the isolation and purification of Kaempferol (B1673270) 7-O-neohesperidoside. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the isolation and purification of Kaempferol 7-O-neohesperidoside.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for extraction. Consider using techniques like sonication or microwave-assisted extraction to improve cell wall disruption. |
| Inappropriate Solvent Choice | The polarity of the extraction solvent is critical. For flavonoid glycosides like this compound, polar solvents such as ethanol (B145695), methanol (B129727), or mixtures with water are generally effective.[1][2] |
| Insufficient Extraction Time or Temperature | While higher temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds. Optimize the extraction time and temperature to find a balance between yield and compound stability. |
| Presence of Interfering Substances | Lipids and chlorophylls (B1240455) in the plant material can interfere with extraction. Pre-extraction with a nonpolar solvent like hexane (B92381) can help remove these substances. |
Issue 2: Co-elution with Other Flavonoids during Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Compounds | This compound is often found with other structurally similar flavonoid glycosides.[2] To improve separation, experiment with different stationary phases (e.g., silica (B1680970) gel, Sephadex LH-20, C18 reversed-phase) and mobile phase compositions. A gradient elution is often more effective than isocratic elution for separating complex mixtures. |
| Column Overloading | Injecting too much sample onto the column can lead to poor separation. Reduce the sample concentration or injection volume. |
| Inappropriate Mobile Phase | The choice of mobile phase is crucial for good resolution. For normal-phase chromatography on silica gel, solvent systems like dichloromethane:methanol:water are used.[3] For reversed-phase chromatography, gradients of methanol or acetonitrile (B52724) in water, often with a small amount of acid like formic acid to improve peak shape, are common.[4] |
Issue 3: Degradation of this compound during Isolation
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | Flavonoid glycosides can be sensitive to high temperatures. Avoid prolonged exposure to heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled, low temperature. |
| pH Instability | Extreme pH conditions can cause hydrolysis of the glycosidic bond. Maintain a neutral or slightly acidic pH during the extraction and purification process. |
| Oxidation | Flavonoids can be susceptible to oxidation. Work in an inert atmosphere (e.g., under nitrogen or argon) and use degassed solvents to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants I should expect when isolating this compound?
A1: Common contaminants include other flavonoid glycosides with similar structures and polarities, such as other kaempferol glycosides, quercetin (B1663063) glycosides, and apigenin (B1666066) glycosides.[2][5] Additionally, depending on the plant source, you may encounter chlorophylls, lipids, and phenolic acids.
Q2: How can I effectively remove chlorophyll (B73375) from my plant extract?
A2: Chlorophyll can be removed by pre-extracting the dried plant material with a non-polar solvent like hexane. Alternatively, after the initial extraction with a polar solvent, you can perform liquid-liquid partitioning between the aqueous extract and a non-polar solvent. Solid-phase extraction (SPE) with a C18 cartridge can also be used to retain the flavonoid glycosides while allowing the more non-polar chlorophyll to pass through.
Q3: What type of chromatography is best suited for the final purification of this compound?
A3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often the final step to obtain high-purity this compound.[2] A reversed-phase C18 column with a gradient of acetonitrile or methanol in water (with a small amount of formic acid) is a common and effective choice.[4]
Q4: How can I confirm the identity and purity of my isolated this compound?
A4: The identity of the isolated compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), which will show a single peak at the expected retention time and UV-Vis spectrum.
Data Presentation
The following table summarizes quantitative data from a study on the isolation of kaempferol glycosides, providing an example of expected yields and purity.
| Parameter | Value | Method | Source |
| Crude Extract Yield | 387.1 g from 2.3 kg of dried plant material | 60% Ethanol Maceration | [3] |
| Fraction 2 Yield (after MCI gel chromatography) | 27.0 g | Stepwise methanol-water gradient | [3] |
| Sub-fraction Yield (after ODS chromatography) | 1.5 g (from 10% MeOH eluate) | Stepwise methanol-water gradient | [3] |
| Final Compound Yield (Kaempferol Glycoside 1) | 600 mg | Silica gel column chromatography | [3] |
| Purity | >95% | HPLC |
Experimental Protocols
This section provides a detailed methodology for the isolation of this compound, adapted from established protocols for kaempferol glycosides.[3]
1. Plant Material and Extraction
-
Preparation: Dry the plant material (e.g., leaves and twigs of Lindera neesiana) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material (2.3 kg) in 60% ethanol (36 L) for 48 hours at room temperature.
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Fractionation by Column Chromatography
-
MCI Gel Chromatography: Suspend the crude extract in water and apply to an MCI gel CHP20P column. Elute with a stepwise gradient of methanol in water (0%, 40%, 60%, 80%, 100%) to obtain several fractions.
-
Sephadex LH-20 Chromatography: Subject the flavonoid-rich fraction to column chromatography on Sephadex LH-20, eluting with water followed by methanol.
-
Octadecylsilyl (ODS) Chromatography: Further purify the resulting sub-fractions on an ODS column using a stepwise gradient of methanol in water.
3. Purification by Silica Gel Chromatography and Preparative HPLC
-
Silica Gel Chromatography: Apply the fractions containing the target compound to a silica gel column. Elute with a solvent system such as dichloromethane:methanol:water (e.g., 7:3:0.5 v/v/v).
-
Preparative HPLC: For the final purification, use a preparative C18 HPLC column with a gradient of acetonitrile in water containing 0.1% formic acid. Monitor the elution at approximately 265 nm and 350 nm. Collect the fractions corresponding to the peak of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Troubleshooting Logic for Contamination Issues
Caption: A decision tree for troubleshooting contamination during isolation.
Anti-Inflammatory Signaling Pathways Modulated by Kaempferol Glycosides
Caption: Inhibition of pro-inflammatory pathways by kaempferol glycosides.
References
- 1. [PDF] Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons. | Semantic Scholar [semanticscholar.org]
- 2. Flavonoid Glycosides from the Seeds of Litchi chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Kaempferol and its Glycoside, Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol (B1673270), a naturally occurring flavonol found in a variety of fruits and vegetables, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] In nature, kaempferol often exists in its glycosidic form, attached to sugar moieties. One such derivative is Kaempferol 7-O-neohesperidoside. The addition of the neohesperidose sugar at the 7-hydroxyl group can influence the compound's bioavailability and biological activity. This guide provides a comparative analysis of the biological activities of Kaempferol and this compound, supported by available experimental data, detailed methodologies, and visual representations of key pathways.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Both Kaempferol and its glycoside derivative exhibit free radical scavenging abilities, primarily evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Generally, the aglycone form (Kaempferol) tends to exhibit stronger antioxidant activity than its glycoside counterparts.[3] This is often attributed to the presence of free hydroxyl groups that can readily donate a hydrogen atom to neutralize free radicals. The glycosidic linkage in this compound may slightly hinder this activity.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 Value (μM) | Source |
| Kaempferol | ~15 | [4] |
| This compound | 7.4 | [4] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the DPPH radical scavenging activity of a compound.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol (B129727) to achieve a final concentration of 0.1 mM. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compounds: Prepare stock solutions of Kaempferol and this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions to determine the IC50 value.
-
Positive Control: A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
2. Assay Procedure:
-
Add a fixed volume of the test compound dilutions to a 96-well microplate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank sample containing the solvent and DPPH solution is also measured.
3. Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity
Both Kaempferol and its glycosides have been investigated for their potential to inhibit the growth of various cancer cell lines.[5][6] The cytotoxic effects are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Kaempferol has demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.[7][8][9] this compound has also shown significant cytotoxic activity against several human cancer cell lines, including lung (A549), liver (HepG2), and cervical (HeLa) cancer cells. However, there is a lack of publicly available data on the cytotoxic effects of this compound specifically against breast cancer cell lines, making a direct comparison challenging.
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | IC50 Value (µM) | Source |
| Kaempferol | MCF-7 (Breast Cancer) | 90.28 µg/mL (~315 µM) | [7] |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 23.30 µM | [10] |
| This compound | A549 (Lung Cancer) | 0.53 | [4] |
| This compound | HepG2 (Liver Cancer) | 0.20 | [4] |
| This compound | HeLa (Cervical Cancer) | 0.051 | [4] |
Note: The IC50 values are from different studies and against different cancer cell lines, thus they are not directly comparable.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing the cytotoxicity of compounds on adherent cancer cell lines.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 or MDA-MB-231) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density.
-
Incubate the plate overnight to allow the cells to attach.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compounds (Kaempferol and this compound) in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
3. MTT Incubation and Formazan (B1609692) Solubilization:
-
After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Flavonoids, including Kaempferol, are known to possess anti-inflammatory properties.[1][11][12] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[11][12]
Kaempferol has been shown to suppress the activation of the NF-κB pathway.[1][11][12] While direct quantitative data (such as IC50 values) for the NF-κB inhibitory activity of this compound is limited in publicly available literature, studies on other kaempferol glycosides suggest that the glycosidic form can also exhibit anti-inflammatory effects, though potentially to a different extent than the aglycone.[3][13]
NF-κB Signaling Pathway and Kaempferol Inhibition
The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as cytokines and enzymes like COX-2 and iNOS. Kaempferol can interfere with this pathway at multiple points, including the inhibition of IKK activation and the subsequent steps leading to NF-κB nuclear translocation.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Kaempferol.
Conclusion
Both Kaempferol and its glycoside, this compound, exhibit promising biological activities. The available data suggests that Kaempferol, the aglycone, may possess stronger antioxidant and, in some contexts, anti-inflammatory and anticancer properties compared to its glycosylated forms. This is a general trend observed for many flavonoids, as the sugar moiety can influence factors such as cell uptake and interaction with molecular targets.
However, it is crucial to note the limitations of the current comparative data. Many of the cited studies were not designed as direct head-to-head comparisons and utilized different experimental conditions and cell lines. Therefore, the presented quantitative data should be interpreted with caution.
Further research is warranted to conduct direct comparative studies of Kaempferol and this compound across a range of biological assays and cancer cell lines under standardized conditions. Such studies will provide a more definitive understanding of their structure-activity relationships and help guide the selection of the most promising candidate for further drug development. The influence of the neohesperidose moiety on bioavailability and metabolism in vivo also remains a critical area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound | springermedizin.de [springermedizin.de]
- 7. ijcmas.com [ijcmas.com]
- 8. The apoptotic and anti-metastatic effects of niosome kaempferol in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KAEMPFEROL, A FLAVONOID COMPOUND FROM GYNURA MEDICA INDUCED APOPTOSIS AND GROWTH INHIBITION IN MCF-7 BREAST CANCER CELL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
A Comparative Guide to the Antioxidant Activity of Kaempferol Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of various kaempferol (B1673270) glycosides, supported by experimental data. Kaempferol, a natural flavonol, and its glycosidic derivatives are widely recognized for their potent antioxidant properties, making them promising candidates for pharmaceutical and nutraceutical applications. The structure of the sugar moiety attached to the kaempferol aglycone significantly influences the compound's antioxidant capacity.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of kaempferol and its glycosides are commonly evaluated using in vitro radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Generally, the aglycone kaempferol exhibits stronger antioxidant activity than its glycoside derivatives.[1] This is often attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging. Glycosylation can mask these hydroxyl groups, thereby reducing the antioxidant potential.
Below is a summary of the reported IC50 values for kaempferol and several of its common glycosides from various studies.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| Kaempferol | ~15 - 30.92 | ~5 - 3.70 | [1][2] |
| Kaempferol-3-O-rutinoside | > 100 | > 100 | [1] |
| Kaempferol-3-O-glucoside | - | - | |
| Kaempferol-7-O-glucoside | ~30 | ~10 | [1] |
| Kaempferol-3-O-rhamnoside | > 100 | > 100 | [1] |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | 28.61 | 9.79 | [3] |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | 36.93 | 11.40 | [3] |
| Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | No activity | 32.00 | [3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[4][5][6][7]
Principle: DPPH is a stable free radical that is purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form, DPPH-H. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare stock solutions of the test compounds (kaempferol and its glycosides) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol at various concentrations.
-
-
Assay:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
A control well should contain methanol and the DPPH solution.
-
A blank well should contain methanol and the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9][10][11]
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) at various concentrations.
-
-
Assay:
-
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
-
Add the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways in Antioxidant Mechanisms
Kaempferol and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of genes such as Heme Oxygenase-1 (HO-1).
Studies have shown that kaempferol and some of its glycosides can activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense system.[12][13][14][15] For example, Kaempferol-3-O-β-d-glucuronate (K3G) has been shown to upregulate the expression of Nrf2 and HO-1 in response to oxidative stress.[12][14]
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in regulating inflammatory responses. Oxidative stress can activate these pathways, leading to the production of pro-inflammatory cytokines. Kaempferol and its glycosides have been shown to inhibit the activation of MAPK and NF-κB, thereby exerting anti-inflammatory effects.[2][12][14][16][17] For instance, Kaempferol-3-O-β-d-glucuronate has been demonstrated to downregulate phosphorylated MAPKs and inhibit the translocation of NF-κB to the nucleus.[12][14]
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Kaempferol and Its Glycoside Derivatives on Antioxidant Status of HL-60 Cells Treated with Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Kaempferol 7-O-neohesperidoside
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative overview of validated analytical methods for the determination of Kaempferol 7-O-neohesperidoside, a flavonoid glycoside with potential therapeutic properties. While a specific, fully validated High-Performance Liquid Chromatography (HPLC) method for this compound is not extensively documented in publicly available literature, this guide constructs a robust, proposed HPLC-UV method based on established protocols for the closely related aglycone, Kaempferol, and its glycosides.[1][2] This proposed method is compared with an alternative High-Performance Thin-Layer Chromatography (HPTLC) method, providing researchers with the necessary details to select the most suitable approach for their analytical needs.
Method 1: Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This section details a proposed HPLC-UV method, a widely used technique for the quantification of flavonoids due to its high resolution, sensitivity, and reproducibility. The parameters outlined below are adapted from validated methods for Kaempferol and other flavonoid glycosides.
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is proposed to ensure optimal separation from other matrix components.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 15-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-15% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 265 nm or 350 nm, corresponding to the UV maxima of Kaempferol glycosides.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., from plant extract):
-
Extract a known weight of the dried plant material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or reflux extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Validation Parameters (Hypothetical Data Based on Similar Compounds)
The following table summarizes the expected validation parameters for the proposed HPLC-UV method, based on typical performance characteristics observed for flavonoid analysis.[1][2]
| Parameter | Specification |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. |
Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of phytoconstituents. This method is particularly useful for the screening of a large number of samples.
Experimental Protocol
1. Instrumentation:
-
HPTLC system including a sample applicator, developing chamber, and a TLC scanner with a UV detector.
2. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).[3][4]
-
Application: Apply standards and samples as bands of appropriate width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: Scan the developed plate at the wavelength of maximum absorbance for this compound (e.g., 265 nm or 350 nm).
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in methanol (e.g., 100-1000 ng/µL).
-
Sample Solutions: Prepare extracts as described for the HPLC method, ensuring the final concentration is within the linear range of the HPTLC method.
Validation Parameters
The following table presents typical validation parameters for an HPTLC method for flavonoid quantification.[3][4][5]
| Parameter | Specification |
| Linearity (Range) | 100 - 1000 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | |
| - Intraday | < 3% |
| - Interday | < 5% |
| Limit of Detection (LOD) | ~20 ng/spot |
| Limit of Quantification (LOQ) | ~60 ng/spot |
| Specificity | The Rf value of the analyte in the sample should match that of the standard. |
Method Comparison
| Feature | HPLC-UV | HPTLC |
| Resolution & Sensitivity | High | Moderate to High |
| Throughput | Lower (sequential analysis) | High (simultaneous analysis of multiple samples) |
| Solvent Consumption | Higher | Lower |
| Cost per Sample | Higher | Lower |
| Quantification Accuracy | High | Good |
| Method Development Time | Longer | Shorter |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: Workflow for HPLC analysis of this compound.
Caption: Key parameters for the validation of an analytical method.
Conclusion
The choice between HPLC-UV and HPTLC for the quantification of this compound depends on the specific requirements of the analysis. The proposed HPLC-UV method offers higher resolution and sensitivity, making it ideal for the accurate quantification in complex matrices and for pharmacokinetic studies. On the other hand, HPTLC provides a rapid, cost-effective, and high-throughput alternative, which is well-suited for the quality control and screening of a large number of herbal samples. Both methods, when properly validated, can provide reliable and accurate quantitative data for this compound. Researchers should select the method that best aligns with their laboratory resources, sample throughput needs, and the required level of sensitivity and accuracy.
References
- 1. ijariie.com [ijariie.com]
- 2. Validation of an HPLC-UV method for analysis of Kaempferol-loaded nanoemulsion and its application to in vitro and in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
A Comparative Analysis of Kaempferol 7-O-neohesperidoside from Diverse Botanical Origins
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Kaempferol 7-O-neohesperidoside derived from various plant sources. The information presented herein, supported by experimental data, focuses on the extraction, purification, and biological activities of this flavonoid glycoside, offering valuable insights for its potential therapeutic applications.
This compound, a significant flavonoid glycoside, has been identified in several plant species, with research highlighting its presence in Litchi chinensis (Lychee), Lonicera japonica (Japanese Honeysuckle), and Tecoma stans (Yellow Trumpetbush). This guide delves into a comparative study of this compound from these distinct botanical sources, summarizing quantitative data, detailing experimental protocols, and exploring its biological activities.
Quantitative Analysis of this compound Yield
The concentration of this compound varies among different plant sources and within different parts of the same plant. The following table summarizes the available quantitative data.
| Plant Source | Plant Part | Method of Quantification | Reported Yield/Concentration |
| Litchi chinensis | Seeds | High-Performance Liquid Chromatography (HPLC) | Data on specific yield not available in the reviewed literature. |
| Lonicera japonica | - | - | Data on specific concentration of this compound not available in the reviewed literature. |
| Tecoma stans | Yellow Flowers | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) | Identified as a constituent, but quantitative data is not specified in the reviewed literature.[1] |
Experimental Protocols: Extraction and Purification
The isolation of this compound from plant matrices involves multi-step extraction and chromatographic techniques. Below are detailed methodologies cited in the literature.
From Litchi chinensis Seeds
A study on the flavonoid glycosides from lychee seeds outlines a comprehensive extraction and isolation procedure.[2][3]
Extraction:
-
Air-dried and powdered seeds of Litchi chinensis are extracted with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure.
-
The concentrated extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
Isolation and Purification:
-
The n-butanol extract is subjected to column chromatography on a macroporous resin (D101), eluting with a gradient of ethanol in water.
-
Fractions are further separated using silica (B1680970) gel column chromatography with a chloroform-methanol solvent system.
-
Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][3]
References
A Comparative Guide to Kaempferol 7-O-neohesperidoside and Other Flavonoids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found abundantly in fruits, vegetables, and medicinal herbs, have garnered significant attention for their potential in cancer prevention and therapy.[1] Their multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis, make them promising candidates for novel anticancer agents.[2] Among these, Kaempferol (B1673270) and its glycoside derivatives are of particular interest. This guide provides a comparative analysis of Kaempferol 7-O-neohesperidoside against its aglycone form, Kaempferol, and other prominent flavonoids such as Quercetin, Luteolin, Apigenin, and Myricetin.
It is important to note that while initial cytotoxic data for this compound is available, comprehensive mechanistic studies detailing its effects on apoptosis, cell cycle, and specific signaling pathways are limited. Therefore, this guide will utilize data from its well-studied aglycone, Kaempferol, as a proxy for in-depth mechanistic comparisons, a common approach in flavonoid research. Studies suggest that the aglycone form is often more biologically active than its glycoside derivatives, though glycosylation can influence bioavailability.[3][4]
Comparative Efficacy: Quantitative Data
The anticancer potential of flavonoids is often initially assessed by their ability to inhibit the proliferation of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for this compound and other selected flavonoids across various cancer cell lines and endpoints.
Table 1: Cytotoxic Activity (IC50) of Flavonoids in Cancer Cell Lines
This table compares the concentration of each flavonoid required to inhibit the growth of various cancer cell lines by 50%. Lower values indicate higher potency.
| Flavonoid | Cell Line | IC50 (µM) | Cancer Type |
| This compound | A549 | 0.53 | Lung Carcinoma |
| HepG2 | 0.020 | Hepatocellular Carcinoma | |
| HeLa | 0.051 | Cervical Carcinoma | |
| LAC | 7.93 | Lung Adenocarcinoma | |
| Kaempferol (Aglycone) | A549 | 35.80 (µg/ml) | Lung Carcinoma[5] |
| HepG2 | >100 | Hepatocellular Carcinoma | |
| HeLa | >100 | Cervical Carcinoma | |
| PC-3 | 16.9 | Prostate Cancer[6] | |
| MDA-MB-231 | 43 | Breast Cancer[7] | |
| Quercetin | A549 | ~7.9 (avg. over time) | Lung Carcinoma[8] |
| HepG2 | 24 | Hepatocellular Carcinoma[9] | |
| HeLa | >100 | Cervical Carcinoma | |
| Luteolin | A549 | 27.12 (at 48h) | Lung Carcinoma[10] |
| HepG2 | >100 | Hepatocellular Carcinoma | |
| HeLa | 20 | Cervical Carcinoma[11] | |
| Apigenin | A549 | >100 | Lung Carcinoma |
| HepG2 | 29.7 (8.02 µg/ml) | Hepatocellular Carcinoma[12] | |
| HeLa | >100 | Cervical Carcinoma | |
| Myricetin | A549 | >100 | Lung Carcinoma |
| HepG2 | 157.3 | Hepatocellular Carcinoma | |
| HeLa | 71.3 (22.70 µg/ml) | Cervical Carcinoma[13] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions (e.g., incubation time, assay method) between studies. Data for this compound was sourced from MedChemExpress and Bertin Bioreagent product descriptions citing unpublished data.
Table 2: Comparative Effects on Apoptosis and Cell Cycle Arrest
This table presents quantitative data on the ability of flavonoid aglycones to induce programmed cell death (apoptosis) and halt the cell division cycle.
| Flavonoid | Cell Line | Concentration & Time | Apoptosis Induction | Cell Cycle Arrest |
| Kaempferol | MDA-MB-453 | 10 µM, 24h | 23.12% in Sub-G0 phase[14] | G2/M Arrest[14] |
| MDA-MB-453 | 50 µM, 48h | 31.90% in Sub-G0 phase[14] | G2/M Arrest[14] | |
| MDA-MB-231 | 50 µM, 48h | Increased cleaved caspases 3 & 9[15] | G2/M Arrest (9.27% to 37.5%)[7][15] | |
| HT-29 | 60 µM, 12h | Increased early apoptotic cells[14] | G2/M Arrest[16][17] | |
| Quercetin | A549 | 1.2 µM, 72h | 24.58% apoptotic cells[18] | - |
| Luteolin | Various | Varies | Induces apoptosis | G2/M Arrest[10] |
| Apigenin | HuCCA-1 | 75 µM (IC50), 48h | Apoptosis detected by flow cytometry[19] | G2/M Arrest[5] |
| Fisetin | HCT116 | Varies | Senescence-associated | G2/M Arrest[20] |
Table 3: Comparative Anti-Angiogenic & Anti-Metastatic Effects
This table highlights the impact of flavonoids on key processes in tumor progression: angiogenesis (new blood vessel formation) and metastasis (cancer spread).
| Flavonoid | Key Marker | Effect | Cell Line / Model | Mechanism |
| Kaempferol | VEGF | Significant reduction in mRNA and protein levels[21] | OVCAR-3, A2780/CP70 | Downregulates HIF-1α and represses AKT phosphorylation[21] |
| MMP-2 / MMP-9 | Reduced expression and activity[22][23] | MDA-MB-231, Huh-7, SK-Hep-1 | Blocks PKCδ/MAPK/AP-1 cascade[22][23]; Suppresses Akt signaling[12] | |
| Quercetin | MMP-2 / MMP-9 | Inhibition of secretion | A431 | - |
| Luteolin | VEGF | Inhibition of expression | - | - |
| MMP-2 / MMP-9 | Reduced activity (MMP-2 by 73%, MMP-9 by 94%)[24] | A431 | - |
Signaling Pathways in Flavonoid-Mediated Cancer Therapy
Flavonoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death. The PI3K/Akt/mTOR and MAPK pathways are two of the most critical cascades targeted by these compounds.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Kaempferol has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis.[25] It can upregulate the tumor suppressor PTEN, which in turn inhibits PI3K, leading to the dephosphorylation and inactivation of Akt.[25] This prevents the downstream activation of mTOR and promotes apoptosis.[25]
References
- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids in Cancer and Apoptosis: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol inhibits angiogenic ability by targeting VEGF receptor-2 and downregulating the PI3K/AKT, MEK and ERK pathways in VEGF-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol inhibits the cell migration of human hepatocellular carcinoma cells by suppressing MMP-9 and Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kaempferol Induces Cell Cycle Arrest in HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel antiproliferative flavonoids induce cell cycle arrest in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kaempferol Inhibits Angiogenesis and VEGF Expression Through Both HIF Dependent and Independent Pathways in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of kaempferol on the dentin bonding stability through matrix metalloproteinases inhibition and collagen crosslink in dentin biomodification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitory effects of kaempferol on the invasion of human breast carcinoma cells by downregulating the expression and activity of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Kaempferol (B1673270) 7-O-neohesperidoside, a naturally occurring flavonoid glycoside with significant antioxidant and anticancer properties.[1] While direct cross-validation studies for this specific compound are limited, this document compiles and compares data from validated methods for the aglycone kaempferol and related flavonoid glycosides. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, from routine quality control to in-depth metabolic studies.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of Kaempferol 7-O-neohesperidoside and related flavonoids include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Quantitative Performance Parameters
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Linearity (r²) | >0.99[2][3] | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.006 - 0.1 µg/mL[4] | < 0.32 mg/kg | 25 - 100 ng/spot |
| Limit of Quantification (LOQ) | 0.020 - 0.3 µg/mL[4] | < 0.97 mg/kg | 76.47 - 300 ng/spot |
| Accuracy (% Recovery) | 97.32% - 106.39%[4] | 85.44% - 108.79% | 90.8% - 99.85% |
| Precision (%RSD) | < 2.27%[4] | < 13.69% | < 8.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative experimental protocols for each of the discussed analytical techniques, based on established methods for flavonoid analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine quantification of flavonoids due to its robustness and cost-effectiveness.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm for kaempferol glycosides.[5]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol (B129727) or ethanol) using ultrasonication or maceration.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound. For example, a precursor ion of m/z 593.15 could fragment to a product ion of m/z 284.03.[6]
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up and concentration.
-
Reconstitute the final extract in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a high-throughput technique suitable for the simultaneous analysis of multiple samples.
Instrumentation:
-
HPTLC applicator, developing chamber, and densitometer/scanner.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid (e.g., 11:1:1:1, v/v/v/v).[7]
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated chamber.
-
Densitometric Analysis: Scan the plate at a wavelength of 350 nm.
Sample Preparation:
-
Extract the sample with methanol and sonicate.
-
Centrifuge and use the supernatant directly for application on the HPTLC plate.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activities, including antioxidant and anticancer effects.[1] It is believed that the glycoside may act as a prodrug, with the aglycone, kaempferol, being the primary bioactive molecule responsible for modulating cellular signaling pathways.
Anticancer Mechanism of Kaempferol
Kaempferol exerts its anticancer effects through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[8][9] One of the key mechanisms is the induction of apoptosis (programmed cell death) in cancer cells.
Caption: Anticancer signaling pathway of Kaempferol.
Cross-Validation Workflow
A robust cross-validation of analytical methods is essential to ensure data reliability and comparability across different laboratories and techniques.
References
- 1. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 2. ijariie.com [ijariie.com]
- 3. researchgate.net [researchgate.net]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Kaempferol 7-O-neohesperidoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside. While extensive research has been conducted on its aglycone, kaempferol, this guide focuses on the available data for the 7-O-neohesperidoside form and uses kaempferol's well-documented effects as a comparative benchmark where specific data for the glycoside is limited.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the in vitro effects of Kaempferol 7-O-neohesperidoside and its aglycone, kaempferol.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | 7.4 µM | [1] |
| Kaempferol | DPPH Radical Scavenging | - | - |
| Kaempferol | ABTS Radical Scavenging | IC50: 3.70 ± 0.15 µg/mL | [2] |
Note: Specific IC50 values for DPPH and ABTS assays for kaempferol can vary between studies. The provided value is for comparative purposes.
Table 2: In Vitro Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | A549 | Lung Carcinoma | 0.53 µM | [3] |
| This compound | LAC | Lung Cancer | 7.93 µM | [3] |
| This compound | HepG2 | Liver Hepatocellular Carcinoma | 0.020 µM | [3] |
| This compound | HeLa | Cervical Cancer | 0.051 µM | [3] |
| Kaempferol | A549 | Lung Carcinoma | Induces apoptosis at 17.5-70.0 µM | [4] |
| Kaempferol | HepG2 | Liver Hepatocellular Carcinoma | Inhibits proliferation | [5][6] |
Table 3: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Effect | Reference |
| Kaempferol 7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Potent inhibition | [7][8] |
| Kaempferol | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | [9] |
| Kaempferol | COX-2 Expression | JB6 P+ | Suppression | [10] |
| Kaempferol | COX-2/PGE2 Pathway | - | Inhibition | [11] |
In Vivo Effects: A Comparative Overview
Direct in vivo studies specifically investigating this compound are limited. Therefore, the known in vivo effects of its aglycone, kaempferol, are presented as a predictive reference. It is important to note that the glycosidic moiety can significantly influence the bioavailability and, consequently, the in vivo efficacy of the compound.
Antioxidant Effects:
-
Kaempferol: In vivo studies have demonstrated that kaempferol can enhance the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) in diabetic rat models, thereby reducing oxidative stress.[12]
Anti-Inflammatory Effects:
-
Kaempferol: Kaempferol has been shown to exert anti-inflammatory effects in various animal models. For instance, it significantly inhibits carrageenan-induced paw edema in rats by reducing the production of nitrite (B80452) and prostaglandin (B15479496) E2.[13] In models of sepsis, kaempferol alleviates the inflammatory response and stabilizes the pulmonary vascular endothelial barrier.[14] It has also been found to attenuate COX-2 expression in carrageenan-induced mouse paw edema.[15]
Anticancer Effects:
-
Kaempferol: In xenograft models, kaempferol has been shown to inhibit tumor growth. For example, in a mouse lung cancer xenograft model, kaempferol treatment reduced tumor progression.[16] It has also demonstrated the ability to suppress the migration and invasion of liver cancer cells.[5]
Signaling Pathways
The molecular mechanisms of action for this compound are not as extensively studied as those of kaempferol. However, based on the known activities of kaempferol and related flavonoids, several key signaling pathways are likely to be involved.
Key Signaling Pathways Modulated by Kaempferol (Aglycone):
-
Anti-inflammatory: Kaempferol effectively inhibits key inflammatory mediators by modulating pathways such as NF-κB, MAPK, and STAT.[17] It has been shown to suppress Src kinase activity, which is upstream of the MAPK pathway, to inhibit UVB-induced COX-2 expression.[10]
-
Anticancer: The anticancer effects of kaempferol are mediated through the regulation of multiple signaling pathways, including the PI3K/AKT, MEK-MAPK, and Nrf2 pathways, leading to the induction of apoptosis and cell cycle arrest.[4][16]
-
Glycogen (B147801) Synthesis: A study on Kaempferol 3-O-neohesperidoside, a structural isomer, indicated its involvement in the PI3K - GSK-3 and MAPK - PP1 pathways to stimulate glycogen synthesis.[18]
Caption: Predicted signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of an antioxidant compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727). The final concentration in the reaction mixture is typically around 100 µM.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the DPPH working solution to each well.
-
Add an equal volume of the sample dilutions to the respective wells.
-
For the control, add the solvent used for the sample instead of the sample solution.
-
For the blank, add the solvent used for the sample and methanol instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample that inhibits 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group (LPS stimulation without the compound) and a vehicle control group.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells (e.g., A549 or HepG2) with different concentrations of this compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight or longer.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a fluorescent DNA-binding dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in the cells.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound demonstrates promising in vitro antioxidant and anticancer activities, with potent cytotoxic effects against several cancer cell lines. While direct evidence for its in vitro anti-inflammatory and in vivo activities is currently limited, the extensive research on its aglycone, kaempferol, suggests a strong potential for similar biological effects. The glycosidic moiety is known to influence the pharmacokinetic properties of flavonoids, which may lead to differences in the in vivo efficacy of this compound compared to kaempferol.
Future research should focus on:
-
Conducting comprehensive in vivo studies to evaluate the antioxidant, anti-inflammatory, and anticancer efficacy of this compound in relevant animal models.
-
Determining the quantitative in vitro anti-inflammatory activity, including IC50 values for the inhibition of key inflammatory mediators.
-
Elucidating the specific signaling pathways directly modulated by this compound to better understand its molecular mechanisms of action.
Such studies will be crucial for a more complete understanding of the therapeutic potential of this natural compound and for guiding its future development as a potential therapeutic agent.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kaempferol-induced growth inhibition and apoptosis in A549 lung cancer cells is mediated by activation of MEK-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kaempferol inhibits proliferation, migration, and invasion of liver cancer HepG2 cells by down-regulation of microRNA-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and in vitro experiments verified that kaempferol induced apoptosis and inhibited human HepG2 cell proliferation by targeting BAX, CDK1, and JUN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. koreascience.kr [koreascience.kr]
- 9. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 13. Modulation of the cyclooxygenase pathway via inhibition of nitric oxide production contributes to the anti-inflammatory activity of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kaempferol alleviates the inflammatory response and stabilizes the pulmonary vascular endothelial barrier in LPS-induced sepsis through regulating the SphK1/S1P signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling pathways of kaempferol-3-neohesperidoside in glycogen synthesis in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Kaempferol and its Glycosides: A Comparative Guide
Kaempferol (B1673270), a naturally occurring flavonoid, and its various glycosidic forms are the subject of extensive research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structure of kaempferol, characterized by a flavonoid backbone, is often modified in nature by the attachment of sugar moieties, forming glycosides. This glycosylation significantly influences the molecule's bioavailability, and consequently, its therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationships of kaempferol and its glycosides, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological activity of kaempferol is intrinsically linked to its chemical structure. The presence, position, and type of glycosidic substitution on the kaempferol backbone can dramatically alter its therapeutic potential. Generally, the aglycone form, kaempferol, exhibits more potent biological effects compared to its glycoside derivatives.[1][3]
Quantitative Data Summary
The following table summarizes the comparative biological activities of kaempferol and its selected glycosides from various experimental studies.
| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |
| Kaempferol | Anticancer | Antiproliferation (HepG2 cells) | 30.92 | [1][3] |
| Antiproliferation (CT26 cells) | 88.02 | [1][3] | ||
| Antiproliferation (B16F1 cells) | 70.67 | [1][3] | ||
| Kaempferol-7-O-glucoside | Anticancer | Antiproliferation (HepG2, CT26, B16F1 cells) | > 100 | [4] |
| Kaempferol-3-O-rhamnoside | Anticancer | Antiproliferation (HepG2, CT26, B16F1 cells) | > 100 | [4] |
| Kaempferol-3-O-rutinoside | Anticancer | Antiproliferation (HepG2, CT26, B16F1 cells) | > 100 | [4] |
| Kaempferol | Antioxidant | DPPH Radical Scavenging | More active than glycosides | [1][3] |
| ABTS Radical Scavenging | More active than glycosides | [1][3] | ||
| Kaempferol-7-O-glucoside | Antioxidant | DPPH Radical Scavenging | Less active than kaempferol | [1][3] |
| Kaempferol-3-O-rhamnoside | Antioxidant | DPPH Radical Scavenging | No significant activity | [1][3] |
| Kaempferol-3-O-rutinoside | Antioxidant | DPPH Radical Scavenging | No significant activity | [1][3] |
| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | Antioxidant | DPPH Radical Scavenging | 28.61 | [5] |
| Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Antioxidant | DPPH Radical Scavenging | No activity | [5] |
| Kaempferol | Anti-inflammatory | Inhibition of T-cell proliferation (at 100 µM) | 86.7% inhibition after 48h | [1] |
| Kaempferol-7-O-glucoside | Anti-inflammatory | Inhibition of T-cell proliferation (at 100 µM) | 51.12% inhibition after 48h | [1] |
Key Structure-Activity Relationship Insights
The data consistently demonstrates that the glycosylation of kaempferol generally diminishes its biological activity. The free hydroxyl groups on the kaempferol aglycone, particularly at the C3 and C7 positions, are crucial for its antioxidant and anticancer effects. The addition of sugar moieties at these positions can sterically hinder the molecule's interaction with its biological targets.
However, the nature of the glycoside is also a determining factor. For instance, the presence of a sinapoyl group on the sugar chain in some kaempferol glycosides has been shown to confer significant antioxidant activity, whereas similar compounds lacking this acylation are inactive.[5][6] This highlights a more complex SAR than simply the presence or absence of a sugar. In some specific activities, such as insulin-mimetic effects, the sugar moiety itself can be the primary pharmacophore.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [8]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Reagent Preparation:
-
DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark.
-
DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound (kaempferol or its glycosides) in a suitable solvent (e.g., methanol or DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.
-
-
Procedure:
-
Add 0.5 mL of each dilution of the test compound to 3 mL of the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
A blank sample containing 0.5 mL of the solvent and 3 mL of the DPPH working solution is also prepared and measured.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [1]
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at a specific wavelength.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM solution of ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use to generate the ABTS•+ radical cation.
-
-
Procedure:
-
Dilute the ABTS•+ working solution with a suitable solvent to an absorbance of 0.70 ± 0.02 at the measurement wavelength.
-
Add a specific volume of the test compound at various concentrations to a defined volume of the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance.
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
Anticancer Activity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [9]
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (kaempferol and its glycosides) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity Assay
1. Inhibition of T-cell Proliferation [1]
-
Principle: This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by a mitogen like Concanavalin A (ConA).
-
Procedure:
-
Isolate T-cells from a suitable source (e.g., spleen).
-
Culture the T-cells in a 96-well plate in the presence of ConA.
-
Add various concentrations of the test compounds to the wells.
-
Incubate the plates for a specific duration (e.g., 24, 48, 72 hours).
-
Assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]-thymidine).
-
-
Data Analysis: The inhibitory rate is calculated by comparing the proliferation in treated cells to that in untreated, ConA-stimulated cells.
Signaling Pathway and Logic Diagrams
The biological activities of kaempferol and its glycosides are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.
Caption: General structure-activity relationship of kaempferol and its glycosides.
Caption: Anticancer mechanism of kaempferol via the AKT signaling pathway.
Caption: Anti-inflammatory and antioxidant pathways of a kaempferol glycoside.
References
- 1. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Kaempferol Glycoside as an Insulin Mimic Reveals Glycon To Be the Key Active Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Kaempferol 7-O-neohesperidoside and Quercetin-3-O-glucoside
This guide provides a detailed comparison of the biological activities of two prominent flavonoid glycosides, Kaempferol (B1673270) 7-O-neohesperidoside and Quercetin-3-O-glucoside. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their therapeutic potential based on available experimental data.
Overview of Compounds
Kaempferol 7-O-neohesperidoside is a flavonoid glycoside found in various plants, including Litchi chinensis[1]. It consists of the aglycone kaempferol linked to a neohesperidose sugar moiety. Kaempferol and its glycosides are known for a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties[2][3][4][5][6][7][8][9].
Quercetin-3-O-glucoside (Q3G) , also known as isoquercitrin, is one of the most common quercetin (B1663063) derivatives in nature, found abundantly in fruits and vegetables like apples[10]. It is composed of the flavonoid quercetin and a glucose molecule. Q3G has demonstrated significant antioxidant, anti-inflammatory, and anticancer activities in numerous studies[10][11][12][13][14][15].
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and Quercetin-3-O-glucoside.
Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize free radicals. Common assays for this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | Result | Source |
| Quercetin-3-O-glucoside | DPPH | 90.75% inhibition | [10] |
| ABTS | 82.76% inhibition | [10] | |
| FRAP | 88.22% inhibition | [10] | |
| ORAC | 75.29% inhibition | [10] | |
| DPPH | RC50: 22 µg/mL | [14] | |
| This compound | - | Data not available in search results | - |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH | EC50: 245.5 µM | [11][16] |
| ABTS | EC50: 68.8 µM | [11][16] |
Note: Direct comparative antioxidant data for this compound was not found in the provided search results. Data for a related quercetin glycoside is included for additional context.
Anti-inflammatory Activity
Anti-inflammatory activity is often assessed by the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Quercetin-3-O-glucoside | COX-1 | 3.62 | [10] |
| COX-2 | 5.66 | [10] | |
| LOX-5 | 2.31 | [10] | |
| This compound | - | Data not available in search results | - |
Anticancer (Cytotoxic) Activity
The anticancer potential is evaluated by determining the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
| Compound | Cell Line | IC50 Value | Source |
| This compound | A549 (Lung carcinoma) | 0.53 µM | [1] |
| LAC (Lung adenocarcinoma) | 7.93 µM | [1] | |
| Hep-G2 (Hepatocellular carcinoma) | 0.020 µM | [1] | |
| HeLa (Cervical cancer) | 0.051 µM | [1] | |
| Quercetin-3-O-glucoside | HeLa (Cervical cancer) | ~40 µg/mL (after 48h) | [10] |
| Caco-2 (Colon carcinoma) | 79 µg/mL | [13] | |
| HepG2 (Hepatocellular carcinoma) | 150 µg/mL | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Reaction mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A control is prepared with the solvent instead of the test compound.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: ABTS stock solution (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Dilution of ABTS•+: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours). Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by these compounds and a general workflow for in vitro bioactivity screening.
Caption: Workflow for Bioactivity Screening.
Caption: NF-κB Signaling Pathway.
Caption: PI3K/Akt Signaling Pathway.
Discussion and Conclusion
Based on the available data, both this compound and Quercetin-3-O-glucoside exhibit promising biological activities, although direct comparative studies are limited.
-
Antioxidant Activity: Quercetin-3-O-glucoside has demonstrated potent radical scavenging activity across multiple assays[10][14]. While specific data for this compound is lacking in the provided results, kaempferol and its other glycosides are generally known to be effective antioxidants[7][9]. The antioxidant capacity of flavonoids is often influenced by the number and position of hydroxyl groups and the nature of glycosylation[17][18].
-
Anti-inflammatory Activity: Quercetin-3-O-glucoside shows significant inhibitory effects on key inflammatory enzymes COX-1, COX-2, and LOX-5[10]. This suggests a potential role in mitigating inflammatory processes. Kaempferol is also recognized for its anti-inflammatory properties, often by modulating pathways like NF-κB and MAPK[3][6][19].
-
Anticancer Activity: The data indicates that this compound exhibits remarkable cytotoxicity against several cancer cell lines, with IC50 values in the micromolar and even nanomolar range[1]. Quercetin-3-O-glucoside also displays cytotoxic effects, though the reported IC50 values are generally higher[10][13]. Both compounds are known to induce apoptosis and modulate cell survival pathways such as the PI3K/Akt pathway[2][8][15][20].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kaempferol: A Key Emphasis to Its Anticancer Potential | MDPI [mdpi.com]
- 3. Kaempferol: Unveiling its anti-inflammatory properties for therapeutic innovation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing | MDPI [mdpi.com]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 9. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin-3-Glucoside Extracted from Apple Pomace Induces Cell Cycle Arrest and Apoptosis by Increasing Intracellular ROS Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of quercetin-3-O-glucoside, a known plant flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The Anticancer Effects and Therapeutic Potential of Kaempferol in Triple-Negative Breast Cancer [mdpi.com]
A Comparative Analysis of Synthetic vs. Natural Kaempferol 7-O-neohesperidoside for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Natural Kaempferol 7-O-neohesperidoside, Supported by Experimental Data.
This compound, a flavonoid glycoside, is a subject of growing interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] This compound can be obtained through extraction from natural sources or via chemical synthesis. The choice between the natural and synthetic forms is a critical consideration for researchers, impacting factors such as purity, scalability, and consistency of experimental results. This guide provides a comprehensive comparative analysis of synthetic and natural this compound, supported by experimental data and detailed methodologies to aid in informed decision-making for research and drug development.
Physicochemical Properties and Purity
The fundamental properties of this compound are consistent regardless of its origin. However, the purity and consistency can differ significantly between synthetic and natural sources.
| Property | Synthetic this compound | Natural this compound |
| Chemical Formula | C₂₇H₃₀O₁₅[2] | C₂₇H₃₀O₁₅[2] |
| Molecular Weight | 594.52 g/mol | 594.52 g/mol [2] |
| Purity | Typically ≥95.0% (HPLC) | Variable, dependent on extraction and purification methods (e.g., 85-90% via HPLC after initial chromatography)[3] |
| Appearance | Off-white to yellow solid[4] | Pale yellow compound[3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane[5] | Generally soluble in polar organic solvents like methanol (B129727) and ethanol. |
| Source | Chemical Synthesis[5] | Isolated from various plant sources, notably Litchi chinensis (Litchi) seeds.[4] |
Key takeaway: Synthetic this compound offers a higher and more consistent level of purity, which is crucial for reproducible experimental results. The purity of the natural counterpart is highly dependent on the sophistication of the isolation and purification techniques employed.[3]
Biological Activity: A Comparative Overview
While direct comparative studies on the biological activity of synthetic versus natural this compound are limited, it is scientifically reasonable to assume that a high-purity synthetic compound will exhibit biological activities equivalent to its natural counterpart. The following data, primarily derived from studies on the natural compound, can therefore be considered representative for the pure synthetic form.
Antioxidant Activity
The antioxidant capacity of this compound is a key contributor to its potential health benefits. This activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Assay | Test System | IC₅₀ / Activity |
| DPPH Radical Scavenging | Cell-free assay | IC₅₀ = 7.4 µM[5] |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.
| Assay | Cell Line | Effect |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production[6] |
| iNOS and COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Downregulation of mRNA and protein expression[7] |
Anticancer Activity
The cytotoxic effects of this compound have been observed in various cancer cell lines.
| Cell Line | IC₅₀ |
| A549 (Lung Carcinoma) | 0.53 µM[8] |
| LAC (Lung Adenocarcinoma) | 7.93 µM[8] |
| HepG2 (Hepatocellular Carcinoma) | 0.020 µM[8] |
| HeLa (Cervical Cancer) | 0.051 µM[8] |
Signaling Pathways
The biological activities of this compound and its aglycone, kaempferol, are mediated through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. Kaempferol and its glycosides have been shown to inhibit the activation of NF-κB. This inhibition prevents the transcription of pro-inflammatory genes, such as those for iNOS, COX-2, and various cytokines.[7]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Kaempferol has been shown to inactivate the MAPK pathway by inhibiting the phosphorylation of key kinases like ERK1/2, JNK, and p38.
Caption: this compound modulates the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments.
Isolation and Purification of Natural this compound
The extraction and purification of this compound from natural sources like Cassia fistula flowers involves a multi-step process.[3]
Caption: Workflow for the isolation of natural this compound.
Protocol Summary:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol.[3]
-
Fractionation: The crude extract is subjected to column chromatography (e.g., silica gel) to separate compounds based on polarity.[3]
-
Purification: Fractions containing the target compound, identified by Thin Layer Chromatography (TLC), are further purified using High-Performance Liquid Chromatography (HPLC).[3]
Synthesis of this compound
The chemical synthesis of flavonoid glycosides is a complex process that allows for the production of highly pure compounds. While a specific detailed protocol for this compound is proprietary to manufacturers, a general workflow can be outlined.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 6. bowdish.ca [bowdish.ca]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validating the Anti-Inflammatory Mechanism of Kaempferol 7-O-neohesperidoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Kaempferol (B1673270) 7-O-neohesperidoside, its aglycone form Kaempferol, and established anti-inflammatory drugs. The information presented is supported by experimental data from in-vitro studies to facilitate the validation of its mechanism of action.
Executive Summary
Kaempferol 7-O-neohesperidoside, a flavonoid glycoside, demonstrates anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response. This guide will delve into the comparative efficacy of this compound and related compounds, providing quantitative data and detailed experimental protocols for validation.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is best understood in comparison to its aglycone, Kaempferol, and standard anti-inflammatory drugs such as Dexamethasone and Ibuprofen. The following tables summarize the half-maximal inhibitory concentration (IC50) values for key inflammatory markers. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Kaempferol | 15.4 | [1] |
| Kaempferol-7-O-rhamnoside (structurally similar to 7-O-neohesperidoside) | 37.7 | [1] |
| Dexamethasone | ~1.0 (varies with study) | |
| Ibuprofen | >100 |
Table 2: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Target Cytokine | IC50 (µM) | Reference |
| Kaempferol | TNF-α | ~10-20 | [2][3] |
| Kaempferol | IL-6 | ~10-20 | [2][4] |
| Kaempferol-7-O-glucoside (structurally similar to 7-O-neohesperidoside) | TNF-α, IL-1β, IL-6 mRNA | Effective inhibition | [5] |
| Dexamethasone | TNF-α | ~0.01-0.1 | |
| Dexamethasone | IL-6 | ~0.001-0.01 | |
| Ibuprofen | TNF-α | >100 | |
| Ibuprofen | IL-6 | >100 |
Table 3: Inhibition of COX-2 Enzyme Activity
| Compound | IC50 (µM) | Reference |
| Kaempferol | ~1-10 | [6] |
| Ibuprofen | ~5-10 | |
| Dexamethasone | Indirect inhibition |
Table 4: Inhibition of NF-κB Activation
| Compound | Assay | IC50 (µM) | Reference |
| Kaempferol | NF-κB Luciferase | 90.3 | [1] |
| Kaempferol-7-O-rhamnoside (structurally similar to 7-O-neohesperidoside) | NF-κB Luciferase | 36.2 | [1] |
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of Kaempferol and its glycosides are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits inflammation by targeting IKK and MAPK pathways.
Experimental Protocols
The following are detailed protocols for key in-vitro experiments to validate the anti-inflammatory mechanism of this compound.
Cell Culture and LPS Stimulation
This workflow outlines the initial steps for preparing cell cultures for subsequent anti-inflammatory assays.
Caption: Workflow for LPS-induced inflammation in RAW 264.7 macrophages.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Prepare a standard curve using sodium nitrite (B80452) (0-100 µM) in cell culture medium.
-
In a 96-well plate, add 50 µL of cell culture supernatant from each treatment group and 50 µL of each standard.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve.
Cytokine Measurement (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine the effect of this compound on the activation of key signaling proteins.
Protocol:
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion
The presented data and protocols provide a solid foundation for validating the anti-inflammatory mechanism of this compound. The evidence suggests that while its aglycone, Kaempferol, may exhibit greater potency in some in-vitro assays, the glycoside form still demonstrates significant anti-inflammatory activity, particularly in the inhibition of the NF-κB pathway. Further in-vivo studies are warranted to fully elucidate its therapeutic potential, considering the potential for metabolic activation of the glycoside to the more active aglycone in a physiological system. This comparative guide serves as a valuable resource for researchers aiming to further investigate and develop this compound as a novel anti-inflammatory agent.
References
- 1. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of iNOS and TNF-alpha expression by kaempferol via NF-kappaB inactivation in aged rat gingival tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol 7-O-β-D-glucoside isolated from the leaves of Cudrania tricuspidata inhibits LPS-induced expression of pro-inflammatory mediators through inactivation of NF-κB, AP-1, and JAK-STAT in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Kaempferol 7-O-neohesperidoside Against Known Antioxidants
This guide provides a comparative analysis of the antioxidant properties of Kaempferol (B1673270) 7-O-neohesperidoside against established antioxidants, including its own aglycone, Kaempferol, and the widely recognized standards Quercetin, Ascorbic Acid, and Trolox. The objective is to offer researchers, scientists, and drug development professionals a clear benchmark of its potential, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is frequently quantified by its 50% inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for Kaempferol 7-O-neohesperidoside and the reference antioxidants from common in vitro assays.
Note: Direct experimental data for this compound is limited. Data for its aglycone (Kaempferol) and a related glycoside (Kaempferol-7-O-glucoside) are included for a broader comparative context. The FRAP assay results are typically expressed as equivalents (e.g., Trolox Equivalents) rather than IC50 values, hence they are not included in this table.
| Compound | Assay | IC50 (µM) | IC50 (µg/mL) |
| This compound | DPPH | 7.4[1] | ~4.40 |
| Kaempferol | DPPH | - | 4.35[2] |
| ABTS | - | 3.70[3] | |
| Kaempferol-7-O-glucoside | DPPH | >100[4] | >44.84 |
| ABTS | >100[4] | >44.84 | |
| Quercetin | DPPH | - | 2.93 |
| ABTS | - | 1.89[3] | |
| Ascorbic Acid (Vitamin C) | DPPH | - | 4.97[5] |
| ABTS | - | - | |
| Trolox | DPPH | - | 3.77[6] |
| ABTS | - | 2.93[6] |
Signaling Pathways in Antioxidant Defense
Flavonoids like kaempferol and its glycosides often exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. A primary example is the Keap1-Nrf2/Antioxidant Response Element (ARE) pathway, which is a master regulator of the cellular antioxidant response.[1] Under conditions of oxidative stress, Nrf2 is released from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the ARE, initiating the transcription of a suite of cytoprotective genes that encode for antioxidant and detoxification enzymes.
Experimental Methodologies
The following sections detail the standardized protocols for the three most common in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
-
Reagent Preparation : A working solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) to an absorbance of approximately 1.0 at its maximum wavelength (typically 517 nm).[7]
-
Sample Preparation : The test compound and a positive control (e.g., Ascorbic Acid, Trolox) are dissolved in a compatible solvent and prepared in a series of dilutions.
-
Reaction Procedure : A fixed volume of the DPPH working solution is added to each sample dilution in a 96-well plate or cuvette.[7] A blank containing only the solvent is also prepared.
-
Incubation : The reaction mixtures are incubated in the dark at room temperature for a set period, usually 30 minutes.[7]
-
Measurement : The absorbance of each mixture is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the % inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]
-
Working Solution : The ABTS•+ solution is diluted with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Reaction Procedure : A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ working solution.[10]
-
Incubation : The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[10]
-
Measurement : The decrease in absorbance is measured at 734 nm.[8]
-
Calculation : The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 ratio. The reagent is typically warmed to 37°C before use.
-
Sample Preparation : Samples and standards (typically ferrous sulfate, FeSO₄) are prepared at various concentrations.
-
Reaction Procedure : A small volume of the sample is mixed with a large volume of the prepared FRAP reagent.
-
Incubation : The mixture is incubated for a defined period, often between 4 and 30 minutes, at 37°C.
-
Measurement : The absorbance of the blue-colored product is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. Results are typically expressed as mM Fe²⁺ equivalents or Trolox equivalents.
References
- 1. Kaempferol 7-neohesperidoside - Applications - CAT N°: 34831 [bertin-bioreagent.com]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
- 9. Molecular Networking Reveals Antioxidant Properties and Phenolic Profiles of Four Rosaceae Seeds | MDPI [mdpi.com]
- 10. Kaempferol glycosides with antioxidant activity from Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Kaempferol 7-O-neohesperidoside: A Tale of Selective Action on Cancer Cells
For Immediate Release
A comprehensive analysis of available in-vitro studies reveals that Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside, exhibits significant cytotoxic effects against a range of human cancer cell lines. While direct comparative data on its effects on normal versus cancer cells is limited, evidence from studies on its aglycone form, kaempferol, suggests a favorable selectivity profile, with considerably lower toxicity observed in non-cancerous cells. This guide provides a detailed comparison of the cytotoxic activity of Kaempferol 7-O-neohesperidoside, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Quantitative Analysis of Cytotoxicity
Data on the half-maximal inhibitory concentration (IC50) of this compound demonstrates its potent anti-proliferative activity against various cancer cell lines. The compound, isolated from the seeds of Litchi chinensis, has shown particular efficacy against lung, liver, and cervical cancer cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A549 | Lung Carcinoma | 0.53 | [1] |
| LAC | Lung Adenocarcinoma | 7.93 | [1] | |
| Hep-G2 | Hepatocellular Carcinoma | 0.020 | [1] | |
| HeLa | Cervical Carcinoma | 0.051 | [1] |
Table 1: In Vitro Cytotoxicity of this compound against various human cancer cell lines.
Experimental Protocols
The cytotoxic activities of this compound against the cancer cell lines listed in Table 1 were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay[1].
MTT Assay Protocol
-
Cell Seeding: Human cancer cells (A549, LAC, Hep-G2, and HeLa) were seeded into 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound and incubated for a specified period.
-
MTT Addition: Following the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of its aglycone, kaempferol, have been more extensively studied and may provide insights into the potential pathways affected by the glycoside. Kaempferol is known to induce apoptosis in cancer cells through the modulation of several key signaling pathways.
One of the primary mechanisms involves the induction of the intrinsic apoptotic pathway. Kaempferol has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Conclusion
This compound demonstrates potent cytotoxic activity against a variety of human cancer cell lines in vitro. While direct comparative studies on normal cells are lacking, the known selectivity of its aglycone, kaempferol, for cancer cells provides a strong rationale for further investigation into the therapeutic potential of this natural compound. Future research should focus on elucidating the precise molecular mechanisms of this compound and, crucially, on evaluating its cytotoxicity in normal cell lines to establish a comprehensive safety and efficacy profile. These findings will be instrumental in guiding the development of novel, targeted anti-cancer therapies with potentially reduced side effects.
References
Confirming the Identity of Kaempferol 7-O-neohesperidoside: A Mass Spectrometry-Focused Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the definitive identification of Kaempferol (B1673270) 7-O-neohesperidoside, a flavonoid glycoside with significant cytotoxic activity against various cancer cell lines.[1] Objective comparisons with alternative analytical techniques are presented, supported by experimental data and detailed protocols to aid in methodological selection and application.
Introduction to Kaempferol 7-O-neohesperidoside
This compound is a naturally occurring flavonoid glycoside found in various plants, including Litchi chinensis.[1][2] Its chemical formula is C27H30O15, with a molecular weight of 594.52 g/mol .[3] The accurate identification of this compound is crucial for researchers in drug discovery and natural product chemistry to ensure the purity and correct structural elucidation of their samples. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for this purpose due to its high sensitivity and specificity.
Mass Spectrometry Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of flavonoid glycosides.[4][5] Electrospray ionization (ESI) is the most suitable ionization technique for these compounds.[5] Analysis should ideally be performed in both positive and negative ion modes to obtain complementary fragmentation data for comprehensive structural confirmation.[5]
Data Presentation: Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer provides a unique fingerprint for its identification. The primary fragmentation event involves the cleavage of the glycosidic bond, resulting in the loss of the neohesperidose moiety (a disaccharide composed of rhamnose and glucose). This neutral loss of 308 Da is a key diagnostic feature. Subsequent fragmentation of the kaempferol aglycone provides further structural confirmation.
Table 1: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C27H30O15 | [3] |
| Molecular Weight | 594.52 | [3] |
| [M-H]⁻ (Negative Ion Mode) | m/z 593.15 | [6] |
| [M+H]⁺ (Positive Ion Mode) | m/z 595.16 | |
| Key Fragment Ion (Aglycone) | m/z 285 | [6][7] |
| Neutral Loss (Neohesperidose) | 308 Da |
Table 2: Comparison of Fragmentation in Positive vs. Negative Ion Mode
| Ion Mode | Precursor Ion | Key Fragment Ions (m/z) | Observations |
| Positive | [M+H]⁺ (595.16) | 287 ([Kaempferol+H]⁺), 153, 121 | The protonated aglycone at m/z 287 is a prominent ion. Further fragmentation of the aglycone provides characteristic ions for kaempferol.[7] |
| Negative | [M-H]⁻ (593.15) | 285 ([Kaempferol-H]⁻), 255 | The deprotonated aglycone at m/z 285 is typically the base peak. The ion at m/z 255 results from a subsequent loss of CO from the aglycone.[6][7] The negative ion mode is often more sensitive and selective for flavonoid glycosides.[8] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the unambiguous identification of this compound.
Table 3: Comparison of Analytical Techniques for Flavonoid Glycoside Identification
| Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation.[8][9] | Requires authentic standards for absolute confirmation. Ion suppression effects can occur in complex matrices. |
| NMR Spectroscopy | Provides detailed structural information, including the position of glycosylation and stereochemistry. | Lower sensitivity compared to MS. Requires larger amounts of pure sample. Complex spectra can be difficult to interpret. |
| HPLC-DAD | Quantitative capability. Provides UV-Vis spectra which can be characteristic for different flavonoid classes.[10] | Lower specificity than MS. Co-elution of compounds can lead to misidentification. |
Experimental Protocols
Sample Preparation
A general protocol for the extraction of flavonoids from plant material is as follows:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with a solution of 75% methanol (B129727) and 0.1% formic acid.[4]
-
Sonicate the mixture for 30 minutes, followed by centrifugation.[4]
-
Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.[4]
-
Filter the pooled supernatant through a 0.2 µm PVDF membrane before LC-MS analysis.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: An ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for flavonoid analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4]
-
Gradient: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.[4]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[8][9]
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes.[4][5]
-
MS Parameters (Negative Mode Example):
-
Data Acquisition: Full scan mode to detect all ions and product ion scan (MS/MS) of the precursor ion of interest (m/z 593.15 in negative mode) to obtain fragmentation data.
Visualizations
Caption: Fragmentation of this compound in negative ion mode.
Caption: General workflow for flavonoid glycoside identification by LC-MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy Kaempferol 7-neohesperidoside | 17353-03-6 [smolecule.com]
- 3. Kaempferol-7-O-neohesperidoside | C27H30O15 | CID 24211972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-DAD-ESI-MS Analysis of Flavonoids from Leaves of Different Cultivars of Sweet Osmanthus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Kaempferol 7-O-neohesperidoside: Paving the Way for Inter-Laboratory Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol 7-O-neohesperidoside, a flavonoid glycoside found in various medicinal plants, is garnering significant interest for its potential therapeutic properties. As research into this compound progresses, the need for robust and reproducible quantification methods becomes paramount. Inter-laboratory validation is the gold standard for establishing the reliability of an analytical method, ensuring that results are consistent and comparable across different laboratories.
Currently, a comprehensive inter-laboratory validation study specifically for this compound has not been published. This guide addresses this gap by providing a comparative overview of validated analytical methods for the quantification of its aglycone, Kaempferol, and other related flavonoids. The data presented here, sourced from single-laboratory validation studies, serves as a crucial foundation for establishing a consensus method and designing a future inter-laboratory validation study. By comparing the performance of various techniques, this guide aims to facilitate the selection of appropriate methodologies and highlight key parameters for consideration in achieving standardized and reliable quantification of this compound.
Comparison of Analytical Method Performance for Kaempferol Quantification
The following tables summarize the performance of various analytical methods for the quantification of Kaempferol, providing a baseline for what can be expected in a validation study for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Study/Lab | Linearity Range (µg/mL) | R² | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| Study A[1] | 10 - 60 | 0.9989 | 99.96 - 100.17 | < 2 (Intra-day & Inter-day) | - | - |
| Study B[2] | 0.25 - 7.5 | > 0.99 | > 85 | - | - | - |
| Study C[3] | 1.0 - 10 | > 0.998 | 95.0 - 101.1 | - | 0.10 | - |
| Study D[4] | - | - | - | - | - | - |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
| Study/Lab | Linearity Range (ng/mL) | R² | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) |
| Study E[5] | 25 - 2500 | > 0.99 | Within ± 15% | < 15 (Intra-day & Inter-day) | - | 25 |
| Study F[6] | 0.1 - 200 (µg/mL) | 0.9902 - 0.9993 | - | 5.19 - 16.30 | 0.2 - 524.6 | 0.7 - 1748.6 |
Experimental Protocols
This section outlines a generalized protocol for the quantification of this compound based on common methodologies for flavonoid analysis. This protocol can serve as a starting point for method development and validation.
1. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh a known amount of dried, powdered plant material.
-
Extract with a suitable solvent (e.g., 80% methanol (B129727) or ethanol) using techniques such as ultrasonication or Soxhlet extraction.[7]
-
Filter the extract to remove solid particles.
-
-
Hydrolysis (for quantification of aglycone, Kaempferol):
-
To a portion of the extract, add an equal volume of 2 M HCl.
-
Heat the mixture at 90°C for 30-60 minutes to hydrolyze the glycosidic bond.
-
Cool the mixture and neutralize with a suitable base.
-
Filter the hydrolyzed sample before HPLC or LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
HPLC-UV Method (Example): [1][2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and acidified water (e.g., with 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 368 nm for Kaempferol.[2]
-
Column Temperature: 35°C.[2]
-
-
LC-MS/MS Method (Example): [5]
-
Column: C18 reversed-phase column (e.g., 2.0 x 50 mm, 3 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and 0.3% formic acid in water.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and an internal standard.
-
3. Method Validation Parameters
According to international guidelines (e.g., ICH), the following parameters should be evaluated for method validation:[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory validation).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualizations
Caption: A proposed workflow for an inter-laboratory validation study.
Caption: Key signaling pathways modulated by Kaempferol.[1][6]
References
- 1. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins | Anticancer Research [ar.iiarjournals.org]
- 4. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
Safety Operating Guide
Safe Disposal of Kaempferol 7-O-neohesperidoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Kaempferol 7-O-neohesperidoside, ensuring compliance and minimizing risk.
Hazard Identification and Classification
Before handling, it is crucial to recognize the potential hazards associated with this compound and its parent compound, Kaempferol. While specific toxicological data for this compound is limited, the Safety Data Sheet (SDS) for Kaempferol indicates the following:
-
Toxicity: Toxic if swallowed[1].
-
Mutagenicity: In vitro tests have shown mutagenic effects, and it is suspected of causing genetic defects[1][2].
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory irritation[1][3].
Based on this information, this compound waste must be classified and handled as hazardous chemical waste .
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Required when handling powders to avoid dust inhalation[4] |
Step-by-Step Disposal Protocol
This protocol is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) procedures.
Step 1: Waste Segregation
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing boats, pipette tips, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.
-
Liquid Waste: If dissolved in a solvent, collect in a separate, compatible liquid hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. For instance, aqueous solutions should not be mixed with organic solvent waste[5].
Step 2: Waste Container Preparation and Labeling
-
Container Selection: Use a chemically resistant container that is in good condition with a secure, leak-proof lid[5].
-
Labeling: Immediately affix a "Hazardous Waste" label to the container[5].
-
Content Identification: Clearly list all contents on the label, including the full chemical name "this compound" and any solvents with their approximate percentages[5]. The total composition must equal 100%[5].
-
Hazard Information: Indicate all known hazards (e.g., Toxic, Irritant) on the label[5].
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is often located within a fume hood[5].
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of potential spills[5].
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste[5].
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal company.
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations[6].
-
Prohibition: Under no circumstances should this compound waste be disposed of down the drain or in regular household garbage[3][5].
Emergency Procedures
Spill Response:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated hazardous waste container[4]. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Clean: Decontaminate the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Exposure Response:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention[2][4].
-
Skin: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[4].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].
Visual Guide: Disposal Workflow
Below is a diagram illustrating the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Kaempferol 7-O-neohesperidoside
Essential Safety and Handling Guide for Kaempferol 7-O-neohesperidoside
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Classification
This compound has varied classifications depending on the supplier. It is imperative to consult the specific Safety Data Sheet (SDS) for the product you are using. A summary of hazard classifications from various sources is provided below.
| Hazard Statement | Source |
| Does not meet criteria for classification | Carl ROTH[1] |
| Harmful if swallowed | Cayman Chemical[2] |
| Causes skin irritation | Sigma-Aldrich, Cayman Chemical[3] |
| Causes serious eye irritation | Sigma-Aldrich, Cayman Chemical[3] |
| Suspected of causing genetic defects (for Kaempferol) | Sigma-Aldrich, Fisher Scientific[4] |
| May cause respiratory irritation | Cayman Chemical[3] |
Personal Protective Equipment (PPE)
The consistent recommendation across all safety data sheets is the use of appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles are required.[5] |
| Hand Protection | Handle with protective gloves.[5] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5] |
| Skin and Body | Wear suitable protective clothing.[5] A lab coat is recommended. |
| Respiratory | A NIOSH (US) or CEN (EU) approved respirator is required when dusts are generated.[5] Ensure adequate ventilation in the handling area.[5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety. The following workflow outlines the key steps from receiving the compound to its final disposal.
Safe Handling and Disposal Workflow
Procedural Guidance
Handling
-
Avoid Dust Formation : Handle the solid compound in a way that minimizes the generation of dust.[5] Use of a fume hood is recommended, especially when handling the powder.
-
Avoid Contact : Prevent contact with skin and eyes by consistently wearing the recommended PPE.[5]
-
General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage
-
Conditions : Store in a dry place in a tightly sealed container.[1] Some suppliers may have specific temperature storage requirements which should be followed.
-
Incompatibilities : Keep away from strong oxidizing agents.
Accidental Release Measures
-
Personal Precautions : For a spill, ensure adequate ventilation and wear appropriate PPE.[5] Evacuate personnel from the contaminated area.[5]
-
Containment and Clean-up :
Disposal
-
Compound and Contaminated Materials : Dispose of the compound and any contaminated materials (e.g., gloves, absorbent paper) as hazardous waste.[3] Disposal must be in accordance with all applicable local, state, and federal regulations.[3][5] Do not dispose of with household garbage or allow it to reach the sewage system.[3]
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen.[5]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[5]
-
Eye Contact : Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion : Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][2]
Note on Experimental Protocols and Signaling Pathways: Safety Data Sheets provide information on the safe handling, storage, and disposal of chemical substances. They do not contain experimental protocols or details on biological signaling pathways. For such information, please refer to relevant scientific literature and research publications.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
